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4-Hydrazino-2,5,8-Trimethylquinoline Documentation Hub

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  • Product: 4-Hydrazino-2,5,8-Trimethylquinoline
  • CAS: 203626-71-5

Core Science & Biosynthesis

Foundational

4-Hydrazino-2,5,8-Trimethylquinoline molecular weight and formula

Executive Summary 4-Hydrazino-2,5,8-trimethylquinoline is a specialized heterocyclic intermediate primarily utilized in the synthesis of fused ring systems such as pyrazolo[4,3-c]quinolines and [1,2,4]triazolo[4,3-a]quin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydrazino-2,5,8-trimethylquinoline is a specialized heterocyclic intermediate primarily utilized in the synthesis of fused ring systems such as pyrazolo[4,3-c]quinolines and [1,2,4]triazolo[4,3-a]quinolines. These derivatives are critical in the development of DNA-intercalating antimalarial agents, antimicrobial compounds, and fluorescent molecular probes. This guide provides a definitive technical breakdown of its molecular properties, a validated synthetic workflow, and the mechanistic principles governing its formation.

Physicochemical Characterization

The following data establishes the core identity of the molecule. Researchers should use these values for stoichiometric calculations and analytical validation.

Molecular Identity Table
PropertyValueNotes
IUPAC Name (2,5,8-Trimethylquinolin-4-yl)hydrazine
CAS Number 203626-71-5Validated Registry ID
Molecular Formula

Molecular Weight 201.27 g/mol Monoisotopic Mass: ~201.1266
Appearance Yellow to brownish crystalline solidOxidation sensitive
Solubility Soluble in DMSO, DMF, Hot EthanolPoorly soluble in water
Melting Point 145–148 °C (Decomposes)Derivative dependent; range varies by purity
Structural Analysis

The molecule consists of a quinoline scaffold substituted with methyl groups at the 2, 5, and 8 positions. The hydrazine moiety (


) at position 4 is the reactive center, serving as a binucleophile.
  • Steric Considerations: The methyl group at position 5 exerts steric pressure on the peri-position (position 4), potentially influencing the rate of nucleophilic substitution during synthesis compared to non-substituted analogs.

  • Electronic Effects: The electron-donating methyl groups at positions 5 and 8 increase the electron density of the benzene ring, while the 2-methyl group stabilizes the pyridine ring system.

Synthetic Pathway & Protocol

The synthesis of 4-hydrazino-2,5,8-trimethylquinoline is a multi-step process involving the construction of the quinoline ring followed by functional group interconversion.

Retrosynthetic Analysis (DOT Diagram)

The following flow chart illustrates the logical disconnection approach, tracing the target molecule back to commercially available precursors: 2,5-dimethylaniline and ethyl acetoacetate.

Retrosynthesis Target TARGET: 4-Hydrazino-2,5,8-Trimethylquinoline Inter1 INTERMEDIATE 2: 4-Chloro-2,5,8-Trimethylquinoline Target->Inter1 Hydrazinolysis (SNAr) Inter2 INTERMEDIATE 1: 4-Hydroxy-2,5,8-Trimethylquinoline Inter1->Inter2 Chlorination (POCl3) Start STARTING MATERIALS: 2,5-Dimethylaniline + Ethyl Acetoacetate Inter2->Start Conrad-Limpach Cyclization

Figure 1: Retrosynthetic pathway showing the stepwise construction of the target molecule.

Detailed Experimental Protocol

Safety Warning: Hydrazine hydrate is a known carcinogen and highly toxic. All operations must be performed in a fume hood.


 releases HCl gas upon contact with moisture; use a scrubber.
Step 1: Synthesis of 4-Hydroxy-2,5,8-Trimethylquinoline
  • Reagents: 2,5-Dimethylaniline (1.0 eq), Ethyl Acetoacetate (1.1 eq), Glacial Acetic Acid (cat.), Diphenyl ether (solvent for high temp).

  • Procedure:

    • Condense aniline and keto-ester in benzene/toluene with acid catalyst (Dean-Stark trap) to form the enamine (crotonate).

    • Isolate the enamine.

    • Add enamine to boiling diphenyl ether (~250°C) for rapid thermal cyclization (Conrad-Limpach method).

    • Cool, dilute with hexane, and filter the precipitate.

  • Checkpoint: Product should be a solid, typically high melting point (>200°C).

Step 2: Chlorination (Conversion to 4-Chloro derivative)
  • Reagents: 4-Hydroxy-2,5,8-trimethylquinoline, Phosphorus Oxychloride (

    
    ).
    
  • Procedure:

    • Suspend the 4-hydroxy compound in neat

      
       (excess).
      
    • Reflux for 2–4 hours. Monitor by TLC (disappearance of starting material).

    • Quenching: Pour the cooled reaction mixture slowly onto crushed ice/ammonia water to neutralize.

    • Extract with Dichloromethane (DCM), dry over

      
      , and concentrate.
      
  • Mechanism: Conversion of the tautomeric amide to an imidoyl chloride.

Step 3: Hydrazinolysis (Target Synthesis)
  • Reagents: 4-Chloro-2,5,8-trimethylquinoline (1.0 eq), Hydrazine Hydrate (80% or 98%, 5–10 eq), Ethanol (solvent).

  • Procedure:

    • Dissolve the chloro-quinoline in absolute ethanol.

    • Add hydrazine hydrate dropwise.

    • Reflux the mixture for 6–12 hours.

    • Observation: The solution often changes color, and the hydrochloride salt of the hydrazine may precipitate if acid is not neutralized; however, free base is usually desired.

    • Concentrate the solvent. Add cold water. The product (4-hydrazino-2,5,8-trimethylquinoline) usually precipitates as a solid.

    • Recrystallize from Ethanol/Water.

Mechanistic Insight: Nucleophilic Aromatic Substitution ( )

The conversion of the 4-chloro derivative to the 4-hydrazino compound proceeds via an addition-elimination mechanism. The nitrogen of the quinoline ring renders the 4-position electron-deficient, facilitating the attack.

Mechanism cluster_0 Key Factors Reactants 4-Chloro-2,5,8-Trimethylquinoline + Hydrazine TS Meisenheimer-like Complex (Transition State) Reactants->TS Nucleophilic Attack (C4) Product 4-Hydrazino-2,5,8-Trimethylquinoline + HCl TS->Product Loss of Leaving Group (Cl-) Note1 Quinoline Nitrogen acts as electron sink (activates C4) Note2 Excess Hydrazine acts as base to scavenge HCl

Figure 2:


 mechanism for the displacement of chlorine by hydrazine.[1]

Critical Analysis of Sterics: Unlike simple quinolines, the 5-methyl group in this specific isomer creates steric bulk near the reaction center (C4).

  • Consequence: The reaction may require longer reflux times or higher temperatures compared to 4-chloroquinoline.

  • Optimization: If conversion is slow in ethanol, switch to 1-butanol or dioxane to achieve higher reflux temperatures.

Applications & Derivatives

The 4-hydrazino moiety is a versatile "handle" for heterocyclization.

  • Pyrazoloquinolines: Reaction with formic acid or orthoesters yields pyrazolo[4,3-c]quinolines, which are investigated as benzodiazepine receptor ligands.

  • Triazoloquinolines: Reaction with carbon disulfide (

    
    ) or isothiocyanates yields [1,2,4]triazolo[4,3-a]quinoline derivatives, often screened for antifungal activity.
    
  • Schiff Bases: Condensation with aromatic aldehydes creates hydrazones, which are frequently used as fluorescent sensors for metal ions (

    
    , 
    
    
    
    ).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Quinoline Derivatives. (General reference for Quinoline numbering and nomenclature). Retrieved from [Link]

  • El-Sawy, E. R., et al. (2012). Synthesis and Biological Evaluation of Some New Quinoline Derivatives. International Journal of Pharmacy. (Protocol grounding for hydrazine displacement). Retrieved from [Link]

Sources

Exploratory

Structural Elucidation and Synthetic Divergence: 4-Hydrazino-2,5,8- vs. 4-Hydrazino-2,6,8-Trimethylquinoline

Executive Summary The structural assignment of polymethylated quinolines is a persistent challenge in heterocyclic chemistry due to the ambiguity of starting aniline precursors and the subtle spectroscopic differences be...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural assignment of polymethylated quinolines is a persistent challenge in heterocyclic chemistry due to the ambiguity of starting aniline precursors and the subtle spectroscopic differences between regioisomers. This guide provides a definitive technical analysis of 4-hydrazino-2,5,8-trimethylquinoline versus its isomer 4-hydrazino-2,6,8-trimethylquinoline .

These molecules are critical intermediates in the synthesis of pyrazolo[4,3-c]quinolines, a scaffold with significant potential in GABA receptor modulation and antimalarial therapeutics. Misassignment of the methyl positions (5,8 vs. 6,8) leads to erroneous Structure-Activity Relationship (SAR) data. This document details the synthetic origins, definitive NMR-based structural elucidation, and tautomeric behaviors of these isomers.

Synthetic Origins: The Xylidine Divergence

The structural identity of the final quinoline is pre-determined by the specific xylidine (dimethylaniline) isomer used in the Conrad-Limpach or Combes synthesis. The confusion often arises because commercial "xylidines" can be isomeric mixtures.

The Regioselectivity Mechanism

The synthesis generally proceeds via the condensation of a dimethylaniline with a


-ketoester (e.g., ethyl acetoacetate), followed by high-temperature cyclization.
  • 2,5,8-Trimethylquinoline Pathway: Requires 2,5-dimethylaniline (2,5-xylidine). The cyclization occurs at the ortho position (C6 of the aniline), which becomes C4 of the quinoline ring. The methyls at positions 2 and 5 of the aniline map to positions 8 and 5 of the quinoline, respectively.

  • 2,6,8-Trimethylquinoline Pathway: Requires 2,4-dimethylaniline (2,4-xylidine). The cyclization occurs at the ortho position (C6 of the aniline). The methyls at positions 2 and 4 of the aniline map to positions 8 and 6 of the quinoline, respectively.

Synthetic Workflow Visualization

The following diagram illustrates the divergent pathways. Note that the "2-methyl" on the quinoline ring is introduced by the acetoacetate reagent.

SynthesisPath Aniline25 2,5-Dimethylaniline (2,5-Xylidine) Intermediate25 Enamine Intermediate (Schiff Base) Aniline25->Intermediate25 Condensation Aniline24 2,4-Dimethylaniline (2,4-Xylidine) Intermediate24 Enamine Intermediate (Schiff Base) Aniline24->Intermediate24 Condensation Aceto Ethyl Acetoacetate (+ Acid Cat.) Aceto->Intermediate25 Aceto->Intermediate24 Quinoline258 4-Hydroxy-2,5,8- trimethylquinoline Intermediate25->Quinoline258 Cyclization Quinoline268 4-Hydroxy-2,6,8- trimethylquinoline Intermediate24->Quinoline268 Cyclization Cyclization Thermal Cyclization (Conrad-Limpach, >250°C) Final258 4-Hydrazino-2,5,8- trimethylquinoline Quinoline258->Final258 1. POCl3 2. Hydrazine Final268 4-Hydrazino-2,6,8- trimethylquinoline Quinoline268->Final268 1. POCl3 2. Hydrazine Chlorination POCl3 / Reflux Hydrazinolysis NH2NH2·H2O / EtOH

Figure 1: Divergent synthetic pathways determined by the starting xylidine isomer.[1] The 2-methyl group on the quinoline is derived from the ethyl acetoacetate.

Structural Elucidation: The NMR Logic

The most reliable method to distinguish these isomers without X-ray crystallography is Nuclear Magnetic Resonance (NMR) , specifically utilizing the Nuclear Overhauser Effect (NOE) .

The "Bay Region" Interaction (C4 vs. C5)

The critical distinction lies in the environment of Carbon-5 (C5).

  • 2,5,8-Isomer: C5 possesses a Methyl group .

  • 2,6,8-Isomer: C5 possesses a Proton (H) .

NOE Difference Spectroscopy

In the 4-hydrazino derivative, the hydrazine group is at position 4.

  • Irradiate the Hydrazine NH protons (or the C4 substituent):

    • In 2,6,8-Trimethyl: You will observe a strong NOE enhancement of the C5-Proton . This confirms the C5 position is unsubstituted by a methyl.

    • In 2,5,8-Trimethyl: You will observe NOE enhancement of the C5-Methyl protons . You will not see an aromatic proton enhancement at the C5 position.

1H NMR Chemical Shift Comparison

The presence of a methyl group at C5 (in the 2,5,8-isomer) exerts a steric deshielding effect on the C4 substituent and alters the electronic environment of the ring.

Feature4-Hydrazino-2,5,8-Trimethylquinoline4-Hydrazino-2,6,8-Trimethylquinoline
C5 Substituent Methyl (-CH₃)Proton (-H)
Aromatic Region Two doublets (H6, H7) if J-coupled, or singlets depending on resolution.Two singlets (H5, H7) or meta-coupled doublets.
C5 Signal ~2.6 - 2.8 ppm (Methyl singlet)~7.8 - 8.2 ppm (Aromatic doublet/singlet)
NOE Correlation Hydrazine NH

C5-Me
Hydrazine NH

C5-H
Visualizing the Steric Environment

The following diagram depicts the spatial relationships utilized in NOE experiments.

NOE_Logic cluster_258 2,5,8-Isomer (Steric Clash) cluster_268 2,6,8-Isomer (Bay Region H) C4_258 C4 Hydrazine C5_258 C5 Methyl C4_258->C5_258 NOE (Me-NH) C4_268 C4 Hydrazine C5_268 C5 Proton C4_268->C5_268 Strong NOE (H-NH)

Figure 2: NOE interaction logic. The 2,6,8-isomer exhibits a characteristic strong NOE between the hydrazine NH and the C5 aromatic proton.

Experimental Protocols

Synthesis of 4-Hydrazino-2,5,8-Trimethylquinoline

Precursor: 4-Chloro-2,5,8-trimethylquinoline (prepared from 2,5-dimethylaniline).

Protocol:

  • Setup: Charge a 100 mL round-bottom flask with 4-chloro-2,5,8-trimethylquinoline (1.0 eq, 10 mmol) and Ethanol (30 mL).

  • Addition: Add Hydrazine Hydrate (80%, 10.0 eq, 100 mmol) dropwise. Caution: Hydrazine is toxic and a potential carcinogen. Use a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours. Monitor via TLC (System: DCM/MeOH 9:1). The starting chloride spot (high Rf) should disappear, replaced by a lower Rf hydrazine spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, filter the solid and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent under reduced pressure to ~5 mL, then add cold water to induce precipitation.

  • Purification: Recrystallize from Ethanol/Water or DMF/Ethanol.

  • Validation:

    • Melting Point: Expect >160°C (decomposition).

    • MS (ESI): [M+H]+ = 202.13.

Tautomerism Check

Hydrazinoquinolines can exist as the hydrazine tautomer (A) or the imino-hydrazone tautomer (B).

  • Structure A: Quinoline-NH-NH₂ (Aromatic)

  • Structure B: Quinolone=N-NH₂ (Quinoid)

In solution (DMSO-d6), the hydrazine form (A) typically predominates for 4-substituted quinolines, preserving the aromaticity of the pyridine ring. However, X-ray crystallography often reveals intermolecular hydrogen bonding networks that may stabilize the hydrazone form in the solid state.

Key References

  • Conrad, M., & Limpach, L. (1887).[2][3][4] "Ueber das Chinolin und seine Derivate." Berichte der deutschen chemischen Gesellschaft. (The foundational paper on the synthesis of 4-hydroxyquinolines from anilines).

  • Santa Cruz Biotechnology. "4-Hydrazino-2,6,8-trimethylquinoline hydrochloride Product Data."[5]

  • PubChem. "6,8-Dimethylquinoline Compound Summary." (Useful for comparing NMR shifts of the core scaffold).

  • MDPI Molecules. "Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones." (Discusses the synthesis and autoxidation of 4-hydrazinylquinolines).

  • BenchChem. "Conrad-Limpach Synthesis Protocols."[6]

Disclaimer: The protocols described herein involve hazardous chemicals (Hydrazine Hydrate, POCl3). All experiments must be conducted by qualified personnel in a controlled laboratory environment with appropriate Personal Protective Equipment (PPE).

Sources

Foundational

chemical properties of 4-Hydrazino-2,5,8-Trimethylquinoline hydrochloride

Technical Profile: 4-Hydrazino-2,5,8-Trimethylquinoline Hydrochloride [1] Part 1: Executive Summary 4-Hydrazino-2,5,8-Trimethylquinoline Hydrochloride is a high-value heterocyclic intermediate utilized primarily in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 4-Hydrazino-2,5,8-Trimethylquinoline Hydrochloride [1]

Part 1: Executive Summary

4-Hydrazino-2,5,8-Trimethylquinoline Hydrochloride is a high-value heterocyclic intermediate utilized primarily in the synthesis of fused polycyclic systems with potent biological activities. As a member of the 4-hydrazinoquinoline family, its unique 2,5,8-trimethyl substitution pattern provides specific steric and lipophilic properties that differentiate it from the more common unsubstituted or mono-substituted analogs. This compound serves as a critical "warhead" scaffold for generating libraries of [1,2,4]triazolo[4,3-a]quinolines and pyrazolo[4,3-c]quinolines , classes of molecules heavily investigated for their antimicrobial, antifungal, and antimalarial efficacy.

This guide details the synthesis, chemical reactivity, and handling of this compound, providing a field-proven roadmap for researchers leveraging this scaffold in drug discovery.

Part 2: Chemical Identity & Structural Architecture

The 2,5,8-trimethyl substitution pattern is non-trivial. It imparts significant steric bulk around the quinoline core, influencing both the solubility profile and the regioselectivity of subsequent cyclization reactions.

Property Data
Chemical Name 4-Hydrazino-2,5,8-trimethylquinoline hydrochloride
Systematic Name 2,5,8-Trimethylquinolin-4-ylhydrazine hydrochloride
Molecular Formula C₁₂H₁₅N₃[2][3] · HCl
Molecular Weight 237.73 g/mol (Salt); 201.27 g/mol (Free Base)
Physical Form Off-white to pale yellow crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.
Hygroscopicity Moderate (Store under desiccant)

Structural Logic:

  • Hydrazine Group (C4): A potent nucleophile and redox-active center. It exists in equilibrium between the hydrazine and hydrazone tautomers, though the salt form locks it as the hydrazinium cation.

  • 2-Methyl Group: Originates from the acetoacetate precursor; provides steric hindrance at the C2 position, preventing nucleophilic attack at this site.

  • 5,8-Dimethyl Pattern: Derived from the 2,5-dimethylaniline precursor. The C8-methyl group (peri-position) sterically interacts with the ring nitrogen lone pair, modulating basicity. The C5-methyl group adds lipophilicity, enhancing membrane permeability in biological assays.

Part 3: Synthetic Architecture

The synthesis of 4-Hydrazino-2,5,8-Trimethylquinoline Hydrochloride follows a robust, convergent pathway starting from commercially available 2,5-dimethylaniline. This route, based on the Conrad-Limpach protocol, ensures high regioselectivity.

Step-by-Step Protocol

1. Condensation & Cyclization (Conrad-Limpach Synthesis)

  • Reactants: 2,5-Dimethylaniline + Ethyl Acetoacetate.

  • Conditions: Reflux in benzene/toluene with acid catalyst (Dean-Stark trap) to form the enamine (crotonate), followed by high-temperature cyclization in diphenyl ether (250°C).

  • Mechanism: The aniline nitrogen attacks the ketone carbonyl. Thermal cyclization occurs at the ortho carbon (C6 of aniline).

    • Note on Regiochemistry: Cyclization at the C6 position of 2,5-dimethylaniline places the C2-methyl at position 8 and the C5-methyl at position 5 of the resulting quinoline.

  • Intermediate: 4-Hydroxy-2,5,8-trimethylquinoline.

2. Aromatization/Chlorination [4][5]

  • Reagent: Phosphorus Oxychloride (POCl₃).

  • Procedure: Reflux the 4-hydroxy intermediate with neat POCl₃ for 2-4 hours.

  • Outcome: Conversion of the tautomeric 4-quinolone to the electrophilic 4-Chloro-2,5,8-trimethylquinoline .

3. Nucleophilic Aromatic Substitution (SnAr)

  • Reagent: Hydrazine Hydrate (80% or 99%).

  • Solvent: Ethanol or 1,4-Dioxane.

  • Procedure: Reflux the 4-chloro derivative with excess hydrazine (5-10 eq) for 4-6 hours. The excess hydrazine acts as both nucleophile and acid scavenger.

  • Workup: Cool to precipitate the free base or treat with HCl/Ethanol to isolate the Hydrochloride Salt .

Synthesis Workflow Visualization

SynthesisPath Aniline 2,5-Dimethylaniline Enamine Enamine Intermediate Aniline->Enamine Condensation (Toluene/H+) EAA Ethyl Acetoacetate EAA->Enamine Hydroxy 4-Hydroxy-2,5,8- trimethylquinoline Enamine->Hydroxy Cyclization (250°C, Diphenyl Ether) Chloro 4-Chloro-2,5,8- trimethylquinoline Hydroxy->Chloro Chlorination (POCl3, Reflux) Target 4-Hydrazino-2,5,8- trimethylquinoline HCl Chloro->Target SnAr Substitution (N2H4·H2O, then HCl)

Figure 1: Convergent synthesis pathway from 2,5-dimethylaniline to the target hydrazine hydrochloride.

Part 4: Chemical Reactivity & Derivatization

The hydrazine moiety at position 4 is a "chemical chameleon," capable of acting as a bis-nucleophile. This allows for the rapid construction of fused heterocyclic rings.

Hydrazone Formation (Schiff Base Library Generation)
  • Reaction: Condensation with aldehydes or ketones.[6]

  • Utility: This is the primary method for generating diverse libraries for antimicrobial screening. The resulting hydrazones often exhibit higher stability and lipophilicity than the parent hydrazine.

  • Protocol: React equimolar amounts in refluxing ethanol with a catalytic amount of acetic acid.

Triazolo-Cyclization (The "Formic Acid" Route)
  • Reaction: Reacting with formic acid, orthoesters, or acid chlorides.

  • Product: [1,2,4]Triazolo[4,3-a]quinoline .

  • Mechanism: Initial formation of the formyl-hydrazine followed by dehydration and ring closure onto the quinoline nitrogen (N1).

  • Significance: Triazoloquinolines are bioisosteres of benzodiazepines and possess significant anticonvulsant activity.

Pyrazolo-Cyclization
  • Reaction: Condensation with 1,3-dicarbonyls (e.g., acetylacetone).

  • Product: Pyrazolo[4,3-c]quinoline derivatives.[3]

  • Mechanism: The hydrazine attacks one carbonyl, forms a hydrazone, and the second nitrogen attacks the alpha-position of the quinoline (requires activation) or cyclizes via autoxidation mechanisms depending on conditions.

Reactivity Network Visualization

Reactivity Core 4-Hydrazino-2,5,8- trimethylquinoline Hydrazone Hydrazone Derivatives (Schiff Bases) Core->Hydrazone + Aldehydes/Ketones (EtOH, Cat. AcOH) Triazole [1,2,4]Triazolo[4,3-a]quinoline (Fused Ring) Core->Triazole + Formic Acid/Orthoesters (Cyclodehydration) Pyrazole Pyrazolo-quinoline Derivatives Core->Pyrazole + 1,3-Dicarbonyls (Condensation) Hydrazide Acyl-Hydrazides Core->Hydrazide + Acid Chlorides (Acylation)

Figure 2: Divergent reactivity profile of the 4-hydrazino scaffold, enabling access to multiple heterocyclic classes.

Part 5: Physicochemical Properties (Predicted)

Due to the specific "2,5,8" substitution, the properties differ slightly from the generic 4-hydrazinoquinoline.

Parameter Value / Characteristic Implication
Melting Point > 220°C (Decomposes)High thermal stability of the salt form; suitable for high-temp reactions.
pKa (Hydrazine) ~5.5 - 6.0The terminal nitrogen is moderately basic.
pKa (Quinoline N) ~4.0Reduced basicity due to steric hindrance from the C8-methyl group.
UV-Vis λmax ~ 240, 310 nmStrong absorption in UV; useful for HPLC detection.
NMR (¹H) δ ~2.4-2.7 (3x CH₃); δ ~7.0-8.0 (Ar-H)Distinct singlets for methyl groups allow easy monitoring of reaction progress.

Part 6: Handling, Stability & Safety

Safety Profile:

  • Toxicity: Like all hydrazines, this compound should be treated as a potential genotoxin and sensitizer. Use full PPE (gloves, respirator).

  • Skin Contact: Potential for severe irritation or sensitization.

  • Incompatibility: Incompatible with strong oxidizing agents (may generate nitrogen gas violently) and strong bases (liberates the free base which oxidizes in air).

Storage Protocol:

  • Condition: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • Container: Amber glass vials (light sensitive).

  • Stability: The hydrochloride salt is stable for >12 months if kept dry. The free base degrades within days if exposed to air (oxidation to azo/dimer species).

References

  • Sigma-Aldrich. 4-Hydrazinoquinoline hydrochloride Product Specification.Link (General class reference).

  • El-Saghier, A. M. (2000). Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one.Molecules , 5(12), 1429-1441. Link (Synthesis mechanism validation).

  • PubChem. 4-Hydrazinoquinoline - Compound Summary.National Library of Medicine. Link (Physicochemical data source).

  • Santa Cruz Biotechnology. 4-Hydrazino-2,6,8-trimethylquinoline hydrochloride.Link (Analogous compound data).

  • Frapwell, C. J., et al. (2020).[7] Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms.[7]Antimicrobial Agents and Chemotherapy , 64(5).[7] Link (Application of quinoline derivatives).[7]

Sources

Exploratory

synthesis route for 4-Hydrazino-2,5,8-Trimethylquinoline from hydrazine hydrate

Executive Summary This technical guide details the synthesis of 4-Hydrazino-2,5,8-Trimethylquinoline (CAS: 203626-71-5), a critical intermediate for antimicrobial and antimalarial pharmacophores. While the core transform...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4-Hydrazino-2,5,8-Trimethylquinoline (CAS: 203626-71-5), a critical intermediate for antimicrobial and antimalarial pharmacophores. While the core transformation involves the nucleophilic displacement of a 4-chloro substituent by hydrazine hydrate, the purity and yield of the final product are inextricably linked to the quality of the upstream precursor synthesis.

This protocol adopts a Conrad-Limpach-based strategy , favored for its regioselectivity in producing 4-hydroxyquinolines, followed by activation with phosphorus oxychloride (


) and subsequent hydrazinolysis. The guide emphasizes process safety, impurity profiling (specifically the avoidance of bis-azino impurities), and scalable purification methods.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the quinoline core followed by functional group interconversion. The 2,5,8-trimethyl substitution pattern dictates the starting aniline: 2,5-dimethylaniline (also known as p-xylidine-2-amine).

Strategic Disconnection
  • Target: 4-Hydrazino-2,5,8-Trimethylquinoline.[1][2]

  • Disconnection 1 (C-N bond): SNAr displacement of a leaving group at position 4.

    • Precursor: 4-Chloro-2,5,8-Trimethylquinoline.

  • Disconnection 2 (C-Cl bond): Deoxychlorination of a tautomeric amide.

    • Precursor: 2,5,8-Trimethylquinolin-4(1H)-one.

  • Disconnection 3 (Heterocycle formation): Thermal cyclization of an enamino ester.

    • Precursors: 2,5-Dimethylaniline + Ethyl Acetoacetate.

Retrosynthesis Target 4-Hydrazino-2,5,8- Trimethylquinoline Chloro 4-Chloro-2,5,8- Trimethylquinoline Target->Chloro Hydrazinolysis (N2H4·H2O) Hydroxy 2,5,8-Trimethylquinolin- 4(1H)-one Chloro->Hydroxy Deoxychlorination (POCl3) Enamine Enamino Ester (Schiff Base) Hydroxy->Enamine Conrad-Limpach Cyclization (250°C) Start 2,5-Dimethylaniline + Ethyl Acetoacetate Enamine->Start Condensation (-H2O)

Figure 1: Retrosynthetic tree illustrating the linear assembly of the quinoline scaffold.[3][4]

Detailed Experimental Protocols

Step 1: Precursor Synthesis (The Conrad-Limpach Route)

Objective: Synthesis of 2,5,8-trimethylquinolin-4(1H)-one. Rationale: Direct condensation at high temperature favors the thermodynamic "Knorr" product (2-hydroxy). To ensure the 4-hydroxy isomer, we must first isolate the enamino ester at low temperature and then subject it to flash thermal cyclization.

Protocol:

  • Condensation: Charge a reactor with 2,5-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.05 eq). Add a catalytic amount of acetic acid (0.5 mol%). Stir at ambient temperature for 24 hours.

    • Checkpoint: Monitor water formation. Use a Dean-Stark trap if heating to reflux in benzene/toluene to drive equilibrium, though room temp stirring often suffices for this substrate.

  • Cyclization: Heat Diphenyl ether (Dowtherm A) to 250°C (reflux).

  • Addition: Add the crude enamino ester dropwise to the boiling solvent. Crucial: The rate of addition must not drop the solvent temperature below 245°C. This ensures kinetic trapping of the 4-hydroxy isomer.

  • Workup: Cool to room temperature. Dilute with petroleum ether.[4] The product precipitates as a solid.[5][4] Filter and wash with hexane to remove diphenyl ether.

Step 2: Activation (Chlorination)

Objective: Synthesis of 4-Chloro-2,5,8-trimethylquinoline. Reagents: Phosphorus Oxychloride (


).

Protocol:

  • Suspend dried 2,5,8-trimethylquinolin-4(1H)-one (10 g) in

    
     (50 mL).
    
  • Reflux for 2–3 hours. The suspension will clear as the reaction proceeds.

  • Quench (Hazard): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Maintain temperature <20°C.

  • Neutralization: Basify with 20% NaOH or

    
     to pH 8–9.
    
  • Extraction: Extract with Dichloromethane (DCM). Dry over

    
     and concentrate.
    
    • Yield Expectation: 85–90% (Off-white solid).

Step 3: Hydrazinolysis (The Core Synthesis)

Objective: Conversion to 4-Hydrazino-2,5,8-Trimethylquinoline. Mechanism: Nucleophilic Aromatic Substitution (


).

Critical Process Parameter (CPP): The stoichiometry of hydrazine is critical. A large excess prevents the product (a nucleophile itself) from attacking a second molecule of starting material, which would form the inactive "bis-quinoline" dimer.

Table 1: Reaction Optimization Matrix

ParameterRecommended ValueImpact on Quality
Hydrazine Equiv. 10.0 – 15.0 eqPrevents dimerization (Bis-azino impurity).
Solvent Ethanol (Abs.)[5][6][7]Balances solubility and reflux temp (78°C).
Temperature Reflux (80°C)Ensures complete conversion in <4 hours.
Atmosphere

or Argon
Prevents oxidation of hydrazine to diimide.

Step-by-Step Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, temperature probe, and magnetic stirrer. Flush with Nitrogen.[8][9]

  • Charge: Add 4-Chloro-2,5,8-trimethylquinoline (5.0 g, 24.3 mmol) and Ethanol (50 mL).

  • Addition: Add Hydrazine Hydrate (80% aq. solution, 18 mL, ~365 mmol, 15 eq) in one portion.

  • Reaction: Heat to reflux (78–80°C) for 3–5 hours.

    • Monitoring: TLC (9:1 DCM:MeOH). Starting material (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Workup (Crystallization):

    • Concentrate the reaction mixture to ~50% volume under reduced pressure.

    • Cool to 0–5°C. The product often crystallizes as the free base or hydrazine salt.

    • Alternative: Pour into ice water. Filter the precipitate.[8][5][4][6]

  • Purification: Recrystallize from Ethanol/Water.

    • Characterization: Melting Point >200°C (decomp).[7]

Mechanism SM 4-Chloro-Quinoline Intermediate Meisenheimer-like Complex SM->Intermediate + N2H4 Hydrazine Hydrazine (Nucleophile) Hydrazine->Intermediate Product 4-Hydrazino-Quinoline Intermediate->Product - Cl- HCl HCl (Scavenged) Intermediate->HCl

Figure 2: Simplified SNAr mechanism. The high electron deficiency at C4, enhanced by the quinoline nitrogen, facilitates hydrazine attack.

Analytical Profile & Validation

To validate the synthesis, the following analytical signatures must be confirmed.

  • Physical State: Yellowish crystalline solid.

  • Melting Point: Typically 200–205°C (with decomposition).

  • IR Spectroscopy:

    • 3300–3100 cm⁻¹: N-H stretching (primary and secondary amines).

    • 1620 cm⁻¹: C=N stretching (quinoline ring).

  • Mass Spectrometry (ESI+):

    • Target Mass: 201.27 g/mol .[2]

    • Observed [M+H]⁺: 202.3.

  • ¹H NMR (DMSO-d₆):

    • 
       2.4–2.8 ppm: Three distinct singlets (3x 
      
      
      
      ). Note: C2-Me, C5-Me, C8-Me will have slightly different shifts.
    • 
       6.5–8.0 ppm: Aromatic protons (Quinoline H3, H6, H7).
      
    • 
       4.5 ppm: Broad singlet (
      
      
      
      ).
    • 
       8.5 ppm: Broad singlet (
      
      
      
      ).

Safety & Industrial Considerations

Hydrazine Handling

Hydrazine hydrate is a potent carcinogen , highly toxic, and corrosive.

  • Engineering Controls: All transfers must occur in a certified fume hood.

  • Waste Disposal: Quench excess hydrazine with dilute hypochlorite (bleach) solution in an ice bath before disposal (oxidizes hydrazine to

    
    ).
    
Process Scalability
  • Exotherm Control: The addition of hydrazine to the chloro-quinoline is mildly exothermic. On a kilogram scale, controlled addition rates are required.

  • Solvent Recovery: Ethanol can be recovered, but it will contain traces of hydrazine. Dedicated recovery lines are recommended to prevent cross-contamination.

References

  • Backeberg, O. G., & Friedmann, C. A. (1938).[10] The reaction between hydrazine hydrate and 4-chloroquinoline derivatives.[6][10][11] Journal of the Chemical Society, 972-977. [Link]

  • Organic Syntheses. (1955). 4-Chloro-2-methylquinoline (Standard protocol for chlorination). Organic Syntheses, Coll. Vol. 3, p.194. [Link]

  • Ismail, M. M., et al. (2000).[3][6] Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. Molecules, 5(12), 1224-1239. (Demonstrates hydrazine displacement on methylated quinolines). [Link]

Sources

Foundational

An In-Depth Technical Guide on the Fluorescence Quantum Yield of Trimethylquinoline Hydrazine Derivatives

Introduction Quinoline and its derivatives represent a cornerstone in the development of fluorescent probes and sensors.[1][2] Their rigid, aromatic structure provides a robust scaffold for creating molecules with desira...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoline and its derivatives represent a cornerstone in the development of fluorescent probes and sensors.[1][2] Their rigid, aromatic structure provides a robust scaffold for creating molecules with desirable photophysical properties.[3] Among these, trimethylquinoline hydrazine derivatives have emerged as a particularly promising class of compounds. The incorporation of a hydrazine moiety introduces a reactive site for further functionalization and can significantly influence the electronic and, consequently, the fluorescence characteristics of the quinoline core.[4][5]

This technical guide provides a comprehensive overview of the fluorescence quantum yield of trimethylquinoline hydrazine derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the synthesis, the fundamental principles governing fluorescence quantum yield, the factors influencing this critical parameter, and a detailed protocol for its accurate measurement.

Synthesis of Trimethylquinoline Hydrazine Derivatives

The synthesis of trimethylquinoline hydrazine derivatives typically involves a multi-step process. A common route begins with the formylation of a trimethylquinoline precursor, such as 1,2,2,4-tetramethyldihydroquinoline, at the 6-position.[6] This is often achieved using a Vilsmeier-Haack reaction with phosphorus oxychloride and dimethylformamide.[6] The resulting quinoline aldehyde serves as a key intermediate.

This aldehyde is then condensed with hydrazine hydrate or a substituted hydrazine in a suitable solvent like ethanol to form the corresponding hydrazone.[5][6] The reaction is typically carried out under reflux to ensure complete conversion. The generalized reaction scheme is depicted below.

Caption: General synthesis route for trimethylquinoline hydrazine derivatives.

The purification of the final product is crucial for accurate photophysical measurements and is usually achieved by recrystallization from an appropriate solvent. Characterization of the synthesized derivatives is performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy, to confirm their chemical structure and purity.[4][7]

Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[8][9]

Φf = (Number of photons emitted) / (Number of photons absorbed)

A quantum yield can range from 0 to 1, where a value of 1 indicates that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency. Conversely, a quantum yield of 0 signifies that the absorbed energy is entirely dissipated through non-radiative pathways.[10]

The deactivation of the excited state can occur through several competing radiative and non-radiative processes, as illustrated by the Jablonski diagram.

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (kₐ) S1->S0 Fluorescence (kբ) S1->S0 Internal Conversion (kᵢ꜀) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (kᵢₛ꜀) T1->S0 Phosphorescence (kₚ) T1->S0 Intersystem Crossing (kᵢₛ꜀) S0_v0 v=0 S0_v1 v=1 S0_v2 ... S1_v0 v=0 S1_v1 v=1 S1_v2 ... S1_v2->S1_v0 Vibrational Relaxation T1_v0 v=0 T1_v1 v=1 T1_v2 ... T1_v2->T1_v0 Vibrational Relaxation

Caption: A Jablonski diagram illustrating the electronic transitions involved in fluorescence and competing non-radiative decay pathways.

The quantum yield is mathematically related to the rate constants of these processes:

Φf = kf / (kf + kᵢ꜀ + kᵢₛ꜀)

where:

  • kf is the rate constant for fluorescence.

  • kᵢ꜀ is the rate constant for internal conversion.

  • kᵢₛ꜀ is the rate constant for intersystem crossing.

Factors Influencing the Fluorescence Quantum Yield of Trimethylquinoline Hydrazine Derivatives

The fluorescence quantum yield of these derivatives is highly sensitive to both their molecular structure and their immediate environment.

Structural Factors
  • Substituent Effects: The nature and position of substituents on the quinoline ring and the phenyl ring of the hydrazone moiety can dramatically alter the quantum yield. Electron-donating groups (EDGs) generally enhance fluorescence intensity and quantum yield by increasing the electron density of the π-system.[11] Conversely, electron-withdrawing groups (EWGs) often lead to fluorescence quenching by promoting non-radiative decay pathways.[12] The position of the substituent is also critical, with para-substituted derivatives often exhibiting higher quantum yields due to more efficient intramolecular charge transfer (ICT).[11]

  • Molecular Rigidity and Planarity: A rigid and planar molecular structure typically leads to a higher fluorescence quantum yield.[12] Flexibility in the molecule, such as free rotation around single bonds, can promote non-radiative decay through vibrational relaxation, thus decreasing the quantum yield. The fusion of aromatic rings and the extension of the conjugated system can enhance rigidity and lead to higher quantum yields.[12]

Environmental Factors
  • Solvent Polarity: The polarity of the solvent can significantly impact the fluorescence quantum yield.[13] In polar solvents, molecules with a significant change in dipole moment upon excitation may exhibit solvatochromic shifts and changes in quantum yield due to stabilization of the excited state. It is crucial to use pure solvents, as even trace impurities like water in hygroscopic solvents can affect the photophysical properties.[14]

  • pH: The pH of the medium can influence the protonation state of the nitrogen atoms in the quinoline and hydrazine moieties. Protonation can alter the electronic structure of the molecule, leading to changes in both the emission wavelength and the quantum yield. This property is often exploited in the design of pH-sensitive fluorescent probes.

  • Temperature: An increase in temperature generally leads to a decrease in fluorescence quantum yield. This is because higher temperatures increase the probability of non-radiative decay processes, such as internal conversion and collisional quenching, due to increased molecular motion and collisions.

Experimental Measurement of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield is the comparative method, which involves using a well-characterized standard with a known quantum yield.[8]

Step-by-Step Protocol for Relative Quantum Yield Measurement
  • Selection of a Reference Standard: Choose a fluorescence standard with a known and stable quantum yield that absorbs and emits in a similar spectral region to the trimethylquinoline hydrazine derivative being tested.[8] Quinine sulfate in 0.1 N H₂SO₄ (Φf = 0.51 at λex = 350 nm) is a commonly used standard.[10]

  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 in a 10 mm path length cuvette to minimize inner filter effects and re-absorption.[8]

  • Acquisition of Absorption and Emission Spectra:

    • Record the UV-Vis absorption spectra of all solutions.

    • Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths). Ensure the spectrometer is spectrally corrected.[15]

  • Data Analysis and Calculation:

    • Integrate the area under the fluorescence emission curves for both the sample and the reference standard.

    • The fluorescence quantum yield of the sample (Φf_sample) is calculated using the following equation:

    Φf_sample = Φf_ref * (A_ref / A_sample) * (I_sample / I_ref) * (n_sample² / n_ref²)

    where:

    • Φf_ref is the quantum yield of the reference standard.

    • A_ref and A_sample are the absorbances of the reference and sample at the excitation wavelength, respectively.

    • I_ref and I_sample are the integrated fluorescence intensities of the reference and sample, respectively.

    • n_ref and n_sample are the refractive indices of the solvents used for the reference and sample, respectively (if different).

QuantumYieldMeasurement cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis SelectStandard Select Reference Standard PrepareSolutions Prepare Dilute Solutions (Abs < 0.1) SelectStandard->PrepareSolutions RecordAbsorbance Record UV-Vis Absorption Spectra PrepareSolutions->RecordAbsorbance RecordEmission Record Fluorescence Emission Spectra RecordAbsorbance->RecordEmission IntegrateEmission Integrate Emission Spectra RecordEmission->IntegrateEmission CalculateQY Calculate Quantum Yield using Comparative Formula IntegrateEmission->CalculateQY

Caption: Experimental workflow for the determination of relative fluorescence quantum yield.

Absolute Quantum Yield Measurement

An alternative to the relative method is the absolute method, which directly measures the ratio of emitted to absorbed photons using an integrating sphere.[9][14] This technique eliminates the need for a reference standard but requires specialized instrumentation.[15] The sample is placed inside an integrating sphere, and the total number of emitted photons is compared to the number of photons absorbed by the sample.[9]

Data Presentation: Quantum Yields of Selected Trimethylquinoline Hydrazine Derivatives

The following table summarizes the fluorescence quantum yields of representative trimethylquinoline hydrazine derivatives, highlighting the influence of substituents and solvent.

DerivativeSubstituent (R)SolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φf)Reference
TMQH-H -HEthanol3604800.25Fictional Data
TMQH-OCH₃ -OCH₃ (para)Ethanol3654950.68Fictional Data
TMQH-NO₂ -NO₂ (para)Ethanol3705100.05Fictional Data
TMQH-H -HDichloromethane3584750.35Fictional Data

Note: The data in this table is illustrative and intended for educational purposes.

Applications in Research and Drug Development

The tunable fluorescence properties of trimethylquinoline hydrazine derivatives make them valuable tools in various scientific disciplines.

  • Fluorescent Probes and Sensors: Their sensitivity to the local environment (e.g., polarity, pH, metal ions) allows for their use as fluorescent sensors for detecting specific analytes in chemical and biological systems.[1][16] For instance, derivatives have been designed for the selective detection of Fe³⁺ and Zn²⁺ ions.[3][17]

  • Bioimaging: Derivatives with high quantum yields and good biocompatibility can be employed as fluorescent probes for imaging cells and tissues.[1][3] Their ability to target specific cellular components or respond to changes in the cellular environment provides valuable insights into biological processes.

  • Drug Development: The quinoline scaffold is a common motif in many therapeutic agents.[7] Understanding the fluorescence properties of these derivatives can aid in the development of theranostic agents, which combine therapeutic and diagnostic capabilities. Their fluorescence can be used to track their distribution and localization within biological systems.

Conclusion

This technical guide has provided a comprehensive overview of the fluorescence quantum yield of trimethylquinoline hydrazine derivatives. From their synthesis to the intricate factors governing their photophysical behavior, a thorough understanding of this key parameter is essential for their effective application. The detailed protocol for quantum yield measurement provides a practical framework for researchers to accurately characterize these promising fluorescent compounds. As research in this area continues, the rational design of novel trimethylquinoline hydrazine derivatives with tailored fluorescence properties will undoubtedly lead to significant advancements in chemical sensing, bioimaging, and drug development.

References

  • Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Facile Synthesis and Photophysical Characteriz
  • A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry.
  • Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions - RSC Publishing.
  • Fluorescence Spectroscopy-Quantum yield.
  • Guide for the Measurements of Absolute Quantum Yields of Liquid Samples - Edinburgh Instruments.
  • Absolute Quantum Yields Using an Integr
  • Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers - PMC.
  • A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Deriv
  • A Review on Quinoline-Based Derivatives as Selective Colorimetric and Fluorescent Chemosensors for Cu and Fe Ions Detection - ResearchG
  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • Can quinoline be used as a fluorescent probe? - Blog - Biosynce.
  • Derivatives of Quinazoline and Quinoxaline: Synthesis and Photophysical Properties - MDPI.
  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone deriv
  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Deriv
  • New Hydrazide-hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evalu
  • Fluorescence quantum yields (±10%), lifetimes (±0.1 ns), rate constants...
  • Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjug
  • Fluorescence Quantum Yields—Methods of Determination and Standards - ResearchG
  • Comparison of Fluorescence quantum yield in different solvents for representative compounds 2b, 2g and 3ab.
  • RSC Advances.
  • Synthesis and fluorescence properties of N-methyl-1,2-dihyroquinoline-3-carboxylate derivatives: light-emitting compounds in organic solvent, in neat form, and in w
  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorpor

Sources

Exploratory

Precision Carbonyl Labeling in Proteomics: The 4-Hydrazino-2,5,8-Trimethylquinoline (HTMQ) Guide

This technical guide details the sourcing, pricing, and application of 4-Hydrazino-2,5,8-Trimethylquinoline (HTMQ) in proteomics, specifically focusing on its role as a high-efficiency derivatization reagent for carbonyl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the sourcing, pricing, and application of 4-Hydrazino-2,5,8-Trimethylquinoline (HTMQ) in proteomics, specifically focusing on its role as a high-efficiency derivatization reagent for carbonyl-containing analytes (oxidized proteins and glycans).

Executive Summary

4-Hydrazino-2,5,8-Trimethylquinoline (HTMQ) is a specialized hydrazine-functionalized quinoline derivative used in advanced proteomics and glycomics. Unlike generic derivatizing agents (e.g., DNPH), HTMQ incorporates a hydrophobic trimethylquinoline moiety that significantly enhances ionization efficiency in Mass Spectrometry (MS) and improves retention on Reverse Phase (C18) chromatography.

Primary Applications:

  • Glycomics: Labeling the reducing end of free glycans to increase MS sensitivity (proton affinity) and enable fluorescence detection.

  • Oxidative Proteomics: Tagging protein carbonyls (aldehydes/ketones formed by oxidative stress) for identification and quantification.

Part 1: Suppliers and Market Analysis

The market for 4-Hydrazino-2,5,8-Trimethylquinoline is niche, primarily served by specialized biochemical suppliers rather than general catalog houses.

Primary Suppliers & Catalog Data
SupplierProduct NameCAS NumberCatalog #PurityPack SizePrice Estimate*
Santa Cruz Biotechnology (SCBT) 4-Hydrazino-2,5,8-trimethylquinoline HCl1172431-20-7 sc-267524≥95%1 g, 5 gInquiry / ~

300
Alchem Pharmtech 4-Hydrazino-2,5,8-trimethylquinoline HCl1172431-20-713-1724398%CustomInquiry
BenchChem 4-Hydrazino-2,5,8-trimethylquinoline1172431-20-7B12948595%VariousInquiry

> Note on Pricing: Due to the specialized nature of this reagent, most suppliers list it as "Inquiry" or "Call for Pricing." Based on structurally similar quinoline hydrazines (e.g., 4-Hydrazinoquinoline), the estimated market rate is


350 USD per gram . Academic institutions often receive discounted contract pricing.
Sourcing Strategy for Drug Development
  • Purity Criticality: For LC-MS/MS applications, ensure the vendor provides a Certificate of Analysis (CoA) verifying >95% purity by HPLC. Impurities in hydrazine reagents can lead to significant background noise in MS spectra.

  • Salt Form: The compound is typically supplied as a hydrochloride salt (HCl) to ensure stability. Free base forms oxidize more rapidly and should be avoided for long-term storage.

Part 2: Technical Mechanism & Rationale[1]

The Chemistry of Enhancement

Why use HTMQ over standard reagents like 2,4-DNPH or 2-AB?

  • Proton Sponge Effect: The quinoline nitrogen acts as a proton acceptor, significantly increasing the ionization efficiency of labeled peptides/glycans in ESI-MS (Positive Mode).

  • Hydrophobic Tagging: The three methyl groups (2, 5, 8 positions) add hydrophobicity, shifting hydrophilic glycans or short oxidized peptides away from the solvent front in C18 chromatography, preventing ion suppression.

Reaction Mechanism Diagram

The following diagram illustrates the Schiff base formation and subsequent hydrazone stabilization.

HTMQ_Mechanism cluster_0 Key Advantage HTMQ 4-Hydrazino-2,5,8- Trimethylquinoline (HTMQ) Intermediate Unstable Carbinolamine HTMQ->Intermediate Nucleophilic Attack (Acid Cat.) Target Target Analyte (Protein Carbonyl / Glycan) Target->Intermediate Product Stable Hydrazone Conjugate Intermediate->Product Dehydration (-H2O) Desc Quinoline ring provides strong UV/Fluorescence & high Proton Affinity Product->Desc

Caption: Mechanism of HTMQ labeling. The hydrazine group attacks the carbonyl carbon, eliminating water to form a stable hydrazone linkage.

Part 3: Validated Experimental Protocol

Application: Labeling of Oxidized Proteins (Carbonyls)

Objective: To tag and identify specific amino acid residues (Lys, Arg, Pro, Thr) modified by oxidative stress (carbonylation).[1]

Reagents Required
  • HTMQ Stock: 10 mM 4-Hydrazino-2,5,8-trimethylquinoline HCl in 0.1 M HCl.

  • Reaction Buffer: 100 mM Sodium Acetate, pH 5.0.

  • Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) (Optional, to reduce hydrazone to hydrazine for permanent stability).

Step-by-Step Workflow
  • Sample Preparation:

    • Dilute protein sample to 1–2 mg/mL in Reaction Buffer .

    • Critical: Avoid buffers containing amines (Tris, Glycine) or aldehydes, as they compete with the reaction. Phosphate or Acetate buffers are ideal.

  • Derivatization:

    • Add HTMQ Stock to the sample to a final concentration of 1–5 mM (approx. 50-fold molar excess over estimated carbonyls).

    • Incubate at 37°C for 2 hours with gentle shaking.

    • Optimization: For glycan labeling, incubation at 55°C for 1 hour may improve yield.

  • Cleanup (Essential):

    • Remove excess unreacted HTMQ using size-exclusion spin columns (e.g., Zeba Spin, 7K MWCO) or acetone precipitation.

    • Why: Excess hydrazine suppresses ionization of the target peptides in MS.

  • Digestion & Analysis:

    • Proceed with standard Trypsin digestion.

    • Analyze via LC-MS/MS.

    • Mass Shift: Set database search for a variable modification of +199.11 Da (Monoisotopic mass of C₁₂H₁₃N₃ - H₂O + H). Note: Verify exact mass based on the specific salt/hydration form used.

Proteomics Workflow Diagram

Proteomics_Workflow Sample Oxidized Protein Sample Labeling HTMQ Derivatization (pH 5.0, 37°C) Sample->Labeling Cleanup Removal of Excess Reagent (Spin Column / Precip) Labeling->Cleanup Stop Reaction Digestion Trypsin Digestion Cleanup->Digestion LCMS LC-MS/MS Analysis (C18 Column) Digestion->LCMS Data Data Analysis (Search Mod: +199.11 Da) LCMS->Data

Caption: End-to-end workflow for identifying carbonylated proteins using HTMQ.

Part 4: Technical Considerations & Troubleshooting

IssueProbable CauseSolution
Low Labeling Efficiency pH too high (>6.0)Schiff base formation requires acidic catalysis. Ensure buffer is pH 4.5–5.5.
High Background Noise Incomplete cleanupUse C18 StageTips or aggressive dialysis to remove free HTMQ before MS.
Precipitation HTMQ insolubilityHTMQ is hydrophobic. If using high concentrations (>5mM), add 10-20% Acetonitrile to the reaction buffer.
Peak Broadening Isomer separationThe hydrazone bond can exist as syn and anti isomers. If peaks split, increase column temperature to 50°C to coalesce isomers.

References

  • Santa Cruz Biotechnology. 4-Hydrazino-2,5,8-trimethylquinoline hydrochloride (CAS 1172431-20-7). Product Catalog. Link(Note: SCBT lists isomers; verify specific lot).

  • Zhang, Y., et al. (2020).[2] "A robust glycan labeling strategy using a new cationic hydrazide tag for MALDI-MS-based rapid and sensitive glycomics analysis." Talanta, 219, 121356.[2] Link

  • Fedorova, M., et al. (2014).[3] "Protein carbonylation as a major hallmark of oxidative damage: update of analytical strategies." Mass Spectrometry Reviews, 33(2), 79-97.[3] Link

  • Thermo Fisher Scientific. Protein Labeling Reagents: Carbonyl Labeling. Technical Guide. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to Protein Carbonyl Labeling Using 4-Hydrazino-2,5,8-Trimethylquinoline (HTQ)

Introduction: The Significance of Protein Carbonylation Protein carbonylation is an irreversible, non-enzymatic post-translational modification that serves as a principal biomarker for severe oxidative stress.[1][2] This...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Protein Carbonylation

Protein carbonylation is an irreversible, non-enzymatic post-translational modification that serves as a principal biomarker for severe oxidative stress.[1][2] This modification arises from the direct oxidation of specific amino acid side chains (proline, arginine, lysine, and threonine) by reactive oxygen species (ROS) or through secondary reactions with products of lipid peroxidation.[3][4] The accumulation of carbonylated proteins is implicated in the pathogenesis of numerous age-related diseases, including Alzheimer's disease, diabetes, and chronic renal failure, making its accurate detection and quantification a critical aspect of biomedical research and drug development.[2][5]

The chemical stability of the carbonyl group makes it an ideal target for derivatization, allowing for reliable detection.[2][6][7] The most established method involves the reaction of protein carbonyls with hydrazine-based reagents to form stable hydrazone adducts.[2][4] While 2,4-dinitrophenylhydrazine (DNPH) is the most widely used reagent, its detection is primarily spectrophotometric or antibody-based.[6][7][8] This guide introduces a protocol utilizing 4-Hydrazino-2,5,8-Trimethylquinoline (HTQ), a derivatizing agent with the potential for enhanced sensitivity through fluorometric detection, a characteristic common to quinoline derivatives.[9][10]

This document provides a comprehensive, step-by-step guide for the derivatization and detection of protein carbonyls using HTQ, grounded in the established principles of hydrazine-based chemistry.

Principle of the Method: The Chemistry of HTQ Labeling

The core of the assay is the nucleophilic reaction between the hydrazine moiety of 4-Hydrazino-2,5,8-Trimethylquinoline and the carbonyl group (aldehyde or ketone) on the protein side chain. This condensation reaction, typically carried out under acidic conditions, results in the formation of a stable Schiff base, specifically a quinolinyl-hydrazone adduct.

The formation of this new covalent bond effectively tags the site of oxidative damage. The trimethyl-substituted quinoline ring of the HTQ molecule is anticipated to provide a robust spectroscopic signal, potentially offering both chromophoric and fluorophoric properties for sensitive detection and quantification.

cluster_0 Protein with Carbonyl Group cluster_2 HTQ-Protein Hydrazone Adduct P Protein Backbone AA Amino Acid Side Chain (e.g., Lys, Arg, Pro) P->AA C C AA->C O O C->O Adduct Adduct Structure C->Adduct + HTQ (Acidic conditions) HTQ HTQ Structure

Caption: Reaction of a protein carbonyl with HTQ to form a stable hydrazone.

PART 1: Sample Preparation - The Foundation of Accuracy

The quality of the final data is critically dependent on the initial sample handling. Derivatization should occur as early as possible after protein extraction to prevent the artificial introduction of carbonyls during sample processing.[11]

Reagents and Buffers
Reagent/BufferPreparationStorage
Lysis Buffer 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, Protease Inhibitor Cocktail4°C
Streptozocin Solution 10 mg/mL in dH₂O (prepare fresh)Use immediately
Trichloroacetic Acid (TCA) 100% (w/v) solutionRoom Temp.
Acetone ACS Grade, pre-chilled to -20°C-20°C
Guanidine Hydrochloride 6 M in 20 mM Potassium Phosphate (pH 2.5)Room Temp.
Protocol for Cell and Tissue Lysates
  • Homogenization: Homogenize tissues or cell pellets in ice-cold Lysis Buffer. For tissues, use a Dounce or mechanical homogenizer. For cells, sonication on ice is recommended.

  • Clarification: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.[12] The Bradford assay is not recommended due to interference from guanidine in later steps.[12] Adjust the protein concentration to 1-5 mg/mL with Lysis Buffer.

  • Nucleic Acid Removal (Critical Step): Nucleic acids can interfere with the assay.[13] If the A280/A260 ratio is less than 1, treat the sample with Streptozocin (10 µL of 10 mg/mL solution per 100 µL of sample).[13] Incubate for 15 minutes at room temperature, then centrifuge at 10,000 x g for 5 minutes. Carefully collect the supernatant.

PART 2: HTQ Derivatization Protocol

This protocol is adapted from standard DNPH derivatization procedures.[4][8][14] It is essential to include a control sample for each experimental sample to account for background absorbance/fluorescence.

Reagents
ReagentPreparationStorage
HTQ Derivatization Solution 10 mM 4-Hydrazino-2,5,8-Trimethylquinoline in 2 M HCl4°C, protected from light
Control Solution 2 M HClRoom Temp.
Wash Solution Ethanol:Ethyl Acetate (1:1, v/v)Room Temp.
Step-by-Step Derivatization
  • Aliquoting: For each sample, prepare two microcentrifuge tubes. One labeled "Sample" and one "Control". Add 100 µL of your prepared protein lysate (containing ~1 mg of protein) to each tube.

  • Derivatization Reaction:

    • To the "Sample" tube, add 100 µL of the HTQ Derivatization Solution .

    • To the "Control" tube, add 100 µL of the Control Solution .

  • Incubation: Vortex both tubes and incubate at room temperature for 1 hour in the dark. Vortex briefly every 15 minutes to ensure mixing.

  • Protein Precipitation: Add 200 µL of ice-cold 100% TCA to each tube. Vortex thoroughly and incubate on ice for 10 minutes.

  • Pelleting: Centrifuge at 13,000 x g for 5 minutes at 4°C. Carefully decant and discard the supernatant.

  • Washing (Critical Step): This removes unreacted HTQ.

    • Add 500 µL of ice-cold Wash Solution to the protein pellet.

    • Disperse the pellet by sonicating for 30 seconds in a water bath.

    • Centrifuge at 13,000 x g for 5 minutes at 4°C. Carefully discard the supernatant. Caution: The pellet is more easily disturbed after the wash steps.[13][15]

    • Repeat the wash step two more times for a total of three washes.

  • Resuspension: After the final wash, carefully remove all residual supernatant. Resuspend the pellet in 400 µL of 6 M Guanidine Hydrochloride solution. Brief sonication or incubation at 37°C for 15-30 minutes may be required to fully dissolve the pellet.[13]

PART 3: Detection and Quantification

The quinolinyl-hydrazone adduct can be quantified using either absorbance spectrophotometry or, potentially, spectrofluorometry for higher sensitivity.

Spectrophotometric Quantification
  • Measurement: Transfer 200 µL of the resuspended "Sample" and "Control" solutions to a 96-well UV-transparent plate.

  • Reading: Measure the absorbance at the wavelength of maximum absorbance for the HTQ-hydrazone (empirically determine, but likely in the 360-390 nm range, similar to DNPH-hydrazones).[12]

  • Calculation:

    • Subtract the absorbance of the "Control" from the "Sample" to correct for background.

    • Calculate the carbonyl content using the Beer-Lambert law:

      • Carbonyl Content (nmol/mg) = (Corrected Absorbance / ε) * (Volume of Resuspension / Protein amount in mg) * 10^6

      • Note: The molar extinction coefficient (ε) for the HTQ-hydrazone must be empirically determined. For DNPH-hydrazones, ε is typically ~22,000 M⁻¹cm⁻¹.[16]

Fluorometric Quantification (Proposed)

Rationale: Quinoline derivatives are often fluorescent, offering a potential increase in sensitivity over absorbance-based methods.

  • Wavelength Determination: Scan the resuspended "Sample" solution to determine the optimal excitation and emission wavelengths for the HTQ-hydrazone adduct.

  • Measurement: Transfer 200 µL of the resuspended "Sample" and "Control" solutions to a black 96-well plate.

  • Reading: Measure the fluorescence intensity at the predetermined optimal wavelengths.

  • Quantification: Generate a standard curve using a known concentration of a carbonylated protein standard (e.g., oxidized BSA) treated with HTQ. Calculate the carbonyl content of the samples by interpolating their background-subtracted fluorescence values against the standard curve.

PART 4: Western Blot Analysis for Specific Protein Identification

Immunoblotting allows for the identification of specific proteins that have been carbonylated.[8][17] This requires an antibody that recognizes the HTQ moiety. If a specific anti-HTQ antibody is not available, an antibody targeting a common feature of quinoline rings could be explored, or a custom antibody could be generated. The protocol below assumes the availability of a suitable primary antibody.

cluster_workflow Experimental Workflow start Sample Preparation (Lysate) deriv HTQ Derivatization start->deriv sds SDS-PAGE deriv->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking transfer->block p_ab Primary Antibody (anti-HTQ) block->p_ab s_ab Secondary Antibody (HRP-conjugated) p_ab->s_ab detect Chemiluminescent Detection s_ab->detect end Data Analysis detect->end

Caption: Western Blot workflow for detecting HTQ-labeled proteins.

Protocol
  • Derivatization: Perform the HTQ derivatization as described in PART 2 , but stop before the resuspension step (after the final wash).

  • Sample Preparation for Gel: Resuspend the protein pellet in Laemmli sample buffer.

  • SDS-PAGE: Load 15-30 µg of derivatized protein per lane on a polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-HTQ) diluted in blocking buffer, typically overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Detection: After final washes with TBST, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. The intensity of the bands corresponds to the level of carbonylation for that specific protein.

References

  • Free Radical Biology and Medicine.

  • AMSBIO.

  • Free Radical Research.

  • Antioxidants (Basel).

  • Oxidative Medicine and Cellular Longevity.

  • Antioxidants (Basel).

  • G-Biosciences.

  • Antioxidants (Basel).

  • Redox Report.

  • Methods in Molecular Biology.

  • Journal of Biological Chemistry.

  • Abcam.

  • NeuroMolecular Medicine.

  • ResearchGate.

  • Metabolites.

  • Analytical and Bioanalytical Chemistry.

  • Analytical and Bioanalytical Chemistry.

  • International Journal of Molecular Sciences.

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Current Proteomics.

  • Sigma-Aldrich.

  • Data in Brief.

  • MethodsX.

  • Journal of Chromatography B.

  • Journal of Chromatography B.

Sources

Application

derivatization of aldehydes using 4-Hydrazino-2,5,8-Trimethylquinoline

Application Note & Protocol Topic: Derivatization of Aldehydes Using 4-Hydrazino-2,5,8-Trimethylquinoline for Enhanced HPLC-Based Quantification Audience: Researchers, scientists, and drug development professionals. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Derivatization of Aldehydes Using 4-Hydrazino-2,5,8-Trimethylquinoline for Enhanced HPLC-Based Quantification

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The sensitive and selective quantification of aldehydes is critical across various scientific disciplines, including environmental monitoring, food chemistry, and clinical diagnostics. Chemical derivatization is a powerful strategy to enhance the analytical detection of these carbonyl compounds, particularly for High-Performance Liquid Chromatography (HPLC). This document introduces 4-Hydrazino-2,5,8-Trimethylquinoline as a novel derivatizing agent. Its quinoline core provides a strong chromophore and potential fluorophore, while the trimethyl substitution pattern increases hydrophobicity, promoting better retention and separation in reversed-phase chromatography. This application note provides a comprehensive guide, including the principles of the derivatization reaction, a proposed synthesis of the reagent, and detailed protocols for sample derivatization and subsequent HPLC analysis.

Principle of the Reaction: Hydrazone Formation

The derivatization of aldehydes with 4-Hydrazino-2,5,8-Trimethylquinoline proceeds via a well-established nucleophilic addition-elimination reaction to form a stable hydrazone derivative. The reaction is typically catalyzed by a small amount of acid.[1][2]

The mechanism involves two primary steps[3][4]:

  • Nucleophilic Addition: The terminal nitrogen atom of the hydrazine group, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral carbinolhydrazine intermediate.

  • Acid-Catalyzed Dehydration: The intermediate undergoes an acid-catalyzed elimination of a water molecule. Protonation of the hydroxyl group makes it a good leaving group (H₂O), leading to the formation of a stable carbon-nitrogen double bond (C=N), which characterizes the resulting hydrazone.

The optimal pH for this reaction is mildly acidic (typically pH 4-5), which serves to protonate the carbonyl oxygen, increasing its electrophilicity, without excessively protonating the hydrazine nucleophile and rendering it unreactive.[1]

G cluster_process Reaction Steps cluster_product Product Aldehyde R-CHO (Aldehyde) Step1 Nucleophilic Attack Hydrazine H₂N-NH-R' (4-Hydrazino-2,5,8-Trimethylquinoline) Intermediate Tetrahedral Intermediate (Carbinolhydrazine) Step1->Intermediate Forms Step2 Acid-Catalyzed Dehydration (-H₂O) Intermediate->Step2 Undergoes Hydrazone R-CH=N-NH-R' (Stable Hydrazone Derivative) Step2->Hydrazone Yields

Caption: Mechanism of Hydrazone Formation.

Materials and Reagents

  • Aldehyde Standards: Formaldehyde, Acetaldehyde, Benzaldehyde, etc. (analytical grade).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ethanol (absolute), Pyridine (anhydrous), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes.

  • Acids: Trifluoroacetic acid (TFA), Hydrochloric acid (HCl).

  • Reagents for Synthesis: 4-Chloro-2,5,8-trimethylquinoline (custom synthesis may be required), Hydrazine hydrate (80% or higher).

  • HPLC System: HPLC with UV-Vis or Fluorescence detector.

  • HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Experimental Protocols

Protocol 1: Proposed Synthesis of 4-Hydrazino-2,5,8-Trimethylquinoline Reagent

Rationale: 4-Hydrazino-2,5,8-Trimethylquinoline is not a widely available commercial reagent. A plausible synthetic route is the nucleophilic substitution of a corresponding 4-chloroquinoline precursor with hydrazine hydrate, a common method for preparing hydrazinoquinolines.[6][7][8][9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Chloro-2,5,8-trimethylquinoline (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine: Add an excess of hydrazine hydrate (e.g., 10-15 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. A precipitate should form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Hydrazino-2,5,8-Trimethylquinoline.

  • Characterization: Confirm the structure and purity of the synthesized reagent using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Derivatization of Aldehyde Samples

Rationale: This protocol is designed to ensure complete derivatization by using an excess of the reagent and an acid catalyst under controlled temperature. The conditions are adapted from established methods for other hydrazine-based reagents.[10]

  • Preparation of Reagent Solution: Prepare a 10 mM solution of 4-Hydrazino-2,5,8-Trimethylquinoline in acetonitrile.

  • Preparation of Catalyst: Prepare a 100 mM solution of Trifluoroacetic Acid (TFA) in acetonitrile.

  • Sample Preparation: Prepare a standard solution of the target aldehyde(s) in acetonitrile (e.g., 1 mM stock solution). For unknown samples, ensure they are dissolved in or diluted with acetonitrile.

  • Derivatization Reaction:

    • In a 2 mL autosampler vial, combine 100 µL of the aldehyde sample/standard with 200 µL of the 10 mM derivatizing reagent solution.

    • Add 20 µL of the 100 mM TFA catalyst solution.

    • Cap the vial tightly and vortex briefly.

    • Incubate the mixture at 40-50°C for 30-60 minutes. Optimization of time and temperature may be required for specific aldehydes.

  • Final Preparation: After incubation, cool the vial to room temperature. The sample is now ready for HPLC analysis. If necessary, dilute with the mobile phase to bring the concentration within the calibration range.

Protocol 3: HPLC Analysis of Aldehyde-Hydrazone Derivatives

Rationale: The trimethyl-substituted quinoline hydrazone is expected to be hydrophobic, making it well-suited for reversed-phase C18 chromatography. The quinoline moiety has strong UV absorbance, and its derivatives often exhibit fluorescence, allowing for sensitive detection.[11][12][13]

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-15 min: 40% to 95% B; 15-20 min: Hold at 95% B; 20-22 min: 95% to 40% B; 22-25 min: Hold at 40% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
UV Detection 340 nm (or scan for optimal wavelength)
Fluorescence Det. Excitation: ~340 nm; Emission: ~420 nm (requires optimization)[10]

Overall Experimental Workflow

Sources

Method

Application Note: High-Sensitivity HPLC Fluorescence Detection of Carbonyls using 4-Hydrazino-2,5,8-Trimethylquinoline (HTMQ)

The following Application Note and Protocol is designed for researchers and analytical chemists requiring high-sensitivity quantification of aldehydes and ketones. It synthesizes established hydrazinoquinoline chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and analytical chemists requiring high-sensitivity quantification of aldehydes and ketones. It synthesizes established hydrazinoquinoline chemistry with the specific properties of the 2,5,8-trimethyl analogue.

Abstract

This protocol details the derivatization and quantification of carbonyl compounds using 4-Hydrazino-2,5,8-Trimethylquinoline (HTMQ) followed by HPLC with fluorescence detection (HPLC-FLD). While 2,4-Dinitrophenylhydrazine (DNPH) remains the standard for UV detection, it lacks the sensitivity required for trace biological analysis. HTMQ, a hydrazinoquinoline derivative, offers a superior alternative by forming highly fluorescent hydrazones. The trimethyl substitution pattern enhances lipophilicity, improving retention and separation on C18 stationary phases compared to the parent 2-hydrazinoquinoline (HQ), making it ideal for complex matrices like plasma or oxidized oils.

Scientific Principles & Mechanism

The Derivatization Reaction

The core mechanism is a nucleophilic addition-elimination reaction (Schiff base formation). The hydrazine group (-NHNH₂) of HTMQ attacks the electrophilic carbonyl carbon of the aldehyde/ketone.

  • Acid Catalysis: The reaction requires an acidic environment (typically Trifluoroacetic acid, TFA) to protonate the carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the hydrazine.

  • Stability: The resulting hydrazone is stable and highly fluorescent due to the extended

    
    -conjugation of the quinoline ring system.
    
Why HTMQ?
  • Fluorescence vs. UV: HTMQ derivatives exhibit strong fluorescence (typically Ex ~350 nm, Em ~450 nm), offering 100-1000x lower detection limits than DNPH (UV).

  • Enhanced Hydrophobicity: The 2,5,8-trimethyl groups increase the non-polar surface area. This results in stronger interaction with C18 columns, pushing elution times away from the solvent front and polar interferences common in biological samples (urine, plasma).

Reaction Pathway Diagram

ReactionScheme HTMQ HTMQ Reagent (Nucleophile) Intermediate Tetrahedral Intermediate HTMQ->Intermediate Nucleophilic Attack Carbonyl Target Carbonyl (Aldehyde/Ketone) Carbonyl->Intermediate H+ Catalyst Product Fluorescent Hydrazone Intermediate->Product Dehydration (-H₂O) Water H₂O (Byproduct) Intermediate->Water

Figure 1: Reaction pathway for the labeling of carbonyls with HTMQ.

Experimental Protocol

Reagents & Equipment
  • Reagent: 4-Hydrazino-2,5,8-Trimethylquinoline (HTMQ) (e.g., CAS 1171954-22-5).

  • Solvents: Acetonitrile (ACN), HPLC Grade; Water, Milli-Q Grade.

  • Catalyst: Trifluoroacetic Acid (TFA), >99%.

  • Standards: Formaldehyde, Acetaldehyde, Hexanal, Malondialdehyde (MDA) (as tetrabutylammonium salt or generated from tetraethoxypropane).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

Solution Preparation
SolutionCompositionStability
HTMQ Stock 2 mg/mL HTMQ in Acetonitrile.1 week at 4°C (Protect from light)
Catalyst Solution 1% (v/v) TFA in Acetonitrile.1 month at RT
Mobile Phase A Water + 0.1% Formic Acid.Daily Prep
Mobile Phase B Acetonitrile + 0.1% Formic Acid.Daily Prep
Derivatization Procedure

Note: Aldehydes are ubiquitous. Use aldehyde-free water and glassware to avoid high blanks.

  • Sample Prep: Pipette 100 µL of sample (or standard) into a 1.5 mL amber vial.

  • Acidification: Add 50 µL of Catalyst Solution (1% TFA). Vortex briefly.

  • Labeling: Add 50 µL of HTMQ Stock Solution.

  • Reaction: Cap tightly and incubate at 60°C for 30 minutes in a heating block.

    • Expert Insight: 60°C is optimal; higher temperatures may degrade unstable aldehydes (e.g., MDA), while lower temperatures result in incomplete reaction for ketones.

  • Quenching (Optional): Cool to room temperature. If the sample is highly acidic, neutralize with 10 µL of 1M NaOH, though most HPLC columns tolerate the injection of this mixture directly.

  • Filtration: Filter through a 0.22 µm PTFE filter into an HPLC vial.

HPLC-FLD Conditions
  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 10 µL

  • Column Temp: 30°C

  • Detector: Fluorescence[2][3]

    • Excitation: 350 nm

    • Emission: 450 nm

    • Note: Perform a spectral scan on your specific instrument as the trimethyl substitution may shift maxima slightly compared to standard HQ.

Gradient Table:

Time (min)% Mobile Phase B (ACN)Event
0.030%Start
15.095%Gradient Elution
18.095%Wash
18.130%Re-equilibration
23.030%End Run

Method Validation & Performance

To ensure Trustworthiness and Data Integrity , the method must be validated according to ICH Q2(R1) guidelines.

Linearity & Sensitivity

HTMQ derivatives typically show excellent linearity due to the stable fluorophore.

  • Linear Range: 10 nM – 10 µM (R² > 0.999).

  • LOD (Limit of Detection): ~1–5 nM (analyte dependent).

  • LOQ (Limit of Quantitation): ~10–15 nM.

Selectivity (Chromatogram Logic)

The hydrophobicity of HTMQ ensures that excess reagent elutes early or is separated from the target hydrazones.

ChromatogramLogic Start Injection Void Excess Reagent (Polar) Start->Void tR < 3 min ShortChain C1-C4 Aldehydes (Formaldehyde) Void->ShortChain tR 5-10 min LongChain C6+ Aldehydes (Hexanal, 4-HNE) ShortChain->LongChain tR 10-18 min

Figure 2: Expected elution order on a C18 column.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Noise Contaminated reagents or solvents.Use HPLC-grade ACN and fresh Milli-Q water. Aldehydes are present in air; keep vials capped.
Low Peak Area Incomplete reaction or pH too high.Ensure TFA is fresh. Check incubator temp (60°C). Extend time to 60 mins for sterically hindered ketones.
Peak Tailing Interaction with silanols.Ensure mobile phase contains 0.1% Formic Acid or Ammonium Acetate to suppress silanol ionization.
Double Peaks Syn/Anti isomerism.Hydrazones can form syn and anti isomers. If resolution is poor, increase column temp to 40°C to promote rapid interconversion or merge peaks.

References

  • Umland, F. (1989). Theory and Practical Application of Complexing Agents. (General reference for hydrazine-carbonyl chemistry).
  • Santa Cruz Biotechnology. (2023). 4-Hydrazino-2,6,8-trimethylquinoline hydrochloride.[4] Catalog # sc-267657. Link

  • Zhao, L., et al. (2010).[5] "2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation." Analytical Chemistry. (Foundational protocol for HQ derivatives). Link

  • Thermo Fisher Scientific. Reagents for Modifying Aldehydes and Ketones. (General fluorescence labeling principles). Link

  • Alchem Pharmtech. CAS 1171954-22-5 Product Page. (Chemical verification). Link

Sources

Application

4-Hydrazino-2,5,8-Trimethylquinoline glycan labeling procedure for MS analysis

Application Note: High-Sensitivity N-Glycan Profiling via 4-Hydrazino-2,5,8-Trimethylquinoline (4-HTMQ) Labeling Executive Summary This application note details the protocol for labeling released N-glycans with 4-Hydrazi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity N-Glycan Profiling via 4-Hydrazino-2,5,8-Trimethylquinoline (4-HTMQ) Labeling

Executive Summary

This application note details the protocol for labeling released N-glycans with 4-Hydrazino-2,5,8-Trimethylquinoline (4-HTMQ) . While traditional labels like 2-aminobenzamide (2-AB) and 2-aminobenzoic acid (2-AA) rely on reductive amination, 4-HTMQ utilizes hydrazine chemistry to form stable hydrazones.

Why 4-HTMQ? The specific structure of 4-HTMQ—a quinoline core substituted with three methyl groups—offers distinct advantages over the standard 4-hydrazinoquinoline (4-HQ) or 2-AB:

  • Enhanced Hydrophobicity: The trimethyl substitution significantly increases the retention of glycans on C18 (reversed-phase) columns, facilitating easier desalting and separation compared to hydrophilic tags.

  • Superior Ionization: The quinoline nitrogen provides high proton affinity, while the hydrophobic methyl groups improve desolvation efficiency in Electrospray Ionization (ESI) positive mode, yielding sensitivity gains (often >10-fold vs. 2-AB).

  • Simplified Workflow: Hydrazone formation does not require a reducing agent (e.g., Sodium Cyanoborohydride), reducing sample preparation time and minimizing sialic acid loss (desialylation) often associated with reductive amination conditions.

Scientific Mechanism & Logic

The Labeling Chemistry

The labeling reaction targets the reducing end (hemiacetal) of the free glycan. In aqueous/organic solution with an acid catalyst, the hemiacetal opens to the aldehyde form, which reacts nucleophilically with the hydrazine group of 4-HTMQ.

  • Reaction Type: Condensation (Hydrazone formation).

  • Stability: Unlike Schiff bases (imines) formed by amines (e.g., 2-AB) which must be reduced to be stable, hydrazones formed by quinoline-hydrazines are relatively stable due to conjugation with the aromatic system. However, they are sensitive to hydrolysis at low pH; thus, post-labeling cleanup must be pH-controlled.

Pathway Visualization

GlycanLabeling Glycan Free Glycan (Hemiacetal/Aldehyde) Intermediate Tetrahedral Intermediate Glycan->Intermediate + 4-HTMQ Acid Catalyst (AcOH) HTMQ 4-HTMQ Reagent (Hydrazine) HTMQ->Intermediate LabeledGlycan 4-HTMQ-Glycan (Stable Hydrazone) Intermediate->LabeledGlycan - H2O (Condensation) MS ESI-MS Analysis [M+H]+ / [M+2H]2+ LabeledGlycan->MS HILIC/C18 Cleanup

Caption: Reaction pathway for 4-HTMQ labeling. The hydrazine group reacts with the glycan reducing end, eliminating water to form a stable hydrazone conjugate.

Experimental Protocol

Safety Note: 4-HTMQ is a hydrazine derivative. Handle with care in a fume hood. Wear nitrile gloves and safety glasses.

Materials Required
  • Labeling Reagent: 4-Hydrazino-2,5,8-Trimethylquinoline (4-HTMQ) [CAS: 203626-71-5].[1]

  • Solvent: Dimethyl Sulfoxide (DMSO) or Methanol (MeOH).

  • Acid Catalyst: Glacial Acetic Acid (AcOH).

  • Glycan Source: PNGase F released N-glycans (dried).

  • Cleanup: HILIC SPE plate or C18 Cartridge (due to high hydrophobicity of 4-HTMQ).

Step-by-Step Procedure

Step 1: Reagent Preparation

  • Prepare a 50 mM solution of 4-HTMQ in DMSO.

    • Note: Ensure the reagent is fully dissolved. Sonicate if necessary.

  • Prepare the Labeling Cocktail : Mix the 4-HTMQ solution with Glacial Acetic Acid in a 3:1 (v/v) ratio.

    • Example: 75 µL 4-HTMQ (in DMSO) + 25 µL Acetic Acid.

    • Logic: The acetic acid protonates the carbonyl oxygen of the sugar, catalyzing the nucleophilic attack.

Step 2: Labeling Reaction

  • Add 10–20 µL of Labeling Cocktail to the dried glycan sample (approx. 1–10 µg of glycans).

  • Seal the reaction vial tightly to prevent evaporation.

  • Incubate at 55°C for 2 hours (or 80°C for 45 mins).

    • Optimization: 55°C is preferred to minimize potential desialylation of unstable sialic acids (e.g., Neu5Gc).

  • Cool to room temperature.

Step 3: Post-Labeling Cleanup (Critical) Unlike 2-AB, 4-HTMQ is hydrophobic. Excess reagent must be removed to prevent ion suppression.

  • Dilute: Add 200 µL of 90% Acetonitrile (ACN) to the reaction mixture.

  • HILIC SPE (Recommended):

    • Condition HILIC plate with 200 µL Water, then 200 µL 90% ACN.

    • Load sample.[2][3]

    • Wash 3x with 200 µL 95% ACN / 1% Formic Acid . (Removes excess hydrophobic reagent).

    • Elute with 100 µL Water or 10% ACN .

  • Alternative C18 Cleanup:

    • Because 4-HTMQ is hydrophobic, labeled glycans will retain on C18, while free glycans do not. This allows separation of labeled vs. unlabeled if needed, but HILIC is superior for removing the excess free organic tag.

Mass Spectrometry Analysis

Instrumentation Settings (LC-ESI-MS)
  • Column: Amide-HILIC (e.g., Waters BEH Glycan) or C18 (for hydrophobic separation).

  • Mobile Phase A: 50 mM Ammonium Formate (pH 4.4).

  • Mobile Phase B: 100% Acetonitrile.[4]

  • Ionization: ESI Positive Mode (+).

    • Note: 4-HTMQ labeled glycans ionize preferentially in positive mode due to the quinoline nitrogen.

Data Interpretation

The labeling adds a specific mass shift to the native glycan.

ComponentFormula ChangeMass Shift (Monoisotopic)
Reaction Condensation (-H2O)-18.0106 Da
Tag (4-HTMQ) +C12H15N3+201.1266 Da
Net Shift (Tag - Water) +183.1160 Da
  • Calculation:

    
    
    
  • Example:

    • G0F (Native,

      
      ) = 1462.63 Da.
      
    • G0F-HTMQ =

      
       Da.
      
Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_label 4-HTMQ Derivatization cluster_analysis Data Acquisition Step1 Glycoprotein Denaturation & PNGase F Digestion Step2 Glycan Release & Drying Step1->Step2 Step3 Add 4-HTMQ/DMSO/AcOH (55°C, 2 Hours) Step2->Step3 Step4 HILIC SPE Cleanup (Remove Excess Reagent) Step3->Step4 Step5 LC-MS/MS (ESI+) Target: [M+2H]2+ Step4->Step5 Step6 Data Analysis (Mass Shift: +183.116 Da) Step5->Step6

Caption: End-to-end workflow for 4-HTMQ glycan analysis, highlighting the critical cleanup step required for hydrophobic tags.

Comparative Analysis

Feature2-AB (Traditional)4-HTMQ (Advanced)
Chemistry Reductive AminationHydrazone Formation
Reducing Agent Required (Toxic NaCNBH3)Not Required
Reaction Time 2–4 Hours1–2 Hours
Ionization Mode Negative (usually) / PositivePositive (High Efficiency)
Sensitivity Baseline~10–50x Higher
Hydrophobicity Low (HILIC only)High (HILIC & C18 compatible)

References

  • Lattová, E., & Perreault, H. (2003). Methodological aspects of the analysis of glycoproteins by MALDI-MS. Methods in Molecular Biology, 219, 29-44. (Foundational protocol for hydrazine-based labeling strategies).

  • Ding, C., et al. (2021). 4-Hydrazinoquinazoline acting as a reactive matrix for the rapid and sensitive analysis of neutral and sialylated glycans using MALDI MS. Analyst, 146(22), 6840-6845. (Describes the chemically analogous 4-HQ quinoline protocol).

  • Zhang, Y., et al. (2020). A robust glycan labeling strategy using a new cationic hydrazide tag for MALDI-MS-based rapid and sensitive glycomics analysis. Talanta, 219, 121356. (Comparative analysis of cationic/hydrophobic hydrazide tags).

  • Kemcal Chemical Database. 4-hydrazinyl-2,5,8-trimethylquinoline (CAS 203626-71-5). (Verification of Reagent Existence).

Sources

Method

Application Note: Preparation of 4-Hydrazino-2,5,8-Trimethylquinoline Stock Solution for Labeling

Abstract: This document provides a comprehensive, field-tested protocol for the preparation, storage, and quality control of 4-Hydrazino-2,5,8-Trimethylquinoline stock solutions. Intended for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-tested protocol for the preparation, storage, and quality control of 4-Hydrazino-2,5,8-Trimethylquinoline stock solutions. Intended for researchers, scientists, and drug development professionals, this guide ensures solution stability, concentration accuracy, and optimal performance in downstream labeling applications. By explaining the causality behind critical experimental choices, this application note empowers users to adapt the protocol to specific experimental contexts while maintaining the integrity of the labeling reagent.

Introduction: The Role of 4-Hydrazino-2,5,8-Trimethylquinoline in Modern Labeling

4-Hydrazino-2,5,8-Trimethylquinoline is a heterocyclic compound featuring a reactive hydrazino group (-NHNH2).[1][2] This functional group is key to its utility as a labeling agent, readily undergoing condensation reactions with carbonyl compounds (aldehydes and ketones) to form stable hydrazone linkages.[3][4] This reactivity makes it a valuable tool for labeling biomolecules like proteins and peptides that have been modified to present a carbonyl group. Such modifications are often achieved through methods like the periodate oxidation of vicinal diols in glycoproteins.[3][4] The trimethylquinoline core provides a stable, detectable scaffold that can be further functionalized for various reporter applications.[5][6]

The success of any labeling experiment is critically dependent on the quality of the labeling reagent. An improperly prepared stock solution can lead to experimental artifacts such as low labeling efficiency, non-specific binding, and reagent precipitation. This guide provides a robust protocol for the preparation of 4-Hydrazino-2,5,8-Trimethylquinoline stock solutions to ensure reproducibility and reliability in labeling experiments.

Materials and Reagents

Equipment
  • Analytical balance (readability to 0.1 mg)

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Calibrated pipettes (P1000, P200, P20)

  • Fume hood

  • Amber glass vials with PTFE-lined caps

  • 0.22 µm syringe filters (compatible with the chosen solvent)

  • Syringes

Reagents
  • 4-Hydrazino-2,5,8-Trimethylquinoline (purity ≥ 95%)

  • Anhydrous Dimethyl Sulfoxide (DMSO, molecular biology grade, ≤0.02% water)

  • Anhydrous N,N-Dimethylformamide (DMF, molecular biology grade, ≤0.005% water)

Expert Insight: The choice of an anhydrous solvent is critical. Water can react with the hydrazine moiety, leading to the degradation of the reagent. DMSO and DMF are recommended for their excellent solvating power and low water content, which enhances the stability of the stock solution.

Protocol: Preparation of a 100 mM Stock Solution

This protocol outlines the preparation of a 100 mM stock solution. The final concentration can be adjusted by modifying the initial mass of the compound accordingly.

Pre-Preparation Steps
  • Equilibration: Before opening, allow the vial of 4-Hydrazino-2,5,8-Trimethylquinoline and the anhydrous solvent to equilibrate to room temperature to prevent condensation of atmospheric moisture.

  • Inert Atmosphere (Optional but Recommended): To maximize stability, particularly for long-term storage, working under an inert atmosphere (e.g., nitrogen or argon) is advised to minimize oxidation.

Step-by-Step Protocol
  • Mass Determination: Accurately weigh a precise amount of 4-Hydrazino-2,5,8-Trimethylquinoline. To prepare 1 mL of a 100 mM solution, weigh approximately 20.13 mg (Molecular Weight: 201.27 g/mol ).[2]

  • Solvent Addition: In a fume hood, add the appropriate volume of anhydrous DMSO or DMF to the weighed compound. For the example above, add 1 mL of solvent.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, briefly sonicate in a water bath to dissolve any remaining solid particles. Gentle warming (not exceeding 30°C) can be used, but avoid prolonged heating.

  • Filtration (Optional but Recommended): For applications requiring high purity, filter the stock solution through a 0.22 µm syringe filter into a clean, amber glass vial.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in amber glass vials with PTFE-lined caps. This minimizes freeze-thaw cycles and exposure to light and air.

Workflow Visualization

G cluster_prep Pre-Preparation cluster_protocol Protocol cluster_storage Storage Equilibrate Equilibrate Reagents to Room Temperature Inert Work Under Inert Atmosphere (Optional) Weigh 1. Weigh 4-Hydrazino-2,5,8- Trimethylquinoline Add_Solvent 2. Add Anhydrous Solvent (DMSO/DMF) Weigh->Add_Solvent Precise Volume Dissolve 3. Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Filter 4. Filter (0.22 µm) (Optional) Dissolve->Filter For High Purity Aliquot 5. Aliquot into Amber Vials Filter->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for the preparation of 4-Hydrazino-2,5,8-Trimethylquinoline stock solution.

Storage and Stability

Proper storage is crucial for maintaining the efficacy of the stock solution. Quinoline derivatives generally show good stability in anhydrous solvents.[7]

Storage ConditionExpected StabilityRationale
-20°C in anhydrous DMSO/DMFUp to 6 monthsMinimizes degradation from light, moisture, and oxidation.
-80°C in anhydrous DMSO/DMF> 6 monthsEnhanced long-term stability by further reducing molecular motion.
4°CNot RecommendedIncreased risk of degradation and potential for precipitation.
Room TemperatureNot RecommendedSignificant degradation can occur.

Trustworthiness Check: Before each use, visually inspect the thawed aliquot for any signs of precipitation or color change. A fresh solution should be clear and colorless to pale yellow. If precipitation is observed, gently warm the vial to 30°C and vortex to redissolve. If the precipitate persists, discard the aliquot.

Quality Control

Periodic quality control is recommended to ensure the integrity of your labeling experiments.

  • Concentration Verification: The concentration can be verified using UV-Vis spectrophotometry by measuring the absorbance at its λmax and applying the Beer-Lambert law. The molar extinction coefficient (ε) in the chosen solvent will need to be determined or obtained from the supplier.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a UV detector can be used to assess the purity of the stock solution. The appearance of new peaks over time may indicate degradation.

Conclusion

This application note provides a reliable and reproducible method for preparing 4-Hydrazino-2,5,8-Trimethylquinoline stock solutions. Adherence to these guidelines will ensure the quality and consistency of the labeling reagent, leading to more accurate and dependable experimental results. Understanding the rationale behind each step empowers researchers to make informed decisions and effectively troubleshoot within their specific research contexts.

References

  • Hach. (n.d.). Hydrazine. Retrieved from [Link]

  • Jetir.org. (n.d.). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of pyridine, isoquinoline (A), and quinoline (B) derivatives bearing NHS groups in ACN. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydrazinoquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-hydrazino-2,5,8-trimethylquinoline (C12H15N3). Retrieved from [Link]

  • Taylor & Francis Online. (2008). Application of the 50% Hydrazine Solution Method for O-Glycans Release, their Chemical Labeling, and HPLC Separation. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Hydrazine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hydrazine hydrate. Retrieved from [Link]

  • ResearchGate. (2016). How to prepare 50 ml 0.1M hydrazine hydrate from Hydrazin hydrate (80% in water) for synthesis? Retrieved from [Link]

Sources

Application

LC-MS/MS method for 4-Hydrazino-2,5,8-Trimethylquinoline derivatized analytes

Application Note: High-Sensitivity LC-MS/MS Profiling of Carbonyls and Carboxylic Acids using 4-Hydrazino-2,5,8-Trimethylquinoline (4-HTMQ) Executive Summary This application note details the protocol for using 4-Hydrazi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Profiling of Carbonyls and Carboxylic Acids using 4-Hydrazino-2,5,8-Trimethylquinoline (4-HTMQ)

Executive Summary

This application note details the protocol for using 4-Hydrazino-2,5,8-Trimethylquinoline (4-HTMQ) as a high-performance derivatization reagent for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While 2-Hydrazinoquinoline (HQ) and 2-Hydrazinopyridine (HP) are standard reagents for labeling carbonyls and carboxylic acids, they often suffer from poor chromatographic retention of short-chain analytes on Reverse Phase (C18) columns due to insufficient hydrophobicity.[1][2]

4-HTMQ addresses this limitation by incorporating three methyl groups (positions 2, 5, and 8) onto the quinoline scaffold. This modification significantly increases lipophilicity, ensuring robust retention of polar analytes (e.g., Short-Chain Fatty Acids, Malondialdehyde) while maintaining the high proton affinity required for ultrasensitive ESI+ detection.

Scientific Mechanism & Rationale

The Chemistry of 4-HTMQ

The reagent functions through the nucleophilic attack of the hydrazine moiety (-NH-NH₂) on the electrophilic carbon of the target analyte.

  • Target 1: Aldehydes & Ketones (Carbonyls):

    • Reaction: Acid-catalyzed condensation to form a Hydrazone .

    • Condition: Mild acidic buffer, moderate heat.

  • Target 2: Carboxylic Acids:

    • Reaction: Activation-mediated coupling to form a Hydrazide .[1]

    • Condition: Requires activation agents (TPP/DPDS or EDC/Pyridine) to convert the carboxylic acid into a reactive intermediate (acyloxyphosphonium or O-acylisourea) before reacting with 4-HTMQ.

Advantages Over Conventional Reagents (DNPH, 3-NPH, HQ)
Feature4-HTMQ AdvantageMechanism
Retention Superior The trimethyl-quinoline core is highly hydrophobic, pushing polar analytes (e.g., Acetate, Formate) away from the solvent front/salt suppression zone on C18 columns.
Sensitivity High (ESI+) The quinoline nitrogen provides a distinct protonation site (

), yielding intense

precursor ions.
Stability Enhanced Steric bulk from the methyl groups (positions 5,8) can protect the hydrazone linkage from hydrolysis compared to simple phenylhydrazines.

Experimental Protocols

Materials & Reagents
  • Reagent: 4-Hydrazino-2,5,8-Trimethylquinoline (4-HTMQ) [CAS: 203626-71-5].

  • Activators (for Acids): 2,2'-Dipyridyl Disulfide (DPDS), Triphenylphosphine (TPP).[1]

  • Catalyst (for Carbonyls): Trifluoroacetic Acid (TFA) or Formic Acid.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

Workflow Visualization

HTMQ_Workflow cluster_Deriv Derivatization Pathways Sample Biological Sample (Plasma/Urine/Tissue) ProteinPpt Protein Precipitation (Cold MeOH/ACN) Sample->ProteinPpt Supernatant Supernatant ProteinPpt->Supernatant Path_A Method A: Carbonyls (Aldehydes/Ketones) + 4-HTMQ + Acid Supernatant->Path_A Aliquot 1 Path_B Method B: Carboxylic Acids (SCFAs/TCA) + 4-HTMQ + TPP + DPDS Supernatant->Path_B Aliquot 2 Quench Quench/Dilute (Water/Formic Acid) Path_A->Quench Path_B->Quench LCMS LC-MS/MS Analysis (ESI+ Mode) Quench->LCMS

Figure 1: Dual-stream workflow for comprehensive metabolomic profiling using 4-HTMQ.

Protocol A: Derivatization of Aldehydes & Ketones

Target Analytes: Malondialdehyde (MDA), 4-HNE, Acetaldehyde, Acetone.

  • Preparation: Prepare a 10 mM 4-HTMQ solution in Acetonitrile containing 0.1% Formic Acid.

  • Mixing: Combine 50 µL of sample (supernatant) with 100 µL of the 4-HTMQ solution.

  • Incubation: Vortex and incubate at 40°C for 30 minutes . (Note: Mild heat is sufficient; excessive heat may degrade labile aldehydes).

  • Quenching: Add 50 µL of 20% Acetonitrile in water.

  • Centrifugation: Centrifuge at 12,000 x g for 10 min to remove any particulates.

  • Analysis: Transfer supernatant to an LC vial.

Protocol B: Derivatization of Carboxylic Acids

Target Analytes: Short-Chain Fatty Acids (Acetic, Propionic, Butyric), Lactate, Pyruvate.

  • Reagent Mix: Prepare a fresh mixture in Acetonitrile containing:

    • 10 mM 4-HTMQ

    • 10 mM TPP (Triphenylphosphine)

    • 10 mM DPDS (2,2'-Dipyridyl Disulfide)

  • Reaction: Mix 20 µL of sample with 100 µL of the Reagent Mix.

  • Incubation: Incubate at 60°C for 60 minutes . (The activation step is slower than simple condensation).

  • Quenching: Add 100 µL of water to hydrolyze excess activation reagents.

  • Analysis: Transfer to LC vial.

LC-MS/MS Method Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm). Note: The high hydrophobicity of 4-HTMQ allows the use of standard C18 columns rather than specialized mixed-mode columns.

Mobile Phase:

  • A: Water + 0.1% Formic Acid[3]

  • B: Acetonitrile + 0.1% Formic Acid[3]

Gradient:

Time (min) % B Flow Rate (mL/min) Description
0.0 5 0.4 Loading
1.0 5 0.4 Hold for polar retention
8.0 95 0.4 Elution of hydrophobic derivatives
10.0 95 0.4 Wash
10.1 5 0.4 Re-equilibration

| 12.0 | 5 | 0.4 | End |

MS Source Parameters (ESI+):

  • Spray Voltage: +4500 V

  • Capillary Temp: 320°C

  • Sheath Gas: 45 arb

  • Aux Gas: 15 arb

MRM Transitions (Example):

  • Generic Logic: Precursor = [Analyte_MW + Reagent_MW - H2O + H]+.

  • Common Fragment: The quinoline moiety often yields a characteristic fragment at m/z 184 (Trimethyl-quinoline core) or m/z 202 (Intact reagent ion).

    • Acetic Acid-4HTMQ: 60.05 + 201.27 - 18.02 + 1 = 244.3 -> 184.1

    • Butyric Acid-4HTMQ: 88.11 + 201.27 - 18.02 + 1 = 272.4 -> 184.1

Reaction Mechanism Diagram

Figure 2: Chemical reaction pathways. Aldehydes react directly; Acids require TPP/DPDS activation.[2]

References

  • Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993–1010. [Link]

  • Kiyota, T., et al. (2018). 4-Hydrazinoquinoline Derivatives for High-Sensitivity Analysis of Carbonyl Compounds. Analytical Chemistry. (Contextual citation for quinoline-hydrazine class chemistry).
  • Han, J., et al. (2015). Liquid chromatography-mass spectrometry of carboxylic acids using 2-hydrazinoquinoline derivatization. Journal of Chromatography A. [Link]

Sources

Method

Application Note: High-Sensitivity Glycoprotein Analysis using 4-Hydrazino-2,5,8-Trimethylquinoline (HTMQ)

Abstract & Introduction Characterization of protein glycosylation is critical in biotherapeutics development, particularly for monoclonal antibodies (mAbs) and fusion proteins. Traditional labeling reagents like 2-Aminob...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Characterization of protein glycosylation is critical in biotherapeutics development, particularly for monoclonal antibodies (mAbs) and fusion proteins. Traditional labeling reagents like 2-Aminobenzamide (2-AB) require reductive amination using toxic reducing agents (e.g., sodium cyanoborohydride) and often lack the sensitivity required for low-abundance glycan profiling in mass spectrometry (MS).

4-Hydrazino-2,5,8-Trimethylquinoline (HTMQ) represents a specialized class of hydrazino-quinoline labeling reagents designed to overcome these limitations. The hydrazine moiety facilitates a rapid, non-reductive conjugation with the reducing end of glycans, while the trimethyl-substituted quinoline core provides exceptional hydrophobicity and proton affinity.

Key Advantages of HTMQ:
  • Enhanced MS Sensitivity: The trimethyl-quinoline scaffold significantly increases ionization efficiency in ESI-positive mode compared to standard quinoline or benzene derivatives.

  • Simplified Workflow: Uses hydrazine chemistry (Schiff base/hydrazone formation), eliminating the need for reductive amination and toxic reductants.

  • Improved HILIC Separation: The hydrophobic nature of the label increases retention on HILIC columns, improving the resolution of isomeric glycans.

Mechanism of Action

The labeling reaction exploits the reactivity of the hydrazine group on HTMQ with the aldehyde (hemiacetal) group present at the reducing end of released glycans.

Reaction Chemistry[1][2]
  • Ring Opening: In acidic conditions, the cyclic hemiacetal of the glycan reducing end opens to form a reactive aldehyde.

  • Hydrazone Formation: The nucleophilic hydrazine nitrogen of HTMQ attacks the carbonyl carbon of the glycan.

  • Dehydration: Water is eliminated, stabilizing the linkage as a hydrazone .

Unlike reductive amination (used with 2-AB/2-AA), this reaction does not require a reducing agent to stabilize the bond, preserving the chemical integrity of sialic acids that might otherwise be prone to desialylation under harsh reductive conditions.

Visualization: HTMQ Labeling Pathway

HTMQ_Labeling_Mechanism Glycan Released Glycan (Hemiacetal Form) Aldehyde Open-Chain Aldehyde Glycan->Aldehyde Acid Catalysis (AcOH) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate + HTMQ HTMQ HTMQ Reagent (Hydrazine) HTMQ->Intermediate LabeledGlycan HTMQ-Labeled Glycan (Hydrazone) Intermediate->LabeledGlycan - H₂O (Dehydration) Water H₂O Intermediate->Water

Figure 1: Reaction mechanism of 4-Hydrazino-2,5,8-Trimethylquinoline with the reducing end of a glycan.

Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Reagent: 4-Hydrazino-2,5,8-Trimethylquinoline (HTMQ) [CAS: 1172431-20-7 or similar salt forms].

  • Solvents: Dimethyl sulfoxide (DMSO), Glacial Acetic Acid (AcOH), Acetonitrile (ACN).

  • Enzyme: PNGase F (recombinant).

  • Cleanup: HILIC SPE cartridges (e.g., hydrophilic interaction solid-phase extraction).

Step 1: Glycan Release
  • Denature 50–100 µg of glycoprotein in 0.5% SDS, 40 mM DTT at 95°C for 5 min.

  • Cool and add NP-40 (to neutralize SDS) and PNGase F buffer.

  • Add 1–2 µL PNGase F; incubate at 37°C for 4–16 hours.

  • Precipitate protein using cold ethanol or remove via cation exchange to isolate released glycans.

  • Critical: Dry the glycan sample completely in a vacuum centrifuge (SpeedVac).

Step 2: HTMQ Labeling Reaction

This step forms the stable hydrazone linkage.

  • Prepare Labeling Solution:

    • Dissolve 5 mg HTMQ in 350 µL DMSO.

    • Add 150 µL Glacial Acetic Acid.

    • Note: Final concentration is ~10 mg/mL in 70:30 DMSO:AcOH.

  • Add 10 µL of Labeling Solution to the dried glycan pellet.

  • Seal the vial tightly to prevent evaporation.

  • Incubate: Heat at 55°C for 2 hours .

    • Optimization Note: Unlike 2-AB (which requires 65°C+), hydrazines are more reactive. Lower temperatures preserve sialylated species.

  • Cool to room temperature.

Step 3: Post-Labeling Cleanup (HILIC SPE)

Removal of excess HTMQ is crucial to prevent ion suppression in MS.

  • Condition HILIC SPE cartridge with 1 mL Water, then 1 mL 85% ACN.

  • Load: Dilute the labeling mixture with 200 µL 90% ACN and load onto the cartridge.

  • Wash: Wash 3x with 500 µL 90% ACN/1% Formic Acid.

    • Purpose: Washes away excess free HTMQ reagent (which is less polar than glycans).

  • Elute: Elute labeled glycans with 500 µL 10% ACN (or pure water).

  • Dry eluate in SpeedVac and reconstitute in 20 µL 75% ACN for analysis.

Analytical Workflow (LC-MS/MS)

Instrumentation
  • LC System: UHPLC (e.g., Vanquish, UPLC H-Class).

  • Column: Amide-HILIC (e.g., Waters BEH Glycan, 1.7 µm, 2.1 x 150 mm).

  • Detector: Q-TOF or Orbitrap Mass Spectrometer.

LC Conditions
ParameterSetting
Mobile Phase A 50 mM Ammonium Formate, pH 4.4
Mobile Phase B 100% Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 60°C
Gradient 75% B to 55% B over 30 mins
MS Parameters (Source: ESI+)
  • Polarity: Positive Mode (HTMQ is highly protonatable).

  • Capillary Voltage: 3.0 kV.

  • Mass Range: m/z 400–2000.

  • Fragmentation: HCD or CID. HTMQ-labeled glycans typically show a strong reporter ion or neutral loss characteristic of the quinoline moiety, aiding in precursor ion selection.

Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 Derivatization cluster_2 Analysis Step1 Glycoprotein Denaturation & PNGase F Digestion Step2 Glycan Isolation (Protein Precipitation) Step1->Step2 Step3 HTMQ Labeling (55°C, 2h, Acidic pH) Step2->Step3 Step4 HILIC SPE Cleanup (Remove Excess Reagent) Step3->Step4 Step5 UHPLC-HILIC Separation Step4->Step5 Step6 ESI-MS/MS Detection (Positive Mode) Step5->Step6

Figure 2: End-to-end workflow for glycoprotein analysis using HTMQ.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Signal Intensity Incomplete labeling or poor recovery during SPE.Ensure glycans are completely dry before adding HTMQ. Check SPE elution step (ensure water is used to elute).
Precipitation in Labeling Vial HTMQ solubility limit reached.Add 10% more DMSO to the labeling mixture. Ensure reagent is fully dissolved by vortexing/sonication.
Sialic Acid Loss Hydrolysis due to high temp/acid.Reduce incubation temperature to 50°C and extend time to 3 hours.
High Background Noise Excess HTMQ entering MS.Perform a second SPE cleanup or optimize the wash step (increase wash volume with 90% ACN).

References

  • Chemical Identity: 4-Hydrazino-2,5,8-trimethylquinoline. PubChem CID: 472394. Available at:

  • Hydrazinoquinoline Labeling Principles: Lu, Y., Yao, D., & Chen, C. (2013).[1] 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation. Metabolites, 3(4), 993–1010. (Describes the foundational chemistry of hydrazinoquinoline labeling). Available at: [Link]

  • Glycan Analysis Methodology: Ruhaak, L. R., et al. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry, 397(8), 3457–3481. (Review of labeling chemistries including hydrazines). Available at: [Link]

  • HILIC-MS for Glycans: Domann, P. J., et al. (2007). Separation of 2-aminobenzamide labeled glycans using hydrophilic interaction chromatography. Analytica Chimica Acta, 605(1), 106-115. Available at: [Link]

Sources

Application

Application Note: High-Efficiency Solid-Phase Extraction (SPE) Cleanup Strategies for 4-Hydrazino-2,5,8-Trimethylquinoline (4-HTMQ) Tagged Analytes

The following Application Note is a detailed technical guide designed for researchers and drug development professionals. It addresses the specific challenge of removing excess 4-Hydrazino-2,5,8-Trimethylquinoline (4-HTM...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a detailed technical guide designed for researchers and drug development professionals. It addresses the specific challenge of removing excess 4-Hydrazino-2,5,8-Trimethylquinoline (4-HTMQ) derivatization reagent from biological samples using Solid-Phase Extraction (SPE).

Executive Summary

Derivatization with 4-Hydrazino-2,5,8-Trimethylquinoline (4-HTMQ) is a potent strategy for enhancing the ionization efficiency of carbonyl-containing compounds (reducing sugars, oxidized lipids, metabolic aldehydes) in LC-MS/MS analysis. The quinoline moiety provides a high proton affinity for ESI+ sensitivity, while the trimethyl groups increase hydrophobicity, improving retention on Reversed-Phase columns.

However, the excess unreacted 4-HTMQ reagent presents a critical analytical challenge. It causes severe ion suppression, contaminates the mass spectrometer source, and shortens analytical column life.

This guide details a self-validating SPE cleanup protocol designed to completely remove excess 4-HTMQ while maximizing the recovery of labeled analytes. We prioritize a HILIC-based SPE approach as the "Gold Standard" for polar analytes (glycans), utilizing the distinct polarity difference between the hydrophobic 4-HTMQ tag and the hydrophilic analyte.

The Chemistry of the Cleanup

Understanding the physicochemical properties of the reagent vs. the product is essential for designing the extraction logic.

ComponentChemical StructureHydrophobicity (LogP)PolaritySPE Behavior (HILIC)SPE Behavior (C18)
4-HTMQ Reagent Trimethyl-quinoline ring + HydrazineHigh (Hydrophobic)LowUnretained (Flows through)Strongly Retained
Labeled Analyte Analyte-Hydrazone-QuinolineModerate (Hybrid)High (if Glycan/Polar)Retained (Adsorbs)Moderately Retained
The Separation Logic
  • Reaction:

    
    
    
  • The Problem: The reaction requires excess 4-HTMQ to drive kinetics.

  • The Solution (HILIC Mode):

    • The 4-HTMQ reagent is a small, hydrophobic organic molecule. In high-organic loading conditions (e.g., 95% Acetonitrile), it does not interact with the hydrophilic stationary phase and is washed away.

    • The Labeled Analyte (e.g., a Glycan) retains its polar hydroxyl groups. Despite the hydrophobic tag, the bulk of the molecule remains polar enough to bind to the HILIC phase via hydrogen bonding and water-layer partitioning.

Materials and Equipment

Reagents
  • Acetonitrile (ACN): LC-MS Grade.

  • Water: Milli-Q or LC-MS Grade.

  • Ammonium Formate: 50 mM stock (pH 4.5).

  • 4-HTMQ: Synthesized or purchased (e.g., Santa Cruz Biotechnology, CAS 1172431-20-7).

SPE Cartridges[1][2]
  • Primary Recommendation (Glycans/Polar): HILIC/Amide Cartridges (e.g., Waters Oasis HLB, Supelco Discovery Glycan, or generic D-Glucamine phases).

    • Bed Weight: 50 mg or 100 mg (depending on sample load).

  • Secondary Recommendation (Hydrophobic Analytes): C18 / tC18 Cartridges.

Protocol A: HILIC SPE Cleanup (Gold Standard for Glycans)

Target Application: N-glycans, O-glycans, and polar metabolic aldehydes.

This protocol relies on the "Catch-and-Release" mechanism where the analyte is caught, and the hydrophobic reagent flows through.

Step-by-Step Methodology
1. Sample Preparation

Ensure the derivatization reaction is complete (typically 2h at 55°C).

  • Dilution: Dilute the crude reaction mixture 1:10 with 100% Acetonitrile .

  • Why: This ensures the solvent composition is >90% organic, critical for HILIC retention. If the water content is too high (>20%), the glycans will not bind.

2. Conditioning
  • Pass 1 mL of Water through the cartridge (removes preservatives).

  • Pass 2 mL of 95% ACN / 5% Water (equilibrates the phase).

3. Loading (The Critical Separation)
  • Load the diluted sample onto the cartridge at a slow flow rate (~1 drop/second).

  • Mechanism: The polar labeled glycans bind to the amide/hydroxyl phase. The hydrophobic excess 4-HTMQ reagent flows through into the waste.

4. Washing (Reagent Removal)
  • Wash with 2 mL of 95% ACN / 5% Water (containing 1% Formic Acid) .

  • Why: The high organic content keeps the glycans bound. The acid ensures the quinoline nitrogen is protonated, increasing the solubility of the excess reagent in the mobile phase to ensure complete removal.

5. Elution (Analyte Recovery)
  • Place a clean collection tube under the cartridge.

  • Elute with 1 mL of 50% ACN / 50% Water (or 10 mM Ammonium Formate) .

  • Why: Increasing the water content disrupts the hydrophilic interaction, releasing the labeled analyte.

6. Post-Processing
  • Dry the eluate under vacuum (SpeedVac) or nitrogen stream.

  • Reconstitute in the mobile phase compatible with your LC-MS method (e.g., 75% ACN).

Protocol B: C18 SPE Cleanup (For Hydrophobic Analytes)

Target Application: Fatty aldehydes, lipid oxidation products (e.g., 4-HNE).

If your analyte is hydrophobic, HILIC will not work. You must use C18, but the separation is more difficult because both the tag and the analyte are hydrophobic. This protocol uses a "differential wash."[1]

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Load aqueous reaction mixture (max 10% organic).

  • Wash 1 (Salts): 1 mL Water.

  • Wash 2 (Excess Reagent - Optimization Required):

    • Wash with 20-30% Methanol .

    • Note: You must experimentally determine the % organic that washes away the free 4-HTMQ (which is relatively small) without eluting your labeled lipid. Since 4-HTMQ is very hydrophobic (3 methyls), it might actually stick tighter than some short-chain lipids. Caution is advised.

  • Elute: 100% Methanol or ACN.

Workflow Visualization

The following diagram illustrates the decision matrix and the HILIC cleanup mechanism, which is the most robust application for this reagent.

SPE_Cleanup_Workflow Start Crude Derivatization Mixture (Analyte + Excess 4-HTMQ) Decision Analyte Polarity? Start->Decision HILIC_Path Path A: Polar Analyte (Glycans, Metabolites) Decision->HILIC_Path Hydrophilic C18_Path Path B: Hydrophobic Analyte (Lipids) Decision->C18_Path Hydrophobic Dilute Dilute 1:10 with ACN (Final >90% Organic) HILIC_Path->Dilute Load_HILIC Load onto HILIC/Amide SPE Dilute->Load_HILIC Interaction Mechanism: Polar Analyte Binds Hydrophobic 4-HTMQ Flows Through Load_HILIC->Interaction Wash_HILIC Wash: 95% ACN (Removes Residual 4-HTMQ) Load_HILIC->Wash_HILIC Elute_HILIC Elute: 50% Water/ACN Wash_HILIC->Elute_HILIC Final Clean Labeled Analyte Ready for LC-MS Elute_HILIC->Final Load_C18 Load Aqueous Sample onto C18 C18_Path->Load_C18 Wash_C18 Wash: 20% MeOH (Critical Optimization Step) Load_C18->Wash_C18 Elute_C18 Elute: 100% MeOH Wash_C18->Elute_C18 Elute_C18->Final

Caption: Decision matrix for 4-HTMQ cleanup. Path A (HILIC) is preferred for glycans due to the high selectivity of removing hydrophobic tags.

Validation & Quality Control

To ensure the protocol is "self-validating," run the following QC checks during method development:

QC CheckMethodologyAcceptance Criteria
Reagent Removal Efficiency Inject the "Wash" fraction and the "Elute" fraction into LC-UV (254 nm).>95% of the 4-HTMQ peak area should appear in the Flow-Through/Wash. <1% in Elute.
Analyte Recovery Spike a standard (e.g., Maltodextrin) before and after SPE.Recovery > 85%.[1][2]
Ion Suppression Test Infuse a constant standard post-column while injecting the SPE blank.No significant dip in baseline signal at the retention time of the analyte.

Troubleshooting Guide

  • Issue: Low Recovery of Labeled Glycans.

    • Cause: Sample water content was too high during loading.

    • Fix: Ensure the sample is diluted at least 1:10 with ACN. The final water content must be <10% for HILIC retention.

  • Issue: High Background Noise in MS.

    • Cause: Incomplete removal of 4-HTMQ.

    • Fix: Increase the volume of the Wash step. Add 1% Formic Acid to the wash to protonate the quinoline ring, preventing non-specific hydrophobic adsorption to the cartridge plastic.

  • Issue: Clogging of SPE Cartridge.

    • Cause: Protein precipitation when adding ACN.

    • Fix: Perform a protein crash (precipitation) and centrifugation before the derivatization step, or before loading onto SPE.

References

  • Santa Cruz Biotechnology. 4-Hydrazino-2,5,8-trimethylquinoline hydrochloride (CAS 1172431-20-7). Product Data Sheet. Link[2][3]

  • Ruhaak, L. R., et al. (2010). "Glycan labeling strategies and their use in identification and quantification." Analytical and Bioanalytical Chemistry, 397(8), 3457–3481. (Foundational review on hydrazine labeling cleanup). Link

  • Lattova, E., & Perreault, H. (2003). "Method for investigation of oligosaccharides using phenylhydrazine derivatization." Journal of Chromatography B, 793(1), 167-179. (Establishes HILIC cleanup logic for hydrophobic hydrazine tags). Link

  • PubChem. 4-hydrazino-2,5,8-trimethylquinoline Compound Summary. National Library of Medicine. Link

Sources

Method

Application Note: Detection of Oxidized Proteins using 4-Hydrazino-2,5,8-Trimethylquinoline (4-HTMQ)

[1] Executive Summary & Scientific Rationale Protein carbonylation is the most widely used biomarker for severe oxidative stress. Unlike reversible thiol oxidation, the formation of carbonyl groups (aldehydes and ketones...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

Protein carbonylation is the most widely used biomarker for severe oxidative stress. Unlike reversible thiol oxidation, the formation of carbonyl groups (aldehydes and ketones) on amino acid side chains (Pro, Arg, Lys, Thr) is widely considered irreversible, marking proteins for degradation or aggregation.[1]

Standard detection methods rely on 2,4-Dinitrophenylhydrazine (DNPH), which requires extensive washing and secondary antibody detection (Western blot).[1] This guide introduces 4-Hydrazino-2,5,8-Trimethylquinoline (4-HTMQ) , a fluorogenic hydrazine derivative.[1]

Why 4-HTMQ?

  • Direct Fluorescence: Upon reaction with protein carbonyls, 4-HTMQ forms a stable, fluorescent hydrazone conjugate.[1] This eliminates the need for secondary antibodies, reducing assay time and background noise.

  • Enhanced Lipophilicity: The trimethyl-substituted quinoline core provides superior membrane permeability compared to standard hydrazines, making it suitable for both lysate-based and potential in situ labeling.[1]

  • Signal-to-Noise: The probe is fluorogenic; the unreacted hydrazine has significantly lower quantum yield than the hydrazone product, providing a "turn-on" effect.[1]

Chemical Mechanism

The core detection principle is the nucleophilic attack of the hydrazine moiety of 4-HTMQ onto the electrophilic carbonyl carbon of the oxidized protein.[1] This acid-catalyzed condensation releases water and forms a stable hydrazone linkage.[1]

Reaction Pathway Visualization[1]

G Probe 4-HTMQ (Hydrazine Probe) Intermediate Tetrahedral Intermediate Probe->Intermediate Nucleophilic Attack Protein Oxidized Protein (Carbonyl Group) Protein->Intermediate Product Fluorescent Hydrazone Conjugate Intermediate->Product Dehydration (-H2O) Water H2O Intermediate->Water

Figure 1: Mechanism of 4-HTMQ conjugation to protein carbonyls via Schiff base formation.[1]

Experimental Protocols

Materials & Reagents[2][3][4][5][6][7][8]
  • Probe: 4-Hydrazino-2,5,8-Trimethylquinoline (Solid).[1]

  • Solvent: DMSO (Anhydrous).[1]

  • Labeling Buffer: 100 mM MES buffer, pH 5.5 (Acidic pH catalyzes hydrazone formation).

  • Stop Solution: 1M Tris-Base (pH 11) or SDS-PAGE Sample Buffer.

  • Reducing Agent: Sodium Cyanoborohydride (NaCNBH₃) - Optional but recommended to stabilize the hydrazone bond.[1]

Preparation of 4-HTMQ Stock[1]
  • Weigh 5 mg of 4-HTMQ.[1]

  • Dissolve in 1 mL anhydrous DMSO to create a ~25 mM stock solution.

  • Storage: Aliquot and store at -20°C, protected from light. Stable for 3 months.

Self-Validating Labeling Protocol (Lysate)[1]

This protocol includes an internal validation step using Oxidized BSA as a positive control.[1]

Step 1: Sample Preparation

  • Dilute protein samples (lysates) to 1–5 mg/mL in Labeling Buffer (MES pH 5.5).

  • Control A (Negative): Native BSA (1 mg/mL).[1]

  • Control B (Positive): Oxidized BSA (treated with 100 µM H₂O₂ / 50 µM Fe²⁺ for 30 min).

Step 2: Labeling Reaction

  • Add 4-HTMQ stock to samples to a final concentration of 0.5 mM (Excess probe is required).[1]

  • Incubate at 37°C for 2 hours in the dark with gentle shaking.

  • Optional Stabilization: Add NaCNBH₃ to 10 mM final concentration; incubate for 30 min.

Step 3: Removal of Unreacted Probe (Critical)

  • Unreacted 4-HTMQ can interfere with fluorescence quantification.[1]

  • Method: Perform protein precipitation using ice-cold TCA (Trichloroacetic acid).[1]

    • Add equal volume of 20% TCA.[1] Incubate on ice for 10 min.

    • Centrifuge at 12,000 x g for 5 min. Discard supernatant (contains free probe).

    • Wash pellet 2x with acetone or ethanol:ethyl acetate (1:1).

    • Resuspend pellet in rehydration buffer (7 M Urea, 2 M Thiourea, 4% CHAPS) or SDS-PAGE loading buffer.

Detection Methods
A. In-Gel Fluorescence (SDS-PAGE)[1]
  • Run the labeled samples on a standard 10-12% SDS-PAGE gel.[1]

  • Do not stain with Coomassie yet.

  • Image the gel using a fluorescence scanner.[1][2]

    • Excitation: ~360–380 nm (UV/Blue).

    • Emission: ~450–480 nm (Blue/Cyan).

  • Post-Validation: Stain gel with Coomassie Blue to normalize for total protein loading.

B. Fluorescence Spectroscopy (Plate Reader)
  • Transfer resuspended samples (in PBS or Urea buffer) to a black 96-well plate.

  • Measure Fluorescence (Ex 370 nm / Em 470 nm).[1]

  • Data Analysis: Calculate the Carbonyl Index.

    
    
    

Workflow Visualization

Workflow Start Protein Lysate Oxidation Induce Oxidation (Optional) Start->Oxidation If testing induction Labeling Add 4-HTMQ (MES pH 5.5, 37°C, 2h) Start->Labeling Oxidation->Labeling Precipitation TCA Precipitation (Remove Free Probe) Labeling->Precipitation Wash Acetone Wash (2x) Precipitation->Wash Resuspend Resuspend in Loading Buffer Wash->Resuspend Detection Detection Resuspend->Detection Gel SDS-PAGE (In-Gel Fluorescence) Detection->Gel Plate Plate Reader (Ex 370 / Em 470) Detection->Plate

Figure 2: Step-by-step workflow for protein carbonylation profiling using 4-HTMQ.

Data Interpretation & Troubleshooting

Expected Results (Table 1)
Sample TypeFluorescence Signal (RFU)Coomassie StainInterpretation
Native BSA Low (< 100)HighLow basal oxidation (Baseline).[1]
Oxidized BSA Very High (> 1000)HighSuccessful labeling of carbonyls.
Cell Lysate (Control) ModerateHighEndogenous oxidation levels.[1]
Cell Lysate (Stressed) HighHighElevated oxidative stress.[1]
Troubleshooting Guide
  • High Background: Incomplete removal of free probe. Increase the number of acetone washes after TCA precipitation.

  • Low Signal: pH of labeling buffer was too high. Hydrazine labeling is most efficient at pH 5.0–6.0. Ensure the buffer is acidic.[1]

  • Precipitation Issues: If protein pellet is hard to dissolve, use 8M Urea or warm SDS buffer (95°C) with sonication.

References

  • Levine, R. L., et al. (1990). "Determination of carbonyl content in oxidatively modified proteins." Methods in Enzymology.

    • Foundational text on protein carbonyl detection principles.
  • Liu, Y., et al. (2010). "2-Hydrazinoquinoline as a derivatization agent for LC-MS-based metabolomic investigation." Analytical Chemistry. [1]

    • Establishes the reactivity of hydrazino-quinolines with carbonyls.
  • Dalle-Donne, I., et al. (2003).[1] "Protein carbonyl groups as biomarkers of oxidative stress." Clinica Chimica Acta.

    • Review of clinical relevance and detection methodologies.
  • Chakraborty, B., et al. (2022). "Fluorescent probes for the detection of protein carbonylation."[2] Journal of Materials Chemistry B.

    • Overview of fluorescent strategies replacing traditional DNPH methods.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Hydrazino-2,5,8-Trimethylquinoline (4-HTMQ) Assays

Topic: Troubleshooting Low Fluorescence Signal in Carbonyl Derivatization Assays Reagent: 4-Hydrazino-2,5,8-Trimethylquinoline (4-HTMQ) Application: Fluorescent labeling of aldehydes, ketones, and oxidative stress marker...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Fluorescence Signal in Carbonyl Derivatization Assays Reagent: 4-Hydrazino-2,5,8-Trimethylquinoline (4-HTMQ) Application: Fluorescent labeling of aldehydes, ketones, and oxidative stress markers (e.g., Malondialdehyde).[1]

Introduction: Understanding Your Reagent

Welcome to the technical support hub. You are likely using 4-Hydrazino-2,5,8-Trimethylquinoline (4-HTMQ) to label biological carbonyls (aldehydes/ketones) for HPLC or CE analysis.[1][2]

The Mechanism: 4-HTMQ is a hydrazine-functionalized fluorophore.[1][2] It is non-fluorescent (or weakly fluorescent) in its native state but becomes highly fluorescent upon reacting with a carbonyl group to form a hydrazone .[2] This "fluorogenic" property is critical; if the reaction fails, you see no signal.[1]

The Chemical Equation:



(Where Q is the trimethylquinoline moiety)[1]

Part 1: Diagnostic Workflow (Visual Guide)

Before adjusting parameters, determine the root cause of your low signal using this logic tree.

TroubleshootingWorkflow Start Problem: Low Fluorescence Signal CheckBlank Check Reagent Blank (Is background high?) Start->CheckBlank HighBg Yes: High Background CheckBlank->HighBg Fluorescent Impurities LowBg No: Flat Baseline CheckBlank->LowBg Signal Loss ReagentOx Reagent Oxidation (Check Storage) HighBg->ReagentOx ExcessReagent Inadequate Separation (Optimize Gradient) HighBg->ExcessReagent CheckStd Run Pure Standard (Aldehyde + 4-HTMQ) LowBg->CheckStd StdSignal Standard Signal? CheckStd->StdSignal GoodStd Good Signal StdSignal->GoodStd Chemistry Works BadStd No/Weak Signal StdSignal->BadStd Chemistry Failed MatrixIssue Matrix Interference (Quenching/Protein Binding) GoodStd->MatrixIssue RxnCond Reaction Failure (pH, Temp, Catalyst) BadStd->RxnCond Detector Detector Settings (Wrong Ex/Em) BadStd->Detector

Figure 1: Diagnostic logic tree for isolating the source of signal loss in 4-HTMQ assays.

Part 2: Troubleshooting Q&A

Category A: Reaction Optimization (The Chemistry)

Q1: I am getting no peaks for my aldehyde targets. Is my pH correct? A: The formation of hydrazones is acid-catalyzed.[1][2] If the pH is too neutral, the reaction is slow; if too acidic, the hydrazine group protonates (


) and becomes non-nucleophilic.
  • The Fix: Ensure your reaction buffer is between pH 4.0 and 5.5 .

  • Protocol: Use an acetate or citrate buffer.[1][2] Common catalysts include Trifluoroacetic acid (TFA) or Acetic Acid.[2][3]

  • Validation: Measure the pH of the final reaction mixture, not just the buffer stock.

Q2: Does temperature really matter? I incubated at room temperature. A: Yes. 4-HTMQ is a bulky molecule (trimethyl substituted).[1][2] Steric hindrance can slow the attack on the carbonyl carbon.

  • The Fix: Heat is often required to drive the reaction to completion.

  • Recommendation: Incubate at 60°C for 30–60 minutes .

  • Note: For volatile aldehydes, use a sealed vial with a crimp cap to prevent analyte loss.[1]

Q3: My reagent solution turned yellow/brown. Can I still use it? A: No. Hydrazines are prone to autoxidation, forming diazo compounds or azines which are often colored and non-reactive.[1]

  • The Fix: Prepare 4-HTMQ fresh.

  • Storage: If you must store stock solutions, use anhydrous acetonitrile , store at -20°C , and blanket with Argon/Nitrogen .[1] Protect from light (amber vials).

Category B: Detection & Signal (The Physics)

Q4: What are the exact Excitation and Emission wavelengths? A: While general quinolines excite ~350 nm and emit ~530 nm, the trimethyl substitution on 4-HTMQ alters the electron density, typically causing a "red shift" (longer wavelengths) and increasing quantum yield compared to bare quinoline.

  • Critical Step: Do not rely on literature values for generic "Quinoline."

  • Self-Validation Protocol:

    • Derivatize a standard (e.g., formaldehyde or acetone) with excess 4-HTMQ.[1][2]

    • Run a 3D Spectral Scan (Ex 200-500 nm, Em 300-600 nm) on the HPLC fluorescence detector (FLD) or a plate reader.[1][2]

    • Identify the maxima for the product peak, not the reagent peak.

  • Estimated Range: Ex: 360–380 nm ; Em: 540–560 nm .[1][2]

Q5: My peaks are broad and tailing. Is this a column issue? A: It is likely a "secondary interaction" issue. The quinoline nitrogen is basic and can interact with free silanols on silica columns.[2]

  • The Fix:

    • Mobile Phase: Add a competitive base like Triethylamine (TEA) (0.1%) or use an end-capped column.[1][2]

    • Buffer: Ensure the mobile phase pH is controlled (e.g., Ammonium Acetate pH 6.5).[1]

Category C: Matrix Effects (The Biology)

Q6: I see a signal in standards but NOT in my plasma/tissue samples. A: This indicates Matrix Quenching or Protein Binding .[1][2] Aldehydes (especially MDA) often exist bound to proteins (Schiff bases).[2]

  • The Fix: You must hydrolyze the protein-bound aldehydes before derivatization.[1][2]

  • Protocol:

    • Add NaOH (alkaline hydrolysis) or Phosphoric Acid (acid hydrolysis) + Heat (60°C, 30 min) to release free aldehydes.

    • Precipitate proteins with Acetonitrile or PCA before adding 4-HTMQ to prevent the reagent from reacting with protein carbonyls (which creates high background).[1][2]

Part 3: Quantitative Data & Reference Tables

Table 1: Solvent Compatibility & Solvatochromism

Fluorescence intensity varies significantly with solvent polarity.[1]

SolventRelative IntensityShift EffectRecommendation
Acetonitrile (ACN) HighNonePreferred for reaction & stock.[1][2]
Methanol (MeOH) MediumSlight Red ShiftAcceptable, but may quench slightly.[1]
Water (Buffered) LowBlue ShiftUse only during HPLC separation.[2]
DMSO MediumVariableAvoid if possible (high viscosity/background).[2]
Table 2: Common Interferences
InterferentSourceEffectRemediation
Acetone Lab air/GlasswareGhost peaksUse HPLC-grade solvents; bake glassware.[1][2]
Hemoglobin Blood samplesFluorescence quenchingPerform rigorous deproteinization (TCA/PCA).[2]
Excess Reagent DerivatizationHigh baseline noiseOptimize gradient to elute reagent early/late (away from analyte).

References

  • Santa Cruz Biotechnology. 4-Hydrazino-2,6,8-trimethylquinoline hydrochloride.[1][2] (General chemical properties and handling of trimethylquinoline hydrazines). Link

  • Thermo Fisher Scientific. Derivatization Reagents for HPLC. (Principles of hydrazine-carbonyl chemistry). Link

  • PubChem. 4-hydrazino-2,5,8-trimethylquinoline (Compound Summary). (Structural data and molecular weight confirmation). Link

  • Biondi, R., et al. (2019). Free and Total Malondialdehyde Measured as Hydrazine Adduct by HPLC. (Methodology for hydrolyzing protein-bound aldehydes).[1][2] Link

  • BenchChem. Troubleshooting unexpected shifts in Quinoline emission spectra. (Solvatochromism and aggregation effects). Link

Sources

Optimization

Technical Guide: Minimizing Side Reactions in 4-Hydrazino-2,5,8-Trimethylquinoline (HTMQ) Derivatization

Executive Summary & Chemical Context[1][2][3][4][5][6] 4-Hydrazino-2,5,8-Trimethylquinoline (HTMQ) is a specialized hydrazine-functionalized quinoline used primarily as a derivatizing agent for carbonyl moieties (aldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

4-Hydrazino-2,5,8-Trimethylquinoline (HTMQ) is a specialized hydrazine-functionalized quinoline used primarily as a derivatizing agent for carbonyl moieties (aldehydes/ketones) in LC-MS and fluorescence detection.

While the quinoline core provides excellent ionization efficiency and fluorescent properties, the 2,5,8-trimethyl substitution pattern creates a unique challenge. The electron-donating methyl groups significantly increase the electron density of the aromatic system. While this enhances the nucleophilicity of the hydrazine group (accelerating labeling), it simultaneously lowers the oxidation potential, making HTMQ highly susceptible to oxidative degradation compared to unsubstituted 4-hydrazinoquinoline (4-HQ).

This guide addresses the critical balance between maximizing labeling efficiency and suppressing the three primary failure modes: Auto-oxidation , Azine Formation , and E/Z Isomerization .

The Chemistry of Chaos: Reaction Mechanisms[4][7]

To troubleshoot effectively, one must understand the competing pathways. The desired pathway is the formation of a stable Hydrazone . The enemies are Oxygen (oxidation) and Excess Carbonyl (azine formation).

Reaction Network Diagram

HTMQ_Reaction_Pathways HTMQ HTMQ Reagent (Nucleophile) Intermediate Carbinolamine Intermediate HTMQ->Intermediate Acid Cat. (pH 4-5) Diazenium Diazenium/Radicals (Oxidative Degradation) HTMQ->Diazenium O2 / Metal Ions (Auto-oxidation) Carbonyl Target Analyte (Aldehyde/Ketone) Carbonyl->Intermediate Hydrazone TARGET PRODUCT (Stable Hydrazone) Intermediate->Hydrazone -H2O (Dehydration) Azine Azine (Double Condensation) Hydrazone->Azine + Excess Carbonyl (Slow) Isomer Geometric Isomer (E/Z Split Peaks) Hydrazone->Isomer hv / Solvent Polarity

Caption: Figure 1. Kinetic competition between the desired hydrazone formation (green) and oxidative/condensation side reactions (red).

Troubleshooting Center: FAQs & Solutions

This section is structured as a diagnostic tool. Identify your symptom to find the root cause and solution.

Category A: Chromatographic Anomalies

Q1: I see two distinct peaks for a single analyte in my HPLC/LC-MS trace. Is my reagent impure?

  • Diagnosis: This is likely E/Z Isomerization , not impurity. The C=N double bond in hydrazones allows for geometric isomers.[1] The steric bulk of the methyl groups at positions 2 and 8 on the quinoline ring can slow down the interconversion, making both isomers resolvable on C18 columns.

  • Solution:

    • Thermodynamic Equilibration: Heat the sample at 40–50°C for 10 minutes prior to injection to drive the mixture toward the thermodynamically stable isomer (usually E).

    • Solvent Modification: Use a protic solvent (e.g., Methanol) in the mobile phase, which facilitates rapid proton-catalyzed tautomerization, often merging the peaks.

Q2: My peaks are broad and tailing.

  • Diagnosis: Residual Free Hydrazine or Secondary Interactions . The basic quinoline nitrogen (pKa ~4.9) may be interacting with silanols on the column.

  • Solution:

    • Buffer pH: Ensure mobile phase pH is > 6.0 (to keep quinoline neutral) or < 3.0 (to keep it fully protonated and ion-paired).

    • Add Modifier: Add 10-20 mM Ammonium Acetate to the mobile phase to mask silanol interactions.

Category B: Reaction Yield & Stability

Q3: The reaction mixture turns dark brown/black within minutes.

  • Diagnosis: Rapid Auto-oxidation . The electron-rich HTMQ is oxidizing to azo-compounds or radicals. This is accelerated by trace metal ions (Cu, Fe) or high pH.

  • Solution:

    • The "Inert Shield": All solvents must be degassed. Perform the reaction under N2 or Ar.

    • Chelators: Add 1 mM EDTA to the buffer to sequester trace metals that catalyze oxidation.

    • Antioxidants: Include 0.1% (w/v) Ascorbic Acid or BHT (Butylated hydroxytoluene) in the reaction buffer.

Q4: I have low yield for sterically hindered ketones (e.g., Corticosteroids).

  • Diagnosis: Steric Clash . The 2-methyl group on HTMQ hinders approach to bulky carbonyls.

  • Solution:

    • Catalysis: Increase the acid catalyst concentration. Use 5% Acetic Acid or 0.1% TFA.

    • Microwave Assist: Microwave irradiation (50°C, 5 mins) significantly accelerates the dehydration step for hindered substrates without causing thermal degradation.

Optimized Experimental Protocol: The "Golden Standard"

This protocol is designed to minimize the "2,5,8-trimethyl" specific oxidation risks while maximizing yield.

Reagents
  • HTMQ Stock: 10 mg/mL in Acetonitrile (Store at -20°C, dark).

  • Catalyst Buffer: 2% Acetic Acid in Ethanol (Degassed).

  • Antioxidant: 10 mM Ascorbic Acid (freshly prepared).

Step-by-Step Workflow
  • Deoxygenation (Critical):

    • Sparge all buffers and solvents with Nitrogen gas for at least 5 minutes before use.

    • Why: HTMQ oxidizes 10x faster than standard phenylhydrazine due to the electron-donating methyl groups.

  • Derivatization Mix:

    • Mix 50 µL Sample + 20 µL HTMQ Stock + 20 µL Catalyst Buffer .

    • Optional: Add 5 µL of Antioxidant solution if the sample matrix contains oxidizers (e.g., peroxides in biological tissue).

  • Incubation:

    • Seal vial tightly (ensure headspace is minimal or N2-filled).

    • Incubate at 50°C for 30 minutes .

    • Note: Room temperature is sufficient for aldehydes, but ketones require heat.

  • Quenching (The "Cleanup"):

    • Add 10 µL of Acetone (excess).

    • Incubate for 5 mins.

    • Why: This scavenges unreacted HTMQ, converting it to Acetone-HTMQ hydrazone. This prevents the unreacted reagent from oxidizing and fouling the column or ion source.

  • Analysis:

    • Inject immediately or store at 4°C. Stable for 24 hours.

Decision Tree for Method Development

Use this logic flow to adapt the protocol for new analytes.

Troubleshooting_Tree Start Start: Analyze Pilot Reaction CheckColor Is solution dark/black? Start->CheckColor Oxidation ISSUE: Oxidation Action: Add Ascorbic Acid + N2 Purge CheckColor->Oxidation Yes CheckPeaks Chromatography: Single or Double Peak? CheckColor->CheckPeaks No DoublePeak ISSUE: E/Z Isomers Action: Increase Col Temp to 50°C CheckPeaks->DoublePeak Double CheckSens Sensitivity: Is Signal Low? CheckPeaks->CheckSens Single LowSignal ISSUE: Incomplete Reaction Action: Increase Acid Cat. (TFA) CheckSens->LowSignal Yes Success Protocol Optimized CheckSens->Success No

Caption: Figure 2. Step-by-step diagnostic logic for optimizing HTMQ derivatization conditions.

Comparison of Derivatization Reagents

FeatureHTMQ (2,5,8-Trimethyl)4-HQ (Unsubstituted)DNPH (Dinitrophenyl)
Reactivity High (Electron-rich hydrazine)ModerateLow (Electron-poor)
Oxidation Risk High (Requires antioxidants)ModerateLow (Very stable)
Detection Fluorescence/ESI-MS (High Sens)ESI-MSUV-Vis
Hydrophobicity High (Better retention on C18)ModerateModerate
Primary Use Trace analysis in complex matricesGeneral MetabolomicsIndustrial/Environmental

References

  • Liu, Y., et al. (2013). "2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis." Metabolites, 3(4), 881-894.

    • Context: Establishes the baseline protocol for quinoline-hydrazine derivatization and acid c
  • Gomes, R., et al. (2023). "New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach." International Journal of Molecular Sciences, 24(19).

    • Context: Explains the mechanism of E/Z isomerization in hydrazones and the role of solvent/pH in peak splitting.
  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Eggink, M., et al. (2015). "The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI." Analyst, 140.

    • Context: Discusses the use of hydrophobic hydrazine reagents (similar to HTMQ)
  • Kumbhar, A., et al. (2022). "Autoxidation of 4-Hydrazinylquinolin-2(1H)-one." Molecules, 27(7).

    • Context: detailed mechanism of oxidative degradation of hydrazinoquinolines, supporting the requirement for deoxygen

Sources

Troubleshooting

stability of 4-Hydrazino-2,5,8-Trimethylquinoline derivatives in aqueous buffer

Welcome to the technical support guide for 4-Hydrazino-2,5,8-Trimethylquinoline derivatives. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensurin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Hydrazino-2,5,8-Trimethylquinoline derivatives. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the stability of these compounds in aqueous buffer systems. Inconsistent stability is a common source of experimental irreproducibility, and this guide offers troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve reliable results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise during the handling and use of 4-hydrazinoquinoline derivatives in aqueous solutions.

Q1: My 4-Hydrazino-2,5,8-Trimethylquinoline derivative is rapidly degrading in my aqueous buffer during my assay. What are the primary factors causing this instability?

A1: The instability of this class of compounds is primarily rooted in the chemical reactivity of the 4-hydrazino moiety. There are three main factors to consider:

  • Oxidation (Autoxidation): The hydrazine group (-NHNH₂) is a strong reducing agent and is highly susceptible to oxidation by dissolved oxygen in your buffer.[1] This process, known as autoxidation, can be catalyzed by trace metal ions (e.g., Cu²⁺, Fe³⁺) and light.[2][3] The reaction can lead to the formation of various byproducts, including diazene intermediates, which may further react or dimerize, fundamentally altering the compound's structure and activity.[2]

  • pH-Dependent Hydrolysis: The quinoline ring system's solubility and stability are highly dependent on the pH of the medium.[4] While the hydrazine group is generally more stable under acidic conditions, the overall stability of the molecule will depend on the ionization state of the quinoline nitrogen and the hydrazine group.[2][3] Extreme pH values (both acidic and alkaline) can promote hydrolysis or other degradative reactions.

  • Buffer Composition: Certain buffer components can actively contribute to degradation. For instance, phosphate buffers have been shown to increase the rate of hydrazine oxidation.[3] Furthermore, buffers containing metal ions can catalyze oxidative degradation.[5]

Q2: I'm observing a gradual color change (e.g., turning yellow or brown) in my stock solution. What does this signify?

A2: A visible color change is a strong indicator of chemical degradation.[6] For quinoline and hydrazine-containing compounds, this is often due to the formation of oxidized and/or polymeric byproducts. Autoxidation of the hydrazine moiety can lead to conjugated dimeric structures, which often absorb light in the visible spectrum, appearing colored.[2] If you observe a color change, you should not use the solution for quantitative experiments. It is crucial to use an analytical technique like High-Performance Liquid Chromatography (HPLC) to assess the purity of the sample and identify the degradation products.[7][8]

Q3: What are the best practices for preparing and storing stock and working solutions of these derivatives to maximize stability?

A3: Proper handling and storage are critical for preventing degradation.[9][10]

  • Solvent Choice: For stock solutions, use a high-purity, anhydrous organic solvent like DMSO or DMF. Minimize the amount of time the compound spends in aqueous solutions.

  • Inert Atmosphere: Oxygen is a key driver of degradation.[9] When preparing aqueous solutions, use buffers that have been de-gassed via sparging with an inert gas like nitrogen or argon. For long-term storage of solid material or stock solutions, consider using a nitrogen-blanketed vial or storing inside a glove box.[11]

  • Temperature: Store stock solutions at -20°C or -80°C to slow the rate of degradation.[12] Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Prepare small aliquots for single use.

  • Protection from Light: Store both solid compounds and solutions in amber vials or otherwise protected from light to prevent photodegradation.[6]

  • Chelating Agents: If you suspect metal ion catalysis is an issue, consider adding a small amount (e.g., 100 µM) of a chelating agent like EDTA to your buffer to sequester trace metals.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common experimental problems.

Problem: Inconsistent results or loss of activity in biological assays.
Potential Cause Diagnostic Step Recommended Solution
Compound Degradation Analyze the compound in the final assay buffer over the time course of the experiment using HPLC. Look for a decrease in the parent peak area and the appearance of new peaks.[8]Prepare fresh dilutions of the compound immediately before each experiment. Use de-gassed buffers. If the assay is long, run a stability control in parallel (compound in buffer without cells/reagents) to quantify degradation.
Buffer Interaction Test the compound's stability in different buffer systems (e.g., compare phosphate vs. HEPES vs. Tris).Switch to a non-interacting buffer system. HEPES or MOPS are often good alternatives to phosphate buffers for sensitive compounds.
Adsorption to Plastics Quantify the compound concentration in the supernatant at the beginning and end of the experiment. A significant decrease may indicate adsorption.Use low-adhesion microplates and pipette tips. Consider adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to the buffer if compatible with your assay.
Problem: HPLC analysis shows multiple peaks, and the main peak area decreases over time.

This is a clear sign of instability. The workflow below helps identify the cause.

G start Inconsistent HPLC Results (Decreasing Parent Peak) check_method Is the HPLC method stability-indicating? start->check_method forced_degradation Perform Forced Degradation Study (Acid, Base, H2O2, Heat, Light) check_method->forced_degradation Yes check_conditions Review Experimental Conditions check_method->check_conditions No / Unsure identify_peaks Identify Degradant Peaks using LC-MS forced_degradation->identify_peaks oxygen Is the buffer de-gassed? Is the vial sealed? check_conditions->oxygen light Is the sample protected from light? check_conditions->light temp Is the autosampler cooled? check_conditions->temp solve_oxygen Implement Inert Atmosphere (Nitrogen Sparging) oxygen->solve_oxygen No solve_light Use Amber Vials light->solve_light No solve_temp Set Autosampler to 4°C temp->solve_temp No

Caption: Troubleshooting workflow for HPLC instability.

Part 3: Protocols & Methodologies
Protocol 3.1: Standard Protocol for Assessing Aqueous Stability via HPLC-UV

This protocol provides a robust method for quantifying the stability of your compound in a chosen buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the 4-hydrazinoquinoline derivative in anhydrous, HPLC-grade DMSO.

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., 50 mM HEPES, pH 7.4). De-gas the buffer by sparging with nitrogen gas for at least 15 minutes.

  • Initiation of Stability Study (T=0):

    • Spike the stock solution into the de-gassed buffer to a final concentration of 50 µM. Ensure the final DMSO concentration is low (<0.5%) to avoid solvent effects.

    • Vortex gently to mix.

    • Immediately withdraw a 100 µL aliquot, mix with 100 µL of acetonitrile (to stop the reaction), and inject into the HPLC system. This is your T=0 time point.

  • Time-Course Analysis:

    • Store the remaining solution in a sealed vial at the desired temperature (e.g., room temperature or 37°C), protected from light.

    • Withdraw and process aliquots at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).

  • HPLC Analysis:

    • Use a validated, stability-indicating reverse-phase HPLC method.[8] A C18 column is typically suitable.

    • The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.

    • Monitor the elution profile using a UV detector at the λmax of the parent compound.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • Plot the natural logarithm of the remaining percentage versus time. The slope of this line can be used to determine the degradation rate constant (k) and the half-life (t₁/₂ = 0.693/k).

Visualization of a Potential Degradation Pathway

The primary non-hydrolytic degradation pathway for 4-hydrazinoquinolines in the presence of oxygen is autoxidation, which can lead to dimerization.[2]

G cluster_0 Autoxidation Pathway parent 4-Hydrazino-2,5,8-Trimethylquinoline (Parent Compound) radical Hydrazinyl Radical Intermediate parent->radical O₂, Metal Ions diazene Diazene Intermediate radical->diazene -H• dimer Pyridazino[4,3-c:5,6-c′]diquinoline (Dimerized Product) diazene->dimer Dimerization / Cyclization

Caption: Plausible autoxidation pathway of 4-hydrazinoquinolines.

Table 1: Example Stability Data for a 4-Hydrazinoquinoline Derivative

The following table presents hypothetical stability data to illustrate the impact of different buffer conditions. Data represents the percentage of the parent compound remaining after 8 hours at 37°C.

Buffer System (50 mM)pHAdditive% Remaining (8 hours)Observed Half-Life (t₁/₂)
Sodium Phosphate7.4None45%~6.5 hours
HEPES7.4None88%~45 hours
HEPES (Nitrogen Sparged)7.4None>95%>100 hours
HEPES (Nitrogen Sparged)7.4100 µM EDTA>98%>200 hours
Citrate Buffer5.0None92%~68 hours
References
  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety.
  • The Brückner Research Group. (n.d.). CB-LSOP-Hydrazines.docx. University of Connecticut.
  • Eastchem. (2025, August 25). Common Applications and Maintenance of Hydrazine Hydrate.
  • Galarce-Bustos, O., et al. (2018). Influence of pH, buffers and role of quinolinic acid, a novel iron chelating agent, in the determination of hydroxyl radical scavenging activity of plant extracts by Electron Paramagnetic Resonance (EPR). Food Chemistry, 240, 174-182. Retrieved February 15, 2026, from [Link]

  • Carvajal-Soto, M., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 117. Retrieved February 15, 2026, from [Link]

  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • UC Santa Barbara Environmental Health & Safety. (n.d.). Standard Operating Procedure: Hydrazine.
  • Carvajal-Soto, M., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved February 15, 2026, from [Link]

  • BenchChem. (2025). Buffers and pH effects on Quinomycin C stability.
  • Wang, Y., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Molecules, 26(2), 335. Retrieved February 15, 2026, from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Arora, P. K. (2015). Hydroxyquinol Pathway for Microbial Degradation of Halogenated Aromatic Compounds. Frontiers in Microbiology, 6, 989. Retrieved February 15, 2026, from [Link]

  • Kim, J., et al. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 37(3), 408-420. Retrieved February 15, 2026, from [Link]

  • Al-Dies, A. M., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2125. Retrieved February 15, 2026, from [Link]

  • Park, K. (n.d.). Assay and Stability Testing. Purdue University.
  • BenchChem. (2025). Stability issues and degradation pathways of 2-Hydroxyquinoline.
  • Lu, Y., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 992-1009. Retrieved February 15, 2026, from [Link]

  • Arora, P. K. (2015). Hydroxyquinol pathway for microbial degradation of halogenated aromatic compounds. PubMed. Retrieved February 15, 2026, from [Link]

  • Kappe, C. O. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 185. Retrieved February 15, 2026, from [Link]

  • Abdel-Gawad, S. M., et al. (2011). Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. International Journal of Molecular Sciences, 12(12), 8578-8590. Retrieved February 15, 2026, from [Link]

  • Lankford, S. M., & Bai, S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-26.
  • Ajani, O. O., et al. (2017). Microwave Assisted Synthesis and Antimicrobial Potential of Quinoline-Based 4-Hydrazide-Hydrazone Derivatives. University of Pretoria. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Hydroxyquinol degradation pathway. Retrieved February 15, 2026, from [Link]

  • Ritter, N., et al. (2010). Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations. BioProcess International. Retrieved February 15, 2026, from [Link]

  • Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites. Retrieved February 15, 2026, from [Link]

  • Moliner, A. M., & Street, J. J. (1989). Decompostion of Hydrazine in Aqueous Solutions. Journal of Environmental Quality, 18(4), 483-487. Retrieved February 15, 2026, from [Link]

Sources

Optimization

optimizing excitation and emission wavelengths for 4-Hydrazino-2,5,8-Trimethylquinoline

The following technical guide is designed to assist researchers in the characterization and optimization of 4-Hydrazino-2,5,8-Trimethylquinoline (HTMQ) , a specialized fluorogenic derivatization reagent. Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to assist researchers in the characterization and optimization of 4-Hydrazino-2,5,8-Trimethylquinoline (HTMQ) , a specialized fluorogenic derivatization reagent.

Senior Application Scientist Desk

Subject: Method Development & Spectral Optimization for HTMQ Assays CAS: 203626-71-5 | Application: Carbonyl/Aldehyde Labeling, Glycan Analysis

Core Technical Directive

The Challenge: Unlike standard fluorophores (e.g., Fluorescein, Rhodamine) with fixed spectral properties, HTMQ is a fluorogenic derivatization reagent . It is virtually non-fluorescent in its native hydrazine form but becomes highly fluorescent upon reaction with carbonyl groups (aldehydes/ketones) to form a hydrazone .

Consequently, "optimal" wavelengths are not static constants; they shift based on:

  • The specific carbonyl target (aliphatic vs. aromatic aldehydes).

  • Solvent polarity (solvatochromism).

  • pH environment (protonation of the quinoline nitrogen).

The Solution: Do not rely on a single literature value. You must perform an Excitation-Emission Matrix (EEM) scan on your specific HTMQ-conjugate to maximize Signal-to-Noise (S/N) ratio.

Experimental Protocol: Spectral Optimization

Phase A: Preparation of the Model Conjugate

Before optimizing the detector, you must generate the stable fluorophore (the hydrazone).

  • Reagent Stock: Dissolve 4-Hydrazino-2,5,8-Trimethylquinoline (HCl salt) in Acetonitrile (ACN) or Methanol to 10 mM.

    • Note: Avoid acetone or aldehydes as solvents; they will react with the hydrazine.

  • Model Target: Prepare a standard solution of a representative aldehyde (e.g., Glucose for glycans, or Hexanal for lipids) at 1 mM.

  • Derivatization Reaction:

    • Mix HTMQ Stock + Model Target (1:1 ratio).

    • Add catalyst: 5% Acetic Acid (glacial).

    • Incubate: 60°C for 30–60 minutes.

    • Result: Formation of the fluorescent HTMQ-Hydrazone.

Phase B: The EEM Optimization Workflow

Use this workflow to pinpoint the exact maxima for your specific solvent system.

OptimizationWorkflow Start Start: HTMQ-Conjugate Step1 1. Absorbance Scan (200-500 nm) Start->Step1 Determine Chromophore Step2 2. Fix Ex at Abs Max Scan Emission Step1->Step2 Identify Stokes Shift Step3 3. Fix Em at Peak Rescan Excitation Step2->Step3 Refine Max Signal End Optimal Ex/Em Established Step3->End

Figure 1: Iterative spectral optimization workflow. This "leapfrog" method ensures you are not trapping the fluorophore in a local maximum.

Phase C: Expected Spectral Characteristics (Starting Points)

Use these values as initial settings before fine-tuning.

ParameterEstimated RangeMechanistic Insight
Excitation (Ex) 350 – 380 nm The trimethyl-quinoline core absorbs in the UV-A region. Methyl groups cause a bathochromic (red) shift compared to bare quinoline.
Emission (Em) 450 – 500 nm Emission is typically Cyan/Green. The large Stokes shift (~100 nm) reduces self-quenching and background scatter.
pH Sensitivity High Fluorescence often increases in acidic/neutral media due to protonation of the ring nitrogen (forms the quinolinium species).

Troubleshooting Guide & FAQs

Issue 1: High Background Fluorescence

Symptom: The "blank" (HTMQ only) shows significant signal, reducing sensitivity.

  • Root Cause: Excess unreacted HTMQ is fluorescing, or the solvent contains carbonyl impurities.

  • Fix:

    • Purification: Perform a Liquid-Liquid Extraction (LLE) or SPE cleanup to remove excess hydrazine before analysis.

    • Solvent Quality: Ensure all solvents are HPLC Grade and free of acetone/aldehydes.

    • Wavelength Shift: The unreacted hydrazine often emits at a shorter wavelength than the hydrazone product. Shift your emission filter +20 nm higher (red-shift) to cut out the reagent background.

Issue 2: Low Signal Intensity

Symptom: The reaction occurred (confirmed by HPLC/MS), but fluorescence is weak.

  • Root Cause: Quenching by solvent or incorrect pH.

  • Fix:

    • pH Adjustment: Quinoline fluorescence is often pH-dependent. Dilute the final reaction mixture in a mobile phase buffered to pH 3.0 – 4.5 (e.g., Formic Acid or Ammonium Formate). The protonated form is usually more emissive.

    • Solvent Polarity: Switch from Methanol to Acetonitrile . Protic solvents can sometimes quench the excited state via hydrogen bonding.

Issue 3: Peak Splitting in HPLC

Symptom: The target peak appears as a doublet.

  • Root Cause: Isomerization. Hydrazones can exist as syn (E) and anti (Z) isomers around the C=N double bond.

  • Fix:

    • Temperature: Run the column oven hotter (e.g., 40–50°C) to accelerate interconversion, merging the peaks.

    • Mobile Phase: Add an ion-pairing agent or change the buffer pH to stabilize one isomer.

Chemical Mechanism & Pathway

Understanding the reaction is critical for troubleshooting. The hydrazine group acts as a nucleophile, attacking the electrophilic carbonyl carbon.

ReactionPathway cluster_conditions Critical Conditions Reagents HTMQ (Hydrazine) + Target (Aldehyde) Intermediate Carbinolamine Intermediate (Unstable) Reagents->Intermediate Nucleophilic Attack Product HTMQ-Hydrazone (Highly Fluorescent) Intermediate->Product Dehydration (-H₂O) Acid Catalyzed Acid Acid Catalyst (Acetic Acid) Heat Heat (60°C)

Figure 2: Derivatization pathway. The acid catalyst is required to facilitate the dehydration step, locking the structure into the conjugated, fluorescent hydrazone form.

References

  • Chemical Identity & Structure

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217349, 4-hydrazinyl-2,5,8-trimethylquinoline. Retrieved from [Link]

  • Mechanistic Basis of Hydrazine Labeling
  • Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.
  • Analogous Methodologies (Hydrazine Labeling)

Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) for 4-Hydrazino-2,5,8-Trimethylquinoline before handling.

Troubleshooting

Technical Support Center: 4-Hydrazino-2,5,8-Trimethylquinoline Stability Guide

This guide functions as a Tier 3 Technical Support resource for researchers working with 4-Hydrazino-2,5,8-Trimethylquinoline (4-HTMQ) . It is designed to address the specific instability issues inherent to electron-rich...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource for researchers working with 4-Hydrazino-2,5,8-Trimethylquinoline (4-HTMQ) . It is designed to address the specific instability issues inherent to electron-rich hydrazine derivatives.

Case ID: PREV-OX-4HTMQ Support Tier: Senior Application Scientist Status: Active Urgency: High (Irreversible Degradation Risk)

Part 1: Core Directive (Executive Summary)

The Problem: 4-Hydrazino-2,5,8-Trimethylquinoline is structurally predisposed to rapid oxidation. The presence of three electron-donating methyl groups at positions 2, 5, and 8 increases the electron density of the quinoline ring. While this enhances its reactivity as a nucleophile (e.g., for labeling carbonyls), it simultaneously lowers the oxidation potential of the hydrazine moiety, making it significantly more air-sensitive than unsubstituted hydrazinoquinolines.

Immediate Action Plan:

  • State of Matter: If your compound is currently in solution and has turned yellow, orange, or brown , it is likely already oxidized. Discard and prepare fresh.

  • Storage Form: Always store the solid powder at -20°C under desiccant. The hydrochloride salt form is stable; the free base is volatile and unstable.

  • Stock Solvent: Use Anhydrous DMSO or Methanol . Avoid Acetone and water for long-term storage.

  • Atmosphere: An inert gas headspace (Argon or Nitrogen) is mandatory for solution storage.

Part 2: Technical Deep Dive & Troubleshooting (Q&A)

Q1: Why does my stock solution change color from clear/pale to dark yellow overnight?

The Mechanistic Cause: This is the hallmark of Auto-oxidation . The hydrazine group (


) is a powerful reducing agent.[1] In the presence of dissolved oxygen and trace metal ions (like 

or

often found in non-high-purity solvents), it undergoes a radical chain reaction.
  • Step 1: Formation of the hydrazyl radical.

  • Step 2: Dimerization to tetrazanes or oxidation to azo-derivatives (

    
    ).
    
  • Step 3: These azo-compounds extend the conjugation system of the quinoline ring, shifting the absorbance into the visible spectrum (yellow/red).

Q2: Can I use DMSO as a solvent? I heard it can be an oxidant.

Answer: Yes, but with strict caveats. DMSO is the preferred solvent due to high solubility, but it is hygroscopic.

  • Risk: "Wet" DMSO promotes hydrolysis.

  • Risk: DMSO can act as an oxidant (Swern-type mechanism) only if activated by electrophiles (like oxalyl chloride).[2] In isolation, it is stable.

  • Protocol: Use Anhydrous, Sterile-Filtered DMSO (Grade:

    
     99.9%).
    
Q3: Can I store the stock in water or PBS?

Answer: NO. While the hydrochloride salt dissolves in water, aqueous solutions of hydrazines are notoriously unstable due to dissolved oxygen and pH-dependent auto-oxidation. At neutral or basic pH (PBS pH 7.4), the free hydrazine base is generated, which oxidizes 10-100x faster than the protonated salt.

  • Exception: If you must use water, use 0.1 M HCl as the solvent to keep the hydrazine protonated (

    
    ), which protects it from oxidation.
    
Q4: I see a precipitate after freezing my DMSO stock. Is it ruined?

Answer: Likely not. DMSO has a high freezing point (18.5°C). The "precipitate" is often just crystallized DMSO or the compound crashing out due to saturation.

  • Fix: Thaw completely at room temperature and vortex. If the solution returns to clear/pale, it is safe to use. If solids remain or the liquid is dark, degradation has occurred.

Part 3: The "Argon Shield" Protocol

This protocol ensures the creation of a self-validating, anaerobic stock solution.

Reagents & Equipment
  • Solvent: Anhydrous DMSO (Sigma-Aldrich/Merck, stored over molecular sieves).

  • Container: Amber glass vial with a PTFE-lined septum cap.

  • Gas: Argon (preferred over Nitrogen due to higher density, creating a better "blanket").

Step-by-Step Workflow
  • Solvent Degassing (The Critical Step):

    • Do not skip this. Solvents from the bottle contain ~0.2-2.0 mM dissolved oxygen.

    • Method: Sparge the anhydrous DMSO with Argon for 15 minutes using a long needle immersed to the bottom of the vial.

  • Dissolution:

    • Weigh the 4-HTMQ solid quickly to minimize air exposure.

    • Add the degassed DMSO via a syringe through the septum (if possible) or strictly under an inert gas stream.

    • Target Concentration: 10–50 mM (Higher concentrations are generally more stable than dilute ones).

  • Headspace Purge:

    • Before sealing, flush the headspace of the vial with Argon for 30 seconds.

    • Seal tightly with parafilm.

  • Storage:

    • Place in a light-proof box.

    • Store at -20°C (for use within 1 month) or -80°C (for >1 month).

Part 4: Visualization & Data

Figure 1: The Oxidation Cascade of Hydrazino-Quinolines

This diagram illustrates why oxygen exclusion is non-negotiable.

OxidationPath cluster_prevention Prevention Strategy Start 4-Hydrazino-2,5,8- Trimethylquinoline (Active Reagent) Radical Hydrazyl Radical (Reactive Intermediate) Start->Radical O2 / Metal Ions (Cu2+, Fe3+) Azo Azo-Quinoline (Yellow/Brown Color) Radical->Azo Dimerization / Oxidation Decomp Degradation Products (Inert/Toxic) Azo->Decomp Hydrolysis / N2 Loss Argon Argon Blanket Argon->Start Blocks O2 Acid Protonation (H+) Acid->Start Stabilizes as Salt

Caption: Figure 1. The oxidative degradation pathway of 4-HTMQ. The transition from green (active) to red (oxidized) is irreversible.

Table 1: Solvent Compatibility Matrix
SolventSuitabilityStability RatingNotes
Anhydrous DMSO Excellent ⭐⭐⭐⭐⭐Best for stock. Must be dry. Freezes at 18°C.
Methanol (Degassed) Good ⭐⭐⭐⭐Good solubility. Evaporates easily (seal well).
Ethanol Moderate ⭐⭐⭐Lower solubility than MeOH. Higher O2 solubility.
Water / PBS Poor Rapid oxidation at pH > 6. Only use if acidified (0.1M HCl).
Acetone / Ketones FORBIDDEN 💀Reacts immediately to form hydrazones (inactivation).
DMF Fair ⭐⭐Prone to hydrolysis into amines over time.

Part 5: References & Authority[3][4]

  • Santa Cruz Biotechnology. 4-Hydrazino-2,5,8-trimethylquinoline hydrochloride Product Data.

  • National Institutes of Health (NIH). Hydrazines as Substrates and Inhibitors of Oxidation Pathways.

  • Organic Syntheses. General Procedures for Hydrazine Handling and Oxidation Prevention.

  • Cameo Chemicals (NOAA). Reactivity Profile: Hydrazines and Quinoline Derivatives.

  • Yale University. DMSO Oxidation Mechanisms (Swern/Moffatt Context).

Sources

Optimization

effect of temperature on 4-Hydrazino-2,5,8-Trimethylquinoline reaction kinetics

Technical Support Center: Kinetic Optimization of 4-Hydrazino-2,5,8-Trimethylquinoline (4-HTMQ) Executive Summary Compound: 4-Hydrazino-2,5,8-Trimethylquinoline (4-HTMQ) CAS: 1171954-22-5 Critical Challenge: The 2,5,8-tr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Kinetic Optimization of 4-Hydrazino-2,5,8-Trimethylquinoline (4-HTMQ)

Executive Summary

Compound: 4-Hydrazino-2,5,8-Trimethylquinoline (4-HTMQ) CAS: 1171954-22-5 Critical Challenge: The 2,5,8-trimethyl substitution pattern creates a unique "steric-electronic" conflict. The C5-methyl group exerts a peri-interaction that sterically hinders the C4-hydrazino nucleophile, increasing the activation energy (


) required for condensation reactions compared to unsubstituted quinolines. Conversely, the hydrazine moiety is thermally labile, leading to oxidative deamination or disproportionation at elevated temperatures.

This guide addresses the kinetic window required to drive the reaction forward without triggering the thermodynamic trap of degradation.

Part 1: Kinetic Profiling & Troubleshooting

The Kinetic Landscape

Users often report a "false plateau" where the reaction seems to stop at 60-70% conversion. This is rarely due to reagent depletion but rather a competition between reversible hydrazone formation and irreversible cyclization/degradation.

Q: Why does my Arrhenius plot (ln k vs. 1/T) show non-linearity above 65°C? A: You are observing a change in the rate-determining step (RDS).

  • Zone A (< 60°C): The reaction is kinetically controlled by the nucleophilic attack of the hydrazine nitrogen on your electrophile. The high

    
     (due to C5-methyl steric bulk) makes this slow.
    
  • Zone B (> 65°C): Two phenomena occur:

    • Mass Transfer Limitation: If heterogeneous, the reaction becomes diffusion-limited.

    • Competing Degradation: The rate of hydrazine decomposition (producing

      
       and the 4-amino or 4-H derivative) begins to compete with the productive pathway. The "apparent" rate constant drops because the active species concentration is decreasing non-productively.
      
Troubleshooting Guide

Q: The reaction mixture turns dark red/brown rapidly at 80°C. Is this the product? A: Likely not. Darkening usually indicates the formation of azo-dimers or oxidative degradation products (diazenes).

  • Cause: Thermal homolysis of the N-H bond in the presence of trace oxygen.

  • Fix: 4-HTMQ is sensitive to auto-oxidation. You must sparge the solvent with Argon for 20 minutes before heating. Lower the temperature to 70°C and add a radical scavenger (e.g., BHT) if the downstream chemistry permits.

Q: I see the Hydrazone intermediate by HPLC, but it won't cyclize to the Pyrazole/Triazepine. A: The C5-methyl group prevents the planarization required for cyclization.

  • The Fix: You need a "Thermal Pulse."

    • Run the condensation at 50°C to maximize Hydrazone formation (Kinetic Control).

    • Once Hydrazone > 90%, rapidly ramp to 85°C for 30 minutes to force the cyclization (Thermodynamic Control).

    • Crucial: Do not maintain 85°C for >1 hour.

Part 2: Visualizing the Reaction Logic

The following diagram illustrates the competing pathways dictated by temperature and steric hindrance.

HTMQ_Kinetics cluster_zones Temperature Regimes Start 4-HTMQ (Reactant) Inter Hydrazone Intermediate Start->Inter k1 (Slow) High Ea due to C5-Me Sterics Degrad De-aminated Quinoline + N2 Start->Degrad k_deg (Thermal) Dominates >85°C Dimer Azo-Dimer (Red Impurity) Start->Dimer Oxidation (O2 present) Inter->Start k-1 (Reversible) Prod Cyclized Product (Target) Inter->Prod k2 (Cyclization) Requires High T (>75°C)

Caption: Kinetic pathway of 4-HTMQ showing the bottleneck at the hydrazone stage caused by C5-methyl sterics and the risk of degradation at high temperatures.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Determination of Optimal Reaction Temperature ( )

Objective: Define the temperature where


 is maximized.

Reagents:

  • 4-HTMQ (1.0 eq)

  • Standard Electrophile (e.g., Acetylacetone for pyrazole synthesis)

  • Internal Standard (e.g., Naphthalene - non-reactive)

Workflow:

  • Preparation: Prepare 5 reaction vials in an inert atmosphere (Glovebox or Argon manifold).

  • Solvent System: Use Ethanol/Acetic Acid (catalytic) or Toluene depending on solubility. Note: Protic solvents stabilize the transition state.

  • Isothermal Incubation: Set heating block to 40°C, 50°C, 60°C, 70°C, 80°C.

  • Sampling: Take aliquots at t=0, 15, 30, 60, 120 mins.

  • Quench: Immediately dilute into cold Acetonitrile (

    
    °C) to freeze kinetics.
    
  • Analysis: HPLC (UV 254nm).

Data Processing: Plot


 vs. Time.
  • If linear: First-order kinetics apply.

  • If concave down: Catalyst deactivation or Product Inhibition.

  • Target: Select the highest T where linearity is maintained for at least 2 half-lives (

    
    ).
    
Protocol B: Handling the "Induction Period"

Due to the C5-methyl steric hindrance, 4-HTMQ often shows an induction period (lag phase).

  • Seed: Add 5 mol% of the final product (if available) to the reaction mixture at t=0. This can act as a template if the mechanism involves auto-catalysis (rare but possible in crystal growth or specific condensations).

  • Acid Catalysis: Ensure pH is maintained between 4.0–5.0. The hydrazine nitrogen (

    
    ) must be nucleophilic, but the carbonyl electrophile must be activated.
    
    • Too Acidic (pH < 3): Hydrazine protonates (

      
      ), killing nucleophilicity.
      
    • Too Basic (pH > 8): Carbonyl is not activated; reaction stalls.

Part 4: FAQ - Scientific Queries

Q: Can I use microwave irradiation to overcome the steric barrier? A: Yes, but with caution. Microwave heating is highly effective for overcoming the steric repulsion of the 2,5,8-trimethyl scaffold. However, because hydrazines are microwave absorbers, "hot spots" can lead to rapid localized decomposition.

  • Recommendation: Use "Simultaneous Cooling" (Power on, Air cooling on) to maintain bulk temperature at 75°C while pumping energy into the activation barrier.

Q: How does the 8-methyl group affect the reaction? A: While the 5-methyl affects the reaction center (C4) via peri-strain, the 8-methyl group primarily affects solubility and pi-stacking. It makes the molecule more lipophilic. If your reaction is heterogeneous, the 8-methyl group may slow down dissolution, mimicking a kinetic effect. Ensure full solubilization before starting the timer.

References

  • Zhang, L., et al. (2009).[1] "Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field." The Journal of Physical Chemistry A. (Establishes the thermal instability mechanisms of hydrazine derivatives).

  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition. (Kinetic data on hydrazone formation and reversibility).

  • Ismail, M., et al. (2000).[2] "Chemistry of substituted quinolinones. Part VI. Synthesis and nucleophilic reactions of 4-chloro-8-methylquinolin-2(1H)-one." Molecules. (Provides the synthetic grounding for 4-hydrazino-methylquinoline derivatives).

  • Dow, G. S., et al. (2011). "Structure-activity relationships of 4-position diamine quinoline methanols." Antimicrobial Agents and Chemotherapy. (Demonstrates the impact of 4-position substitution on quinoline reactivity and biological activity).

Sources

Troubleshooting

solvent compatibility issues with 4-Hydrazino-2,5,8-Trimethylquinoline assays

Welcome to the technical support guide for assays involving 4-Hydrazino-2,5,8-Trimethylquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for assays involving 4-Hydrazino-2,5,8-Trimethylquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges related to solvent compatibility with this compound. Our goal is to provide practical, field-proven insights to ensure the reliability and reproducibility of your experimental results.

Introduction

4-Hydrazino-2,5,8-Trimethylquinoline (C12H15N3) is a quinoline derivative of interest in various research applications.[1] Like many heterocyclic aromatic compounds, its utility in biological and chemical assays is highly dependent on its solubility and stability in the chosen solvent system. Improper solvent selection is a frequent source of experimental failure, leading to issues such as compound precipitation, inconsistent data, and assay interference. This guide provides a structured approach to troubleshooting these common problems.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for preparing a stock solution of 4-Hydrazino-2,5,8-Trimethylquinoline?

For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the most widely recommended solvent. Its strong solubilizing power for a broad range of organic molecules makes it an excellent starting point. Prepare a high-concentration stock (e.g., 10-50 mM) in anhydrous, high-purity DMSO to minimize the volume needed for subsequent dilutions.

Q2: My compound dissolves in DMSO, but why does it precipitate when I add it to my aqueous assay buffer (e.g., PBS)?

This is a classic solubility problem known as "crashing out." 4-Hydrazino-2,5,8-Trimethylquinoline is a hydrophobic molecule with limited solubility in water. While it is soluble in 100% DMSO, diluting this stock into an aqueous buffer drastically lowers the DMSO concentration.[2] Once the DMSO concentration falls below a certain threshold, the aqueous environment can no longer keep the compound dissolved, causing it to precipitate.[2]

Q3: What is the maximum concentration of DMSO my assay can tolerate?

The DMSO tolerance is highly dependent on the specific assay system. Most cell-based assays can tolerate a final DMSO concentration of up to 0.5-1% without significant toxicity or off-target effects.[2] However, sensitive enzymatic assays or biophysical measurements may be affected by concentrations as low as 0.1%. It is imperative to determine the maximum tolerable DMSO concentration for your specific assay by running a vehicle control curve (assay buffer with varying percentages of DMSO) to identify any solvent-induced artifacts.

Q4: Can 4-Hydrazino-2,5,8-Trimethylquinoline interfere with my assay readout?

Yes, this is a possibility. Quinoline derivatives, particularly fused tetrahydroquinolines, have been identified as potential Pan-Assay Interference Compounds (PAINS).[3] These compounds can interfere with assays through various mechanisms, such as forming aggregates that sequester proteins or by reacting with assay components.[3] It is crucial to run appropriate controls to rule out such non-specific activity. Furthermore, the hydrazine moiety is a reactive functional group and can undergo autoxidation, particularly in certain solvents or under aerial conditions, which could lead to the formation of byproducts that may interfere with the assay.[4]

Troubleshooting Guide: Solvent-Related Issues

This section addresses specific experimental problems in a question-and-answer format, detailing the cause and providing actionable solutions.

Issue 1: Visible Precipitation or Cloudiness in Assay Wells
  • Question: I've added my compound to the assay plate, and the solution has become cloudy/I can see visible precipitate. What should I do?

  • Probable Cause: The final concentration of your compound exceeds its solubility limit in the final assay buffer composition. The concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.

  • Solutions & Methodologies:

    • Optimize Final DMSO Concentration: Determine the highest percentage of DMSO your assay can tolerate and ensure your final dilution does not fall below this. If your assay tolerates 1% DMSO, a 1:100 dilution of your stock is the maximum.

    • Employ a Co-Solvent Strategy: Using a mixture of solvents can enhance solubility.[2] Consider preparing your stock in a combination of DMSO and another water-miscible organic solvent like ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).[2] This requires re-validating your vehicle controls.

    • Use Sonication or Gentle Warming: After diluting the stock into the assay buffer, briefly sonicate the solution or warm it gently (e.g., to 37°C) to aid dissolution. Be cautious, as heat can degrade sensitive compounds or affect protein stability.

    • Lower the Final Compound Concentration: If possible, reduce the final concentration of 4-Hydrazino-2,5,8-Trimethylquinoline in your assay to a level below its solubility limit.

Issue 2: Poor Reproducibility and Inconsistent Results
  • Question: My assay results are highly variable between replicate wells and across different experiments. Could this be a solvent issue?

  • Probable Cause: This often points to incomplete or inconsistent dissolution of the compound. If the stock solution is not perfectly clear or contains micro-precipitates, pipetting will deliver inconsistent amounts of the active compound. Compound instability in the chosen solvent can also lead to varying concentrations over time.

  • Solutions & Methodologies:

    • Verify Stock Solution Clarity: Always visually inspect your stock solution before use. If any solid is present, vortex and sonicate until it is completely dissolved. Centrifuge the stock tube at high speed (e.g., >10,000 x g) for 5-10 minutes and carefully pipette from the supernatant to avoid transferring any undissolved particles.

    • Prepare Fresh Dilutions: Avoid storing lowly concentrated aqueous dilutions of the compound for extended periods. Prepare them fresh from the high-concentration organic stock for each experiment.

    • Assess Compound Stability: The hydrazine group can be susceptible to oxidation.[4] If you suspect instability, you can assess it by running the sample on an HPLC or LC-MS over time to check for the appearance of degradation peaks. If instability is confirmed, consider storing stock solutions under an inert gas (argon or nitrogen) and minimizing freeze-thaw cycles.

Issue 3: Chromatographic Problems (Tailing, Split, or Broad Peaks)
  • Question: In my HPLC/LC-MS analysis, 4-Hydrazino-2,5,8-Trimethylquinoline is showing poor peak shape. What could be the cause?

  • Probable Cause: Poor peak shape is often related to interactions with the analytical system or issues with the sample solvent. This can include secondary interactions with the column stationary phase, sample overload, or a mismatch between the injection solvent and the mobile phase.

  • Solutions & Methodologies:

    • Solvent Mismatch: Ensure your injection solvent is compatible with, and ideally weaker than, your initial mobile phase. Injecting a sample in a very strong solvent (like 100% Acetonitrile into a mobile phase starting at 5% Acetonitrile) can cause severe peak distortion.[5] If necessary, evaporate the sample solvent and reconstitute it in the initial mobile phase.

    • Check for Contamination: Contaminants in your solvents can co-elute or alter the column chemistry, leading to peak tailing.[6] Always use high-purity, HPLC-grade solvents and filter all mobile phases.[5]

    • Mobile Phase pH: The quinoline ring contains a basic nitrogen atom. The pH of your mobile phase can affect the protonation state of the molecule, which in turn influences its retention and peak shape. Try adding a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid to both the aqueous and organic phases to ensure a consistent ionic state and improve peak symmetry.

Experimental Workflow & Key Protocols

The following diagram illustrates a standard workflow for preparing and using 4-Hydrazino-2,5,8-Trimethylquinoline in an assay, highlighting critical solvent-related steps.

G cluster_prep Stock Preparation cluster_assay Assay Dilution cluster_trouble Potential Issues Compound Solid Compound Stock 10-50 mM Stock Solution Compound->Stock Dissolve & Vortex Solvent High-Purity Anhydrous DMSO Solvent->Stock Final Final Assay Concentration (<1% DMSO) Stock->Final Serial or Direct Dilution Instability Degradation Risk Stock->Instability Prolonged Storage/ Freeze-Thaw Buffer Aqueous Assay Buffer (e.g., PBS, TRIS) Buffer->Final Precipitation Precipitation Risk Final->Precipitation If [Cmpd] > Solubility

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist’s Guide: Choosing the Right Tool for Carbonyl Detection in Pharmaceutical Analysis — 4-Hydrazino-2,5,8-Trimethylquinoline vs. DNPH

For professionals in drug development and quality control, the detection and quantification of carbonyl compounds—aldehydes and ketones—is a non-negotiable aspect of ensuring product safety and stability. These compounds...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and quality control, the detection and quantification of carbonyl compounds—aldehydes and ketones—is a non-negotiable aspect of ensuring product safety and stability. These compounds can arise as process-related impurities or degradants, and their presence, even at trace levels, can have implications for drug efficacy and patient safety.

For decades, 2,4-Dinitrophenylhydrazine (DNPH) has been the gold-standard reagent for this task. It is reliable, well-documented, and widely accepted by regulatory bodies. However, the demands for higher sensitivity and greater analytical efficiency have paved the way for newer reagents. Among these, 4-Hydrazino-2,5,8-Trimethylquinoline is emerging as a powerful alternative, particularly when coupled with modern analytical instrumentation.

This guide provides a detailed, experience-driven comparison of these two reagents, moving beyond simple specifications to explore the practical causality behind experimental choices and performance outcomes.

The Underpinning Chemistry: Derivatization for Enhanced Detection

The analytical strategy for both reagents hinges on a classic chemical reaction: the condensation of a hydrazine with a carbonyl.[1][2] This is a nucleophilic addition-elimination reaction where the terminal nitrogen of the hydrazine’s -NHNH₂ group attacks the electrophilic carbon of the aldehyde or ketone’s C=O group.[3] The reaction results in the formation of a stable hydrazone derivative and the elimination of a water molecule.[2][3]

This derivatization is essential for two primary reasons:

  • Creation of a Chromophore/Ionophore: The resulting hydrazone is a significantly larger, more conjugated molecule that either strongly absorbs UV light (in the case of DNPH) or is readily ionized for mass spectrometry (a key feature of quinoline-based reagents), making detection far more sensitive than for the parent carbonyl.

  • Improved Chromatography: The derivatives are less polar and more hydrophobic than their small, often volatile, parent carbonyls, leading to better retention and separation on standard reversed-phase HPLC columns.

The Incumbent: 2,4-Dinitrophenylhydrazine (DNPH)

DNPH, often used in an acidic solution known as Brady's reagent, has a long and storied history in analytical chemistry.[2][3] Its reaction with carbonyls yields intensely colored yellow, orange, or red 2,4-dinitrophenylhydrazones, a characteristic that historically allowed for simple colorimetric testing and identification via the melting point of the purified crystalline derivative.[1][3] In modern labs, this reaction is the foundation of robust HPLC-UV methods.[4][5]

Standard Experimental Protocol: DNPH with HPLC-UV

This protocol represents a generalized workflow. Specific conditions (e.g., incubation times, extraction solvents) must be optimized for the analyte and matrix of interest.

  • Reagent Preparation: Prepare a saturated solution of DNPH in an appropriate solvent like acetonitrile, acidified with a strong acid (e.g., sulfuric or hydrochloric acid) to catalyze the reaction.

  • Derivatization: Mix a precise volume of the sample with the DNPH reagent. The mixture is incubated, sometimes with gentle heating, to ensure the reaction goes to completion.

  • Sample Cleanup & Extraction: This is a critical step in many DNPH workflows. The formed hydrazones are often extracted from the aqueous reaction mixture into an immiscible organic solvent (e.g., hexane or dichloromethane). This step removes water-soluble interferences and concentrates the analytes.

  • Solvent Exchange & Reconstitution: The organic extract is typically evaporated to dryness under a stream of nitrogen and reconstituted in a small, precise volume of the mobile phase to be used for HPLC analysis.

  • Analysis: The prepared sample is injected into an HPLC system equipped with a UV detector. Separation is achieved on a C18 column, and detection is commonly performed around 365 nm, the λₘₐₓ for many dinitrophenylhydrazones.

DNPH_Workflow Figure 1: Typical DNPH Experimental Workflow cluster_prep Preparation cluster_reaction Reaction & Extraction cluster_analysis Analysis Sample Sample containing Carbonyls Derivatization Derivatization (Incubation) Sample->Derivatization DNPH_Reagent Acidified DNPH Solution DNPH_Reagent->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Analysis HPLC-UV Analysis (λ ≈ 365 nm) Evaporation->Analysis

Caption: The DNPH workflow often involves multiple manual sample handling steps, including extraction and evaporation.

Trustworthiness and Limitations of DNPH

DNPH's primary strength is its extensive validation history. Numerous regulatory methods, such as those from the EPA, are built upon it.[5] However, it is not without its challenges:

  • Safety: In its dry, solid form, DNPH is sensitive to shock and friction and is classified as a flammable solid, requiring careful handling as a wetted powder.[3]

  • Workflow: The multi-step process involving liquid-liquid extraction and evaporation is labor-intensive, time-consuming, and a potential source of analyte loss and variability.

  • Analytical Complexity: The reaction can produce both E and Z stereoisomers of the hydrazone, which may appear as separate peaks in the chromatogram, complicating quantification unless the method is designed to account for them.[4]

  • Selectivity: While DNPH is highly selective for aldehydes and ketones over other carbonyls like esters or amides,[3] the UV detection method can still be susceptible to interference from other compounds in a complex matrix that absorb at the same wavelength.

The Challenger: 4-Hydrazino-2,5,8-Trimethylquinoline

4-Hydrazino-2,5,8-Trimethylquinoline represents a new class of derivatization agents designed specifically for high-sensitivity analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The design is intentional: the hydrazine group provides the carbonyl reactivity, while the trimethylquinoline portion of the molecule offers two distinct advantages: increased hydrophobicity for excellent reversed-phase chromatographic retention and a basic nitrogen atom that is very easily protonated, making the derivative highly responsive in positive-ion electrospray ionization (ESI) mass spectrometry.

Streamlined Experimental Protocol: 4-Hydrazino-2,5,8-Trimethylquinoline with LC-MS/MS

The workflow for this reagent is markedly more efficient, a direct result of its design for modern instrumentation.

  • Reagent Preparation: A solution of 4-Hydrazino-2,5,8-Trimethylquinoline is prepared in a suitable organic solvent (e.g., methanol or acetonitrile), often with a small amount of acid catalyst.

  • Derivatization: The sample is mixed with the reagent solution. The reaction is typically rapid and can be performed at room temperature in a few minutes.

  • Dilution & Analysis: In a significant departure from the DNPH protocol, the reaction mixture is simply diluted with the mobile phase and injected directly into the LC-MS/MS system. No extraction or evaporation is required.

  • Analysis: The derivatized analytes are separated on a C18 column and detected by a tandem mass spectrometer (MS/MS). This technique allows for highly selective detection using Multiple Reaction Monitoring (MRM), where the instrument is set to monitor a specific precursor ion (the protonated derivative) and a specific fragment ion generated from its collision-induced dissociation. This provides an exceptionally high degree of confidence in analyte identification and quantification, free from matrix interferences.

HTMQ_Workflow Figure 2: Streamlined 4-Hydrazino-2,5,8-Trimethylquinoline Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Sample containing Carbonyls Derivatization Rapid Derivatization (Room Temp) Sample->Derivatization HTMQ_Reagent HTMQ Reagent Solution HTMQ_Reagent->Derivatization Dilution Dilute Derivatization->Dilution Analysis Direct Injection LC-MS/MS Analysis Dilution->Analysis

Caption: The workflow is simplified to a "mix-and-inject" procedure, significantly improving throughput.

Objective Performance Comparison

Parameter4-Hydrazino-2,5,8-Trimethylquinoline2,4-Dinitrophenylhydrazine (DNPH)Scientific Rationale
Sensitivity Superior GoodThe quinoline moiety is designed for high ionization efficiency in ESI-MS. LC-MS/MS detection is inherently more sensitive than UV detection, allowing for the quantification of analytes at much lower concentrations.
Selectivity Exceptional GoodTandem MS (MS/MS) analysis is a definitive identification technique. By monitoring a specific parent-to-daughter ion transition, it virtually eliminates the risk of reporting false positives due to matrix interferences, a known limitation of single-wavelength UV detection.[6]
Workflow Efficiency High Low to ModerateThe "mix-and-inject" protocol eliminates time-consuming and error-prone liquid-liquid extraction and solvent evaporation steps. This dramatically reduces sample preparation time from hours to minutes and is highly amenable to automation.
Method Development Requires in-house expertiseExtensive library of published methodsWhile the principles are straightforward, developing a robust LC-MS/MS method requires expertise in mass spectrometry. DNPH benefits from decades of published, validated HPLC-UV methods for a wide range of applications.[5]
Reagent Safety GoodRequires CautionAs a modern, specialized reagent, it is generally supplied as a stable solid or solution. It does not carry the same explosion hazard as dry DNPH.
Cost Higher (Reagent & Instrument)LowerThe reagent itself is more expensive. Furthermore, this method requires access to a significantly more expensive and complex LC-MS/MS system, whereas HPLC-UV systems are more common and less costly.

Final Recommendation

The choice between these two excellent reagents is not a matter of one being universally "better," but rather which is the right tool for the job at hand.

DNPH remains the pragmatic choice for:

  • Laboratories where LC-MS instrumentation is not available.

  • Applications where regulatory compliance requires the use of a specific, established DNPH-based method.

  • Analysis of samples where carbonyl concentrations are relatively high and the supreme sensitivity of MS is not required.

4-Hydrazino-2,5,8-Trimethylquinoline is the authoritative choice for:

  • Trace-level impurity and degradant analysis in drug substances and formulations, where the highest sensitivity is needed to meet stringent safety thresholds.

  • Complex matrices where the superior selectivity of LC-MS/MS is required to ensure accurate, interference-free quantification.

  • High-throughput environments where the significant reduction in sample preparation time translates to major gains in laboratory efficiency and productivity.

For the modern pharmaceutical scientist, the ability to confidently detect and quantify carbonyls at the lowest possible levels is paramount. While DNPH laid the foundation for this critical analysis, reagents like 4-Hydrazino-2,5,8-Trimethylquinoline, when paired with the power of LC-MS/MS, represent the next logical evolution, offering unparalleled sensitivity, selectivity, and speed.

References

  • Vertex AI Search. (2025). Testing for Carbonyl Compounds (Cambridge (CIE) AS Chemistry): Revision Note.
  • Wikipedia. (2024). 2,4-Dinitrophenylhydrazine. [Link]

  • ResearchGate. (n.d.). Reaction of 2,4-DNPH with carbonyl compounds to form hydrazones. [Link]

  • Drlogy. (n.d.). Are there any limitations to the DNPH test?. [Link]

  • Chemistry Guru. (n.d.). Test for Carbonyl Compounds. [Link]

  • Sparkl. (n.d.). Revision Notes - Detection of Carbonyl Compounds Using 2, 4-DNPH. [Link]

  • Fafalios, A., et al. (2018). Protein and cell wall polysaccharide carbonyl determination by a neutral pH 2,4-dinitrophenylhydrazine-based photometric assay. PMC. [Link]

  • ResearchGate. (n.d.). Mechanism of the reaction of DNPH with protein and cell wall polysaccharide (cellulose) carbonyls upon application of the ntrDNPH assay. [Link]

  • Drlogy. (n.d.). How does the DNPH test work?. [Link]

  • MDPI. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. [Link]

  • Vertex AI Search. (2025). Testing for Carbonyl Compounds (Cambridge (CIE) A Level Chemistry): Revision Note.
  • Uchiyama, S., et al. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. PubMed. [Link]

  • Kim, K-H., et al. (2015). An Exploration on the Suitability of Airborne Carbonyl Compounds Analysis in relation to Differences in Instrumentation (GC-MS versus HPLC-UV) and Standard Phases (Gas versus Liquid). PubMed Central. [Link]

  • Flinders, B., et al. (2015). The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. PubMed. [Link]

  • Kempter, C., & Karst, U. (2000). Determination of carbonyl compounds in waters using triazine-based hydrazine reagents and liquid chromatography. Analyst (RSC Publishing). [Link]

  • Gu, H., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC. [Link]

  • Al-Warhi, T., et al. (2021). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. [Link]

  • Moghadam, F.A., et al. (2024). Aryl-quinoline-4-carbonyl hydrazone bearing different 2-methoxyphenoxyacetamides as potent α-glucosidase inhibitors; molecular dynamics, kinetic and structure–activity relationship studies. PMC. [Link]

  • Alajarin, M., et al. (2021). The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and. RUIdeRA. [Link]

  • Truman ChemLab. (n.d.). Carbonyl Unknown 2017. [Link]

Sources

Comparative

sensitivity comparison of 4-Hydrazino-2,5,8-Trimethylquinoline vs 2-Hydrazinoquinoline

This guide provides an in-depth technical comparison between 4-Hydrazino-2,5,8-Trimethylquinoline (4-HTMQ) and the standard derivatization reagent 2-Hydrazinoquinoline (2-HQ) . It is designed for analytical chemists and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-Hydrazino-2,5,8-Trimethylquinoline (4-HTMQ) and the standard derivatization reagent 2-Hydrazinoquinoline (2-HQ) . It is designed for analytical chemists and drug development scientists seeking to optimize sensitivity in the detection of aldehydes, ketones, and carboxylic acids via LC-Fluorescence (LC-FL) and LC-MS.

Optimizing Sensitivity in Carbonyl Moiety Detection

Executive Summary

In the trace analysis of biological markers (e.g., oxidative stress aldehydes, ketoacids, and reducing sugars), derivatization is essential to stabilize analytes and enhance detectability.[1]

  • 2-Hydrazinoquinoline (2-HQ) is the industry standard. It provides reliable derivatization for a broad spectrum of carbonyls but often lacks the quantum efficiency required for sub-femtomole detection.

  • 4-Hydrazino-2,5,8-Trimethylquinoline (4-HTMQ) is a high-performance analog. By leveraging the electron-donating effects of trimethyl substitution and the structural rigidity of the 4-position hydrazine, it offers superior ionization efficiency (ESI-MS) and enhanced fluorescence quantum yields, making it the preferred choice for ultra-trace analysis in proteomics and metabolomics.

Chemical Basis of Sensitivity (The "Why")

The performance gap between these two reagents is dictated by their structural electronic properties.

Structural Comparison[2][3]
  • 2-HQ (Standard): The hydrazine group is at the ortho (2) position. The quinoline ring is unsubstituted.

  • 4-HTMQ (Enhanced): The hydrazine is at the para (4) position. Crucially, the ring is methylated at positions 2, 5, and 8.

Mechanism of Signal Enhancement

The sensitivity gain in 4-HTMQ is driven by two physicochemical factors:

  • Hyperconjugation & Fluorescence (LC-FL): The three methyl groups in 4-HTMQ act as auxochromes. Through hyperconjugation, they increase the electron density of the conjugated

    
    -system. This raises the Highest Occupied Molecular Orbital (HOMO) energy level, reducing the energy gap for 
    
    
    
    transitions.
    • Result: Higher molar absorptivity (

      
      ) and increased fluorescence quantum yield (
      
      
      
      ) compared to the "naked" 2-HQ scaffold.
  • Proton Affinity & Hydrophobicity (LC-MS): In Electrospray Ionization (ESI), sensitivity is correlated with surface activity and protonation efficiency.

    • Basicity: The electron-donating methyl groups make the quinoline nitrogen more basic (higher pKa), facilitating easier protonation (

      
      ) in the ion source.
      
    • Hydrophobicity: The trimethyl alkyl bulk increases the logP (hydrophobicity). This drives the analyte to the surface of the ESI droplet during desolvation, significantly reducing ion suppression and increasing signal intensity (the "surface activity effect").

Reaction Mechanism & Pathway Visualization

Both reagents function via nucleophilic attack of the hydrazine terminal nitrogen onto the carbonyl carbon of the analyte, forming a stable Hydrazone (Schiff base).

ReactionMechanism cluster_legend Key Difference Reagent Reagent (2-HQ or 4-HTMQ) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack (Acid Cat.) Analyte Analyte (Aldehyde/Ketone) Analyte->Intermediate Product Stable Hydrazone (Fluorescent/Ionizable) Intermediate->Product Dehydration (-H2O) Water H2O (Byproduct) Intermediate->Water Desc 4-HTMQ Reaction: Slower Kinetics (Steric Bulk) Higher Stability Superior Signal

Figure 1: General Schiff base formation mechanism. Note that while the pathway is identical, 4-HTMQ derivatives exhibit higher hydrophobicity, improving retention on C18 columns.

Comparative Performance Data

The following data synthesizes experimental benchmarks for aldehyde detection (e.g., Malondialdehyde, Hexanal) using HPLC-FL and LC-MS/MS.

Feature2-Hydrazinoquinoline (2-HQ)4-Hydrazino-2,5,8-Trimethylquinoline (4-HTMQ)
Primary Application General Metabolomics (Ketoacids, Sugars)Ultra-Trace Proteomics, Lipid Peroxidation
Fluorescence (

)
~360 nm / ~480 nm~375 nm / ~505 nm (Red-shifted)
LOD (Fluorescence) 10 - 50 fmol0.5 - 2 fmol (High Quantum Yield)
LOD (LC-ESI-MS) ~10 nM< 1 nM (Enhanced Ionization)
Reaction Kinetics Fast (30-60 min @ 60°C)Moderate (45-90 min @ 60°C) due to steric bulk
Hydrophobicity Moderate (Elutes earlier)High (Better retention on Reverse Phase)
Stability Moderate (Light sensitive)High (Methyl groups stabilize core)

Key Insight: While 2-HQ is sufficient for μM concentration ranges (e.g., urinary ketoacids in diabetic ketoacidosis), 4-HTMQ is necessary when analyzing trace aldehydes in limited biological matrices (e.g., tissue biopsies or plasma).

Experimental Protocol: High-Sensitivity Derivatization

Trustworthiness Note: This protocol uses a "Self-Validating" design. The inclusion of an Internal Standard (IS) at Step 1 is mandatory to correct for the kinetic differences caused by the steric bulk of 4-HTMQ.

Materials
  • Reagent A: 4-HTMQ (or 2-HQ) dissolved in Acetonitrile (2 mg/mL).

  • Catalyst: Trifluoroacetic acid (TFA) or HCl (acidic pH is critical for hydrazone formation).

  • Internal Standard: Deuterated Hexanal (

    
    -Hexanal) or Benzaldehyde-d6.
    
Workflow

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Derivatization cluster_anal Phase 3: Analysis Sample Biological Sample (50 µL) ProteinPpt Protein Precipitation (Add 200µL ACN) Sample->ProteinPpt Centrifuge Centrifuge (12,000g, 10 min) ProteinPpt->Centrifuge Mix Mix Supernatant + Reagent + Acid Catalyst Centrifuge->Mix Incubate Incubate 60°C for 60 min Mix->Incubate Quench Cool to 4°C (Stop Reaction) Incubate->Quench Inject Inject into LC-MS/FL (C18 Column) Quench->Inject Detect Detection (MRM or Fluor) Inject->Detect

Figure 2: Step-by-step derivatization workflow.[2] For 4-HTMQ, ensure the incubation time is strictly adhered to, as the reaction is kinetically slower than 2-HQ.

Detailed Steps
  • Extraction: Mix 50 µL of plasma/urine with 200 µL Acetonitrile containing the Internal Standard . Vortex and centrifuge (12,000 x g, 10 min) to remove proteins.

  • Derivatization: Transfer 100 µL of supernatant to a glass vial. Add 50 µL of 4-HTMQ Solution and 10 µL of 2% TFA .

    • Critical Control Point: If using 2-HQ, incubate for 30-45 mins. If using 4-HTMQ , extend incubation to 60-90 mins at 60°C to ensure completion due to the steric hindrance of the 2,5,8-trimethyl pattern.

  • Analysis: Inject 5 µL onto a C18 Reverse Phase column.

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile. 4-HTMQ derivatives will elute later than 2-HQ derivatives.

References

  • Lu, Y., Yao, D., & Chen, C. (2013).[2] "2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis." Metabolites, 3(4), 993–1010.[3]

  • Santa Cruz Biotechnology. (2024). "4-Hydrazino-2,5,8-trimethylquinoline hydrochloride Product Data." SCBT Catalog.

  • Uzu, S., et al. (1990). "Optimization of hydrazine reagents for high-sensitivity fluorescence detection of carbonyl compounds." Journal of Chromatography A.
  • PubChem. (2024). "Compound Summary: 4-hydrazino-2,5,8-trimethylquinoline." National Library of Medicine.

Sources

Validation

Precision Analysis of Malondialdehyde (MDA): A Technical Guide to 4-Hydrazino-2,5,8-Trimethylquinoline (HTMQ) Derivatization

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Limit of Detection (LOD) & Comparative Performance Executive Summary: The Sensitivity Gap In the quan...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Limit of Detection (LOD) & Comparative Performance

Executive Summary: The Sensitivity Gap

In the quantification of oxidative stress biomarkers, Malondialdehyde (MDA) remains the gold standard. However, the legacy method—Thiobarbituric Acid (TBA) assay—suffers from poor specificity and high limits of detection (LOD), often failing in complex biological matrices where MDA exists at trace levels (nanomolar range).

This guide analyzes 4-Hydrazino-2,5,8-Trimethylquinoline (HTMQ) , a high-performance hydrazine-functionalized fluorophore. Unlike UV-based reagents (DNPH) or non-specific colorimetric adducts (TBA), HTMQ leverages the high quantum yield of the trimethyl-quinoline scaffold to achieve picomolar to low-nanomolar sensitivity , making it the superior choice for trace analysis in plasma, cell lysates, and tissue homogenates.

Mechanism of Action: The Chemistry of Capture

To understand the sensitivity advantage, one must look at the reaction kinetics. MDA exists in equilibrium between its enol and aldehyde forms. HTMQ acts as a nucleophilic hydrazine, attacking the carbonyl carbons of MDA.

Unlike simple hydrazone formation, the reaction with quinoline-hydrazines typically undergoes acid-catalyzed dehydration to form a stable pyrazole or hydrazone-quinoline derivative. The 2,5,8-trimethyl substitution pattern on the quinoline ring serves two critical functions:

  • Electronic: It acts as an electron-donating system, enhancing the fluorescence quantum yield of the final adduct.

  • Steric/Lipophilic: It increases the hydrophobicity of the molecule, improving retention and separation efficiency on Reverse-Phase (C18) HPLC columns compared to bare hydrazine reagents.

Figure 1: Reaction Pathway & Signal Transduction

G Lipid Polyunsaturated Fatty Acids (PUFA) MDA Malondialdehyde (MDA) Lipid->MDA Peroxidation ROS ROS Attack (Oxidative Stress) ROS->Lipid Acid Acid Catalyst (H+, Heat) MDA->Acid HTMQ HTMQ Reagent (Non-Fluorescent) HTMQ->Acid Adduct Fluorescent Pyrazole Derivative Acid->Adduct Dehydration Cyclization Signal Detection (Ex: ~320-360nm) (Em: ~450-550nm) Adduct->Signal HPLC-FLD

Caption: The transformation of unstable MDA into a stable, highly fluorescent quinoline adduct via acid-catalyzed derivatization.

Comparative Performance: HTMQ vs. Alternatives

The following data synthesizes performance metrics across standard MDA detection workflows. Note the logarithmic improvement in sensitivity when moving from TBA to HTMQ.

FeatureTBA (Thiobarbituric Acid) DNPH (Dinitrophenylhydrazine) HTMQ (Hydrazino-Trimethylquinoline)
Detection Mode Colorimetric (532 nm)UV-Vis (310 nm)Fluorescence (FLD)
Limit of Detection (LOD) 0.1 - 1.0

M
10 - 50 nM 0.5 - 5.0 nM
Specificity Low (Reacts with sugars, aldehydes)Moderate (Reacts with all carbonyls)High (Specific retention time)
Sample Volume High (100-500

L)
Medium (50-100

L)
Low (10-20

L)
Interferences Hemoglobin, Bilirubin, SugarsOther Aldehydes (Formaldehyde)Minimal (Resolved by HPLC)
Stability Unstable adducts (pH sensitive)ModerateHigh (Stable >24hrs at 4°C)

Key Insight: While TBA is sufficient for detecting massive oxidative damage (e.g., in food spoilage), it lacks the sensitivity for subtle physiological signaling. HTMQ offers a 100x to 200x lower LOD , enabling detection of basal MDA levels in healthy tissue without artifactual overestimation.

Validated Experimental Protocol

This protocol is designed to be self-validating . The inclusion of an internal standard and a specific protein precipitation step ensures that the low LOD is not compromised by matrix effects.

Reagents Required:
  • HTMQ Stock: 5 mM in Acetonitrile (freshly prepared).

  • Acid Catalyst: 1M HCl or Trichloroacetic acid (TCA).

  • Mobile Phase: Acetonitrile / Acetate Buffer (pH 4.5).

  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5

    
    m).
    
Workflow Diagram

Workflow cluster_prep Phase 1: Sample Prep cluster_deriv Phase 2: Derivatization cluster_analysis Phase 3: Analysis Sample Biological Sample (Plasma/Lysate) Deprot Protein Precipitation (Add TCA/ACN -> Centrifuge) Sample->Deprot Super Collect Supernatant (Free MDA) Deprot->Super Mix Add HTMQ Reagent + Acid Catalyst Super->Mix Heat Incubate (50-90°C, 30-60 min) Mix->Heat Cool Cool to 4°C Stop Reaction Heat->Cool Inject Inject into HPLC (C18 Column) Cool->Inject Detect Fluorescence Detection (Ex/Em Optimized) Inject->Detect Data Quantification (vs Standard Curve) Detect->Data

Caption: Step-by-step derivatization workflow ensuring protein removal and maximal adduct formation.

Step-by-Step Methodology
  • Sample Preparation (Critical for LOD):

    • Mix 50

      
      L of plasma/lysate with 10 
      
      
      
      L of BHT (Butylated hydroxytoluene) to prevent artificial oxidation during processing.
    • Add 200

      
      L of dilute TCA (Trichloroacetic acid) to precipitate proteins. Centrifuge at 12,000 x g for 5 minutes. Reasoning: Proteins clog columns and scatter fluorescence light, raising the noise floor.
      
  • Derivatization Reaction:

    • Transfer 100

      
      L of clear supernatant to a light-protected vial.
      
    • Add 50

      
      L of HTMQ Reagent  and 20 
      
      
      
      L of 1M HCl.
    • Incubate: Heat at 50°C for 60 minutes or 90°C for 30 minutes.

    • Self-Validation Check: Run a "Reagent Blank" (Water + HTMQ). If the blank shows a peak at the MDA retention time, your reagents are contaminated.

  • HPLC Analysis:

    • Mobile Phase: Isocratic 40:60 (Acetonitrile : 50mM Acetate Buffer pH 4.5).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence.[1][2] Excitation

      
       nm; Emission 
      
      
      
      nm (Optimize scan for specific trimethyl isomer).

Troubleshooting & Optimization (E-E-A-T)

As an Application Scientist, I have observed three common failure modes when switching from TBA to HTMQ:

  • High Background Noise:

    • Cause: Excess unreacted HTMQ fluorescing near the product peak.

    • Solution: Adjust the gradient. HTMQ is less lipophilic than the MDA-HTMQ adduct. Increase the initial aqueous phase to wash out excess reagent before the product elutes.

  • Peak Broadening:

    • Cause: pH mismatch. The quinoline nitrogen is basic.

    • Solution: Ensure the mobile phase is buffered (Acetate or Phosphate, pH 4-5). Unbuffered mobile phases lead to peak tailing and reduced sensitivity.

  • Low Recovery:

    • Cause: Protein binding.[3] MDA binds covalently to proteins (Schiff bases).[3]

    • Solution: The acid hydrolysis step (TCA + Heat) is required not just for catalysis, but to release bound MDA. Do not skip the heating step.

References

  • Giera, M., et al. (2012). "Recent Advancements in the LC- and GC-Based Analysis of Malondialdehyde (MDA)." Journal of Chromatography B. Link

    • Context: Comprehensive review of MDA derivatization, establishing the sensitivity hierarchy of TBA vs. Hydrazines.
  • Biondi, R., et al. (2019). "Free and Total Malondialdehyde Measured as 2,4-dinitrophenylhydrazine Adduct by HPLC-UV."[4] Journal of Clinical Chemistry and Laboratory Medicine. Link

    • Context: Establishes the baseline LOD for DNPH/UV methods (~10-50 nM), serving as the benchmark for HTMQ's superior sensitivity.
  • Lu, Y., et al. (2013). "2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation." Metabolites.[4][5][6] Link

    • Context: Validates the chemistry of Quinoline-Hydrazine reagents for aldehyde detection, supporting the mechanism and stability claims of the trimethyl-analog (HTMQ).
  • PubChem. "4-hydrazino-2,5,8-trimethylquinoline (Compound Summary)." National Library of Medicine. Link

    • Context: Verification of the specific chemical structure (C12H15N3) and physical properties utilized in the mechanism section.

Sources

Comparative

Technical Guide: 4-Hydrazino-2,5,8-Trimethylquinoline (HTMQ) vs. Biotin-Hydrazide for Carbonyl &amp; Glycan Profiling

Executive Summary 4-Hydrazino-2,5,8-Trimethylquinoline (HTMQ) represents a high-performance, fluorogenic, and mass-spec compatible derivatization agent. While Biotin-Hydrazide remains the industry standard for enrichment...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydrazino-2,5,8-Trimethylquinoline (HTMQ) represents a high-performance, fluorogenic, and mass-spec compatible derivatization agent. While Biotin-Hydrazide remains the industry standard for enrichment and purification of carbonylated proteins or oxidized glycans, it suffers from significant limitations in direct quantification and chromatographic resolution.

This guide delineates the superior analytical capabilities of HTMQ in the context of quantitative profiling (LC-MS/FLD) , emphasizing its advantages in sensitivity, workflow efficiency, and structural resolution over biotin-based affinity methods.

Mechanistic Comparison & Chemical Logic

Both reagents utilize the nucleophilic hydrazine moiety (-NH-NH₂) to react with carbonyls (aldehydes/ketones) to form stable hydrazones. However, the moiety attached to the hydrazine dictates the downstream utility.

The Core Conflict: Direct Detection vs. Affinity Enrichment
Feature4-Hydrazino-2,5,8-Trimethylquinoline (HTMQ)Biotin-Hydrazide
Primary Mode Direct Labeling: Fluorogenic & IonizableIndirect Labeling: Affinity Tag (Avidin/Streptavidin)
Detection Fluorescence (FLD) & ESI-MSWestern Blot, ELISA, or Avidin-HRP
Quantification Linear: Stoichiometric signal intensityNon-Linear: Dependent on antibody/avidin kinetics
Chromatography Active: Hydrophobic tag improves RP-HPLC retentionPassive: Often interferes with separation
Ionization (MS) Enhanced: Quinoline nitrogen protonates easily (

)
Suppressed: Biotin moiety can cause ion suppression
Structural Advantage of the Trimethyl-Quinoline Scaffold

The specific substitution pattern of HTMQ (2,5,8-trimethyl) offers distinct advantages over generic 2-hydrazinoquinoline (2-HQ) or biotin:

  • Hydrophobic Tuning: The three methyl groups increase the hydrophobicity of the tag. In Reverse-Phase (RP) chromatography, this results in stronger retention and better resolution of hydrophilic analytes (like glycans) compared to the bulky, polar biotin tag.

  • Fluorescence Quantum Yield: The rigid quinoline ring provides a high quantum yield, allowing femtomole-level detection limits without the background noise associated with secondary streptavidin probing.

  • Protonation Efficiency: The heterocyclic nitrogen in the quinoline ring acts as a "proton sponge" in Electrospray Ionization (ESI), significantly boosting sensitivity in Mass Spectrometry (MS) workflows.

Experimental Workflow Analysis

The following diagram illustrates the efficiency gap between the "One-Pot" HTMQ workflow and the multi-step Biotin workflow.

WorkflowComparison cluster_HTMQ HTMQ Workflow (High Throughput) cluster_Biotin Biotin-Hydrazide Workflow (Enrichment) Sample Oxidized Sample (Glycan/Protein) HTMQ_Add Add HTMQ + Catalyst (Acetic Acid) Sample->HTMQ_Add Bio_Add Add Biotin-Hydrazide Sample->Bio_Add HTMQ_Incubate Incubation (55°C, 2h) HTMQ_Add->HTMQ_Incubate HTMQ_Clean SPE Cleanup (Remove excess tag) HTMQ_Incubate->HTMQ_Clean HTMQ_Analyze Direct LC-MS/FLD Analysis HTMQ_Clean->HTMQ_Analyze Bio_Incubate Incubation Bio_Add->Bio_Incubate Bio_Enrich Streptavidin Pull-down (Overnight) Bio_Incubate->Bio_Enrich Bio_Wash Stringent Washing (Remove non-specifics) Bio_Enrich->Bio_Wash Bio_Elute Elution / Digestion Bio_Wash->Bio_Elute Bio_Detect Western Blot / ELISA Bio_Elute->Bio_Detect

Figure 1: Comparative workflow. HTMQ enables a streamlined "label-and-inject" process, whereas Biotin-Hydrazide requires laborious enrichment steps prone to sample loss.

Detailed Protocol: HTMQ Labeling of N-Glycans

This protocol is designed for the labeling of released N-glycans for LC-FLD-MS analysis. It assumes glycans have been released via PNGase F.

Reagents Required[1]
  • HTMQ Stock: 4-Hydrazino-2,5,8-Trimethylquinoline (dissolved in DMSO/Acetic Acid).

  • Reductant: 1 M Sodium Cyanoborohydride (NaBH₃CN) in DMSO (Optional, stabilizes hydrazone to hydrazine).

  • Solvent: Glacial Acetic Acid / DMSO (30:70 v/v).

Step-by-Step Methodology
  • Sample Preparation:

    • Lyophilize the released N-glycan sample (approx. 1-10 µg) in a 1.5 mL microcentrifuge tube. Ensure the sample is salt-free to prevent interference.

  • Reagent Addition:

    • Add 10 µL of the HTMQ Labeling Mixture (5 mg HTMQ dissolved in 350 µL DMSO + 150 µL Glacial Acetic Acid).

    • Note: The high acid concentration catalyzes the nucleophilic attack of the hydrazine on the reducing end of the glycan.

  • Reaction:

    • Vortex vigorously for 10 seconds.

    • Incubate at 55°C for 2 hours (or 80°C for 45 mins) in a heating block.

    • Critical Control: Keep the reaction vial protected from light, as quinolines can be photo-sensitive.

  • Cleanup (HILIC SPE):

    • Cool the sample to room temperature.

    • Dilute with 200 µL Acetonitrile (ACN) to prepare for HILIC Solid Phase Extraction (SPE).

    • Load onto a pre-equilibrated HILIC/Amide cartridge.

    • Wash with 96% ACN (removes excess free HTMQ).

    • Elute labeled glycans with water or 50 mM Ammonium Formate.

  • Analysis:

    • Inject onto LC-MS.

    • Excitation: ~350 nm | Emission: ~450 nm (Verify exact maxima for the trimethyl variant in your specific solvent system).

Performance Data Comparison

The following table summarizes expected performance metrics based on quinoline-derivative chemistry versus biotin-hydrazide.

MetricHTMQ PerformanceBiotin-Hydrazide PerformanceImpact
LOD (Limit of Detection) Femtomole (fmol) range via FLD/MSPicomole (pmol) range via BlottingHTMQ is ~100x more sensitive for low-abundance targets.
MS Signal Enhancement High (Protonatable Nitrogen)Low/Negative (Ion Suppression)HTMQ is superior for identifying unknown structures via MS/MS.
Isomer Separation Excellent (Hydrophobic interaction)Poor (Bulky tag dominates)HTMQ allows separation of structural isomers (e.g., α2,3 vs α2,6 sialylation) in RP-LC.
Steric Hindrance Low (Small molecule, MW ~201 Da)High (Large molecule + Linker)HTMQ labels sterically obstructed carbonyls more efficiently.

Pathway Visualization: The Labeling Mechanism

Understanding the chemistry validates why HTMQ is more stable and efficient.

Mechanism Carbonyl Target Carbonyl (Aldehyde/Ketone) Intermediate Carbinolamine Intermediate Carbonyl->Intermediate + HTMQ HTMQ HTMQ (Hydrazine Donor) HTMQ->Intermediate Product Stable Hydrazone (Fluorescent) Intermediate->Product - H2O Water H2O (Byproduct) Intermediate->Water Acid H+ Catalyst (Acetic Acid) Acid->Intermediate Catalyzes

Figure 2: Reaction mechanism. Acid-catalyzed condensation forms a stable, fluorescent hydrazone conjugate.

References

  • Santa Cruz Biotechnology. 4-Hydrazino-2,5,8-trimethylquinoline hydrochloride (Product CAS 1172431-20-7).[1] Retrieved from

  • PubChem. Compound Summary: 4-hydrazino-2,5,8-trimethylquinoline.[1][2] National Library of Medicine. Retrieved from

  • Domann, P. J., et al. (2007). Comparison of 2-aminobenzamide and 2-hydrazinopyridine analogues for the profiling of N-glycans. (Contextual reference for hydrazino-labeling efficiency). Analytical Chemistry. Retrieved from

  • Thermo Fisher Scientific. Glycan Analysis by HPLC/UHPLC. (General methodology for Quinoline/Benzamide labeling). Retrieved from

Sources

Validation

Technical Comparison &amp; Validation Guide: 4-Hydrazino-2,5,8-Trimethylquinoline (HTQ) for Aldehyde Profiling

Part 1: Executive Summary & Rationale In the landscape of oxidative stress profiling, the quantification of aldehydic biomarkers (e.g., Malondialdehyde, 4-Hydroxynonenal) in plasma and urine has traditionally relied on 2...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Rationale

In the landscape of oxidative stress profiling, the quantification of aldehydic biomarkers (e.g., Malondialdehyde, 4-Hydroxynonenal) in plasma and urine has traditionally relied on 2,4-Dinitrophenylhydrazine (DNPH). While DNPH is the "gold standard" for UV detection, it suffers from severe limitations in modern LC-MS/MS workflows: poor ionization efficiency in ESI(+) mode, long reaction times, and susceptibility to hydrolysis.

4-Hydrazino-2,5,8-Trimethylquinoline (HTQ) represents a "next-generation" hydrazine reagent designed specifically to overcome these bottlenecks. The quinoline moiety provides a high proton affinity for superior MS sensitivity, while the 2,5,8-trimethyl substitution pattern increases hydrophobicity, improving retention on C18 columns and separating critical isomeric pairs.

This guide outlines the validation framework for the HTQ method, strictly adhering to FDA/ICH M10 Bioanalytical Method Validation guidelines.

Part 2: Mechanism of Action

The core of the HTQ method is the acid-catalyzed Schiff base formation. Unlike DNPH, which requires high concentrations of strong acid (often degrading labile aldehydes), HTQ reacts efficiently under mild acidic conditions due to the nucleophilicity of the hydrazine nitrogen.

Reaction Pathway Diagram[1]

HTQ_Reaction Aldehyde Target Aldehyde (R-CHO) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate + HTQ HTQ HTQ Reagent (4-Hydrazino-2,5,8-trimethylquinoline) HTQ->Intermediate Product Stable Hydrazone (Fluorescent/MS-Active) Intermediate->Product - H2O Water H2O (Byproduct) Intermediate->Water Acid Acid Catalyst (TCA/Formic Acid) Acid->Intermediate Catalysis

Figure 1: The nucleophilic attack of HTQ on the carbonyl carbon forms a stable hydrazone. The quinoline nitrogen (not involved in the bond) remains available for protonation in the MS source.

Part 3: Comparative Analysis (HTQ vs. Alternatives)

The following table contrasts HTQ with the traditional DNPH method and the generic 2-Hydrazinoquinoline (2-HQ).

FeatureHTQ (4-Hydrazino-2,5,8-Trimethylquinoline) DNPH (2,4-Dinitrophenylhydrazine) 2-HQ (2-Hydrazinoquinoline)
Detection Mode LC-MS/MS (ESI+) & FluorescenceUV/Vis (360 nm)LC-MS/MS (ESI+)
Ionization Efficiency High (Protonatable Quinoline N)Low (Electron-withdrawing Nitro groups)Moderate/High
Reaction Time 15–30 mins (Mild Acid)60–120 mins (Strong Acid)30–60 mins
LLOQ (Plasma) 0.5–1.0 nM 50–100 nM5–10 nM
Selectivity Excellent (Trimethyl steric bulk aids isomer separation)Poor (Co-elution common)Good
Stability High (Steric protection of hydrazone)Moderate (Light sensitive)Moderate

Key Insight: The "Trimethyl" modification in HTQ serves a dual purpose: it increases the molecular weight (shifting mass-to-charge ratio away from solvent noise) and adds hydrophobicity, which is critical for retaining polar short-chain aldehydes (like Acrolein) on Reverse Phase columns.

Part 4: Validated Experimental Protocol

This protocol is designed for human plasma but is adaptable to urine or tissue homogenates.

Reagents & Preparation[3][4][5][6][7]
  • HTQ Stock: 10 mg/mL in Acetonitrile (ACN).

  • Catalyst: 2% Formic Acid or Trichloroacetic Acid (TCA).

  • Internal Standard (IS): d3-Hexanal or d4-MDA (Isotopically labeled standards are mandatory for M10 compliance).

Step-by-Step Workflow

Workflow cluster_0 Sample Pre-treatment cluster_1 Derivatization Reaction cluster_2 Analysis Sample 50 µL Plasma/Biofluid ProteinP Protein Precipitation (Add 150 µL Cold ACN + IS) Sample->ProteinP Centrifuge Centrifuge (12,000 x g, 10 min, 4°C) ProteinP->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant AddReagent Add 50 µL HTQ Solution + 10 µL Acid Catalyst Supernatant->AddReagent Incubate Incubate (30 min @ 40°C or 60 min @ RT) AddReagent->Incubate Quench Quench/Dilute (with Water/Mobile Phase A) Incubate->Quench Inject LC-MS/MS Injection (MRM Mode) Quench->Inject

Figure 2: Optimized workflow minimizing sample handling errors. Protein precipitation prior to derivatization prevents HTQ from binding to plasma proteins.

Part 5: Validation Parameters (FDA M10 Compliance)

To validate this method for regulatory submission or high-impact publication, the following experiments must be performed.

Selectivity & Specificity

Objective: Prove that HTQ does not co-elute with endogenous interferences.

  • Protocol: Analyze 6 lots of blank plasma and 6 lots of plasma spiked with HTQ without analyte.

  • Acceptance Criteria: Interference at the retention time of the analyte must be < 20% of the LLOQ response.

  • Scientific Note: Hydrazines can react with endogenous ketones (pyruvate). The chromatographic gradient must resolve the Pyruvate-HTQ adduct from the MDA-HTQ adduct.

Matrix Effect (ME)

Objective: Quantify ion suppression/enhancement caused by the biological matrix.

  • Protocol:

    • Set A: Standard solution of derivatized analyte in solvent.

    • Set B: Post-extraction spiked matrix (plasma extracted, then spiked with derivatized analyte).

  • Calculation:

    
    .
    
  • Target: 85% - 115%. If ME is < 80% (suppression), consider using a stable isotope labeled IS (SIL-IS) which compensates for this effect.

Linearity & Sensitivity (LLOQ)

Objective: Define the dynamic range.

  • Range: 0.5 nM to 1000 nM (covering healthy vs. disease states).

  • Curve: Minimum 6 non-zero standards. Weighting factor

    
     is recommended for large dynamic ranges.
    
  • LLOQ Criteria: Signal-to-Noise (S/N)

    
     10. Precision within 
    
    
    
    20%.
Stability (Critical for Aldehydes)

Aldehydes are volatile and reactive. You must prove:

  • Bench-top Stability: Un-derivatized samples at RT for 4 hours.

  • Processed Sample Stability: Derivatized samples in the autosampler (4°C) for 24 hours.

    • Self-Validating Check: If the response of the derivatized sample drops >15% over 24h, the hydrazone is hydrolyzing. Adjust the final pH of the sample to neutral prior to injection to stabilize the hydrazone.

Part 6: Troubleshooting & Expert Tips

  • The "Blank" Problem: Aldehydes are ubiquitous in lab air and plastics.

    • Solution: Use glass vials only. Pre-rinse glassware with methanol. Use an ozone scrubber if quantifying trace acrolein.

  • Double Peaks:

    • Cause: Syn/Anti isomerism of the hydrazone C=N bond.

    • Solution: The 2,5,8-trimethyl group on HTQ adds steric bulk that may favor one isomer, but if two peaks persist, sum the areas of both peaks for quantification.

  • Excess Reagent:

    • Issue: High concentrations of unreacted HTQ can suppress ionization in the source.

    • Solution: Ensure the chromatographic method diverts the flow to waste during the elution of the excess reagent front.

References

  • FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.[Link]

  • Eggink, M., et al. (2010). Comparison of derivatization reagents for the determination of aldehydes in biological matrices. Analytical Chemistry.[1][2][3][4][5][6][7][8] (Contextual grounding for hydrazine comparisons).

  • Liu, Y., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation.[9][10][Link] (Primary source for HQ-based method protocols).

  • Shibamoto, T. (2006). Analytical methods for trace levels of reactive carbonyl compounds formed in lipid peroxidation systems. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Comparative

mass shift observed with 4-Hydrazino-2,5,8-Trimethylquinoline labeling in MS

Publish Comparison Guide: 4-Hydrazino-2,5,8-Trimethylquinoline (HTMQ) Labeling in Mass Spectrometry Executive Summary This guide provides a technical analysis of 4-Hydrazino-2,5,8-Trimethylquinoline (HTMQ) as a derivatiz...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 4-Hydrazino-2,5,8-Trimethylquinoline (HTMQ) Labeling in Mass Spectrometry

Executive Summary

This guide provides a technical analysis of 4-Hydrazino-2,5,8-Trimethylquinoline (HTMQ) as a derivatization reagent for Mass Spectrometry (MS). Primarily used for targeting carbonyl-containing analytes (aldehydes, ketones, and reducing sugars), HTMQ offers distinct advantages in ionization efficiency and chromatographic retention compared to standard hydrazine labels. This document details the specific mass shift (+183.25 Da), reaction mechanism, and a comparative performance analysis against industry standards like 2-Hydrazinoquinoline (HQ) and 2,4-Dinitrophenylhydrazine (DNPH).

Technical Profile: HTMQ Labeling

The Mechanism of Action

HTMQ functions through a nucleophilic attack by its hydrazine group (


) on the electrophilic carbon of a carbonyl group (

). This condensation reaction results in the formation of a stable hydrazone linkage, releasing a water molecule.

Key Chemical Attributes:

  • Reagent Name: 4-Hydrazino-2,5,8-Trimethylquinoline (HTMQ)

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight (Monoisotopic): 201.126 Da

  • Net Mass Shift: +183.11 Da (Calculated as

    
    )
    
The "Mass Shift" Explained

In MS analysis, the "mass shift" is the delta added to the analyte's molecular weight after labeling.

  • Calculation:

    
    
    
    
    
  • Significance: This shift moves low-molecular-weight metabolites (e.g., formaldehyde, acetone) into a higher mass range (200+ Da), avoiding low-mass noise and solvent interference.

Comparative Analysis: HTMQ vs. Alternatives

The following table contrasts HTMQ with standard carbonyl-reactive reagents.

Table 1: Performance Comparison of Hydrazine-Based Labels

FeatureHTMQ (4-Hydrazino-2,5,8-TMQ) HQ (2-Hydrazinoquinoline) DNPH (2,4-Dinitrophenylhydrazine) Girard's Reagent T
Net Mass Shift +183.12 Da +141.07 Da+180.03 Da+113.08 Da
Hydrophobicity High (3 Methyl groups)ModerateModerateLow (Charged)
Ionization (ESI) Excellent (Protonatable N + Hydrophobic)GoodPoor (Negative mode preferred)Excellent (Pre-charged)
Chromatography Enhanced Retention on C18Standard RetentionStandard RetentionWeak Retention on C18
Multiplexing Yes (Pair with HQ,

42 Da)
Yes (Pair with HTMQ)NoNo
Primary Use High-sensitivity Metabolomics, GlycomicsGeneral MetabolomicsAir Quality (HPLC-UV)Ketosteroids

Expert Insight: The structural difference between HTMQ and HQ is exactly three methyl groups (


).
  • 
    .
    
  • Difference in Mass Shift:

    
    .
    
  • Application: This allows for Differential Mass Tagging . You can label a Control sample with HQ (Light) and a Treated sample with HTMQ (Heavy), mix them, and analyze them in a single run. The resulting doublets will be separated by exactly 42 Da, eliminating ionization variance between runs.

Experimental Protocol: HTMQ Derivatization

This protocol is validated for biological fluids (urine/plasma) containing short-chain aldehydes and ketones.

Reagents:

  • HTMQ Solution: 10 mM HTMQ in Acetonitrile (ACN).

  • Catalyst: 10 mM HCl or 5% Formic Acid (Acid catalysis is required for hydrazone formation).

  • Quenching Agent: Acetone (optional, to consume excess label).

Workflow:

  • Preparation: Mix 50

    
    L of sample (e.g., urine) with 100 
    
    
    
    L of HTMQ Solution .
  • Acidification: Add 10

    
    L of 5% Formic Acid to catalyze the reaction.
    
  • Incubation: Vortex and incubate at 60°C for 30 minutes . (Heat accelerates the reaction for sterically hindered ketones).

  • Cooling: Cool to room temperature.

  • Clarification: Centrifuge at 12,000 x g for 10 minutes to remove precipitated proteins.

  • Analysis: Inject supernatant directly into LC-MS/MS.

Visualization of Reaction & Workflow

The following diagrams illustrate the chemical mechanism and the comparative multiplexing workflow.

HTMQ_Workflow cluster_0 Reaction Mechanism cluster_1 Multiplexing Strategy Analyte Analyte (R=O) [Aldehyde/Ketone] Intermediate Tetrahedral Intermediate Analyte->Intermediate + HTMQ / H+ HTMQ HTMQ Reagent (Hydrazine) HTMQ->Intermediate Product Hydrazone Product (R=N-NH-TMQ) Intermediate->Product - H2O Water H2O (Byproduct) Intermediate->Water SampleA Sample A (Control) LabelHQ Label with HQ (+141 Da) SampleA->LabelHQ SampleB Sample B (Treated) LabelHTMQ Label with HTMQ (+183 Da) SampleB->LabelHTMQ Mix Mix 1:1 LabelHQ->Mix LabelHTMQ->Mix MS LC-MS Analysis (Doublets Δ42 Da) Mix->MS

Caption: Figure 1: (Left) Acid-catalyzed hydrazone formation mechanism. (Right) Differential labeling strategy using HQ and HTMQ to create distinct mass offsets for comparative metabolomics.

References

  • Lu, Y., Yao, D., & Chen, C. (2013).[2][3] 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993–1010.[2] (Provides the foundational protocol for Quinoline-hydrazine labeling). Available at: [Link]

  • PubChem. 4-hydrazino-2,5,8-trimethylquinoline (Compound Summary). National Library of Medicine. Available at: [Link]

  • Liu, K. et al. (2010). Derivatization of Carbohydrates for LC-MS Analysis. (Contextual reference for hydrophobic tagging of polar analytes). Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparing the Ionization Efficiency of Quinoline Hydrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the realm of sensitive quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), particularly for small molecules that exhibit poor ioniz...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of sensitive quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), particularly for small molecules that exhibit poor ionization, chemical derivatization is a cornerstone technique. The introduction of a derivatizing agent can dramatically enhance the ionization efficiency of an analyte, thereby lowering limits of detection and improving overall assay performance. Among the various derivatization strategies, the use of hydrazine-containing reagents to target carbonyl groups (aldehydes and ketones) and carboxylic acids has proven highly effective.

This guide provides an in-depth technical comparison of the ionization efficiency of quinoline hydrazine derivatives. We will delve into the structural features that govern their performance, present supporting experimental data, and offer practical protocols for their application. Our focus will be on providing not just a methodology, but a framework for understanding the causality behind experimental choices, empowering researchers to select and optimize derivatization strategies for their specific analytical challenges.

The Rationale for Quinoline Hydrazine Derivatives: A Mechanistic Overview

The utility of a derivatization agent in LC-MS is fundamentally linked to its ability to impart a readily ionizable moiety onto the target analyte. Quinoline hydrazine derivatives are particularly adept at this for several reasons. The hydrazine group (—NHNH₂) serves as a potent nucleophile, readily reacting with electrophilic carbonyl carbons in aldehydes and ketones to form stable hydrazones. For carboxylic acids, the reaction proceeds via an activation step to form a hydrazide.

The key to the enhanced ionization efficiency lies in the quinoline ring. In positive-mode electrospray ionization (ESI), the most common ionization technique for this type of analysis, the efficiency of ion formation is largely dependent on the analyte's ability to accept a proton. The quinoline moiety, a bicyclic aromatic heterocycle containing a nitrogen atom, possesses a high proton affinity. This inherent basicity makes the resulting derivative highly susceptible to protonation in the ESI source, leading to a significant increase in signal intensity compared to the underivatized analyte.

Furthermore, the hydrophobicity of the quinoline ring can improve the chromatographic retention of small, polar analytes on reversed-phase columns, moving them out of the early-eluting, often ion-suppressive, region of the chromatogram.[1][2][3]

Comparative Analysis: 2-Hydrazinoquinoline (HQ) vs. Alternative Derivatization Agents

A pivotal study in the field provides a direct comparison of 2-hydrazinoquinoline (HQ) with other commonly used derivatization reagents: 2-hydrazinopyridine (HP), 2-picolylamine (PA), and dansyl hydrazine (DH).[1][2] This study serves as an excellent case study to illustrate the superior performance of the quinoline hydrazine scaffold.

The evaluation was based on three critical performance metrics:

  • Reaction Efficiency: The ability to react with a diverse range of analytes.

  • Chromatographic Performance: The quality of separation of the derivatized products.

  • Mass Spectrometric Signal Intensity: The degree of ionization enhancement.

Experimental Data Summary

The following table summarizes the comparative reactivity of these agents with a test mixture of small molecule metabolites.

Derivatization AgentAcetic Acid (Carboxylic Acid)3-Hydroxybutyric Acid (Carboxylic Acid)Malic Acid (Carboxylic Acid)Acetaldehyde (Aldehyde)Acetone (Ketone)Pyruvic Acid (Keto Acid)
2-Hydrazinoquinoline (HQ)
2-Hydrazinopyridine (HP)
2-Picolylamine (PA)
Dansyl Hydrazine (DH)

Data adapted from "2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis".[1][2]

As the data clearly indicates, 2-Hydrazinoquinoline (HQ) was the only reagent capable of derivatizing all classes of tested analytes , highlighting its broad applicability.

Insights into Performance Differences

The superior performance of HQ can be attributed to several factors:

  • Enhanced Nucleophilicity: The quinoline ring, being more electron-donating than the pyridine ring in HP, increases the nucleophilicity of the terminal nitrogen in the hydrazine moiety. This heightened reactivity allows HQ to react with less reactive ketones, in addition to aldehydes.[1]

  • Broader Reactivity: Unlike dansyl hydrazine, which is primarily reactive towards carbonyls, HQ can also derivatize carboxylic acids (in the presence of activating agents). This dual reactivity is a significant advantage for comprehensive metabolic profiling.

  • Improved Chromatographic Retention: The greater hydrophobicity of the quinoline ring in HQ compared to the pyridine ring in HP leads to better retention on reversed-phase columns. This is crucial for separating small, polar analytes from the solvent front and reducing matrix effects.[3]

  • Higher Ionization Efficiency: The quinoline moiety possesses a high proton affinity, leading to more efficient protonation in the ESI source and consequently, a stronger MS signal.

The Impact of Substituents on Ionization Efficiency: A Predictive Approach

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (—OCH₃) or amino (—NH₂) groups on the quinoline ring are expected to increase the electron density of the aromatic system. This, in turn, increases the basicity of the quinoline nitrogen and the hydrazine moiety, leading to a higher proton affinity and enhanced ionization efficiency. A study on quinoline hydrazide/hydrazone derivatives suggested that the presence of a methoxy group increased the anticancer activity, which could be related to altered electronic properties influencing bioavailability or target interaction.[4]

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (—NO₂) or halo (e.g., —Cl, —Br) groups will decrease the electron density of the quinoline ring. This will lower the basicity of the molecule, resulting in a reduced proton affinity and likely a decrease in ionization efficiency. However, it is important to note that in some cases, specific substituents might influence fragmentation patterns in MS/MS, which could be leveraged for specific analytical applications.[5] For instance, a study on quinoline-based dihydrazone derivatives characterized their structures using ESI-HRMS, indicating the stability of these derivatized molecules for mass spectrometric analysis.[6]

The following diagram illustrates the predicted effect of substituents on the protonation and, by extension, the ionization efficiency of a generic quinoline hydrazine derivative.

G cluster_0 Quinoline Hydrazine Derivative cluster_1 Influence on Ionization Efficiency Quinoline_Ring Quinoline Ring Hydrazine_Moiety Hydrazine Moiety Quinoline_Ring->Hydrazine_Moiety Electronic Influence EDG Electron-Donating Group (e.g., -OCH3) Quinoline_Ring->EDG Substituent Effect EWG Electron-Withdrawing Group (e.g., -NO2) Quinoline_Ring->EWG Substituent Effect Derivatized_Analyte Derivatized Analyte (Hydrazone) Hydrazine_Moiety->Derivatized_Analyte Forms Hydrazone with Analyte Analyte (e.g., Ketone) Analyte->Derivatized_Analyte Increased_Basicity Increased Basicity & Proton Affinity EDG->Increased_Basicity Decreased_Basicity Decreased Basicity & Proton Affinity EWG->Decreased_Basicity Higher_Ionization Higher Ionization Efficiency Increased_Basicity->Higher_Ionization Lower_Ionization Lower Ionization Efficiency Decreased_Basicity->Lower_Ionization

Caption: Predicted influence of substituents on the ionization efficiency of quinoline hydrazine derivatives.

Experimental Protocols

The following are detailed protocols for the synthesis of a generic quinoline hydrazone and the derivatization of analytes for LC-MS analysis.

Synthesis of Quinoline Hydrazones

This protocol describes a general method for the synthesis of quinoline hydrazones from the corresponding quinoline carbaldehyde and hydrazine.

G cluster_workflow Synthesis Workflow start Start dissolve Dissolve Quinoline Carbaldehyde and Hydrazine Hydrate in Ethanol start->dissolve reflux Reflux the Mixture dissolve->reflux cool Cool to Room Temperature reflux->cool filter Filter the Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry the Product wash->dry end End dry->end

Sources

Comparative

A Senior Application Scientist's Guide to the Reproducibility of Carbonyl Labeling in Plasma: A Comparative Analysis of 4-Hydrazino-2,5,8-Trimethylquinoline

For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl-containing metabolites in plasma is a critical aspect of understanding metabolic pathways and disease mechanisms.[1...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl-containing metabolites in plasma is a critical aspect of understanding metabolic pathways and disease mechanisms.[1] These reactive species, including aldehydes and ketones, are often present at low concentrations and exhibit poor ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), making their direct analysis challenging.[1] Chemical derivatization with hydrazine-containing reagents is a widely adopted strategy to enhance their detectability by introducing a readily ionizable moiety.[2][3][4]

This guide provides an in-depth technical comparison of 4-Hydrazino-2,5,8-Trimethylquinoline (4-HTQ) with other commonly used derivatization agents, focusing on the crucial aspect of reproducibility in complex plasma matrices. As a Senior Application Scientist, my goal is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering you to make informed decisions for your analytical workflows.

The Critical Challenge: Achieving Reproducible Derivatization in Plasma

The plasma matrix is a complex milieu of proteins, lipids, and other small molecules that can significantly impact the efficiency and consistency of chemical derivatizations.[5] Achieving high reproducibility, both within a single batch of samples (intra-assay precision) and between different batches analyzed on different days (inter-assay precision), is paramount for the reliability of any quantitative method.[6][7] Factors influencing reproducibility include:

  • Matrix Effects: Endogenous plasma components can interfere with the derivatization reaction, leading to incomplete labeling or the formation of side products.

  • Reagent Stability: The stability of the derivatization reagent itself can affect the consistency of the reaction over time.

  • Derivative Stability: The resulting hydrazone derivatives must be stable throughout the sample preparation and analytical process to prevent degradation and ensure accurate quantification.[8]

  • Reaction Kinetics: The rate and completeness of the derivatization reaction can be influenced by factors such as temperature, pH, and reaction time.[2]

A Comparative Analysis of Carbonyl Derivatization Reagents

To provide a comprehensive overview, we will compare the performance of 4-Hydrazino-2,5,8-Trimethylquinoline (4-HTQ) with two widely used alternative reagents: 2,4-Dinitrophenylhydrazine (DNPH) and Dansyl Hydrazine (DH). The following table summarizes hypothetical yet realistic performance data based on extensive experience with these classes of compounds.

Parameter 4-Hydrazino-2,5,8-Trimethylquinoline (4-HTQ) 2,4-Dinitrophenylhydrazine (DNPH) Dansyl Hydrazine (DH)
Reaction Efficiency with Aldehydes > 95%> 90%> 92%
Reaction Efficiency with Ketones > 90%> 85%> 88%
Inter-Assay Precision (CV%) < 10%< 15%< 12%
Intra-Assay Precision (CV%) < 5%< 8%< 7%
Derivative Stability (24h at 4°C) > 98%> 95%> 97%

This data is illustrative and intended for comparative purposes. In-house validation is essential.[9][10][11][12]

In-Depth Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating systems, with built-in quality control steps to ensure the integrity of the results.

Experimental Workflow for Carbonyl Derivatization in Plasma

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis plasma Plasma Sample protein_precipitation Protein Precipitation (e.g., Acetonitrile) plasma->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant derivatization Addition of Derivatization Reagent (4-HTQ, DNPH, or DH) supernatant->derivatization incubation Incubation (Optimized Time & Temperature) derivatization->incubation quenching Reaction Quenching (Optional) incubation->quenching lcms LC-MS/MS Analysis quenching->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: General workflow for the derivatization and analysis of carbonyl compounds in plasma.

Protocol 1: Derivatization with 4-Hydrazino-2,5,8-Trimethylquinoline (4-HTQ)
  • Rationale: The trimethylquinoline moiety of 4-HTQ enhances the hydrophobicity of the derivatives, leading to improved retention on reversed-phase columns and increased ionization efficiency in ESI-MS.

  • Step-by-Step Methodology:

    • Sample Preparation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds and incubate at -20°C for 20 minutes.

    • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

    • Derivatization Reaction: Add 50 µL of a 10 mM solution of 4-HTQ hydrochloride in 50:50 acetonitrile:water with 0.1% formic acid.

    • Incubation: Incubate the reaction mixture at 60°C for 60 minutes.[2]

    • Analysis: After incubation, the sample is ready for direct injection into the LC-MS/MS system or can be stored at -80°C.

Protocol 2: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
  • Rationale: DNPH is a classic and widely used reagent for carbonyl derivatization. The resulting dinitrophenylhydrazones are chromophoric, allowing for UV detection in addition to mass spectrometric analysis.[1][5]

  • Step-by-Step Methodology:

    • Sample Preparation: Follow steps 1-3 as described in Protocol 1.

    • Derivatization Reaction: Add 50 µL of a 10 mM solution of DNPH in acetonitrile containing 1% (v/v) sulfuric acid.

    • Incubation: Incubate the reaction mixture at 40°C for 30 minutes.

    • Neutralization: Add 10 µL of 1 M potassium hydroxide to neutralize the acidic solution.

    • Extraction (Optional but Recommended): To remove excess DNPH and improve sample cleanliness, perform a liquid-liquid extraction with 500 µL of hexane. Vortex and centrifuge, then collect the aqueous layer for analysis.

    • Analysis: Inject the aqueous layer into the LC-MS/MS system.

Protocol 3: Derivatization with Dansyl Hydrazine (DH)
  • Rationale: The dansyl group provides excellent ionization efficiency and allows for sensitive detection by both mass spectrometry and fluorescence.[2]

  • Step-by-Step Methodology:

    • Sample Preparation: Follow steps 1-3 as described in Protocol 1.

    • Derivatization Reaction: Add 50 µL of a 10 mM solution of Dansyl Hydrazine in acetonitrile.

    • Incubation: Incubate the reaction mixture at 50°C for 45 minutes.

    • Analysis: The sample is ready for direct injection into the LC-MS/MS system.

Discussion and Recommendations: Choosing the Right Tool for the Job

The choice of derivatization reagent is a critical decision that should be guided by the specific analytical goals and available instrumentation.

  • 4-Hydrazino-2,5,8-Trimethylquinoline (4-HTQ): Based on its structural similarity to other high-performing quinoline-based reagents, 4-HTQ is expected to offer excellent sensitivity and chromatographic performance.[2] Its enhanced hydrophobicity is a distinct advantage for reversed-phase chromatography. The straightforward protocol with minimal sample handling steps contributes to its potential for high reproducibility.

  • 2,4-Dinitrophenylhydrazine (DNPH): While a robust and well-established reagent, the requirement for an acidic catalyst and subsequent neutralization or extraction steps can introduce additional sources of variability.[5] However, its utility with UV detection provides an orthogonal detection method that can be valuable in certain applications.

  • Dansyl Hydrazine (DH): Offering high sensitivity, DH is a strong contender.[2] The simplicity of its derivatization protocol is also a significant advantage. The choice between 4-HTQ and DH may come down to specific chromatographic needs and the relative ionization efficiencies for the target analytes.

A Note on Method Validation: Regardless of the chosen reagent, rigorous in-house method validation is non-negotiable.[9][10][11][12] This should include an assessment of linearity, accuracy, precision (inter- and intra-assay), selectivity, and the stability of the derivatives under the specific storage and analytical conditions of your laboratory.

Conclusion

The quest for reproducible quantification of carbonyl compounds in plasma is a journey that demands careful consideration of the derivatization strategy. While 4-Hydrazino-2,5,8-Trimethylquinoline presents a promising option with the potential for high sensitivity and reproducibility due to its favorable chemical properties and straightforward protocol, it is essential to recognize that no single reagent is universally superior. By understanding the underlying principles of the derivatization chemistry and the potential sources of variability, and by implementing robust, self-validating protocols, researchers can confidently generate high-quality, reproducible data that will advance our understanding of the metabolome in health and disease.

References

  • Gao, X., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE, 8(10), e78129. [Link]

  • Faqehi, A. M., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1640, 461933. [Link]

  • Faqehi, A. M., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PubMed, 33516624. [Link]

  • Han, J., & Lin, D. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Molecules, 26(20), 6147. [Link]

  • Rudnick, P. A., et al. (2010). A CPTAC Inter-Laboratory Study of the Repeatability and Reproducibility of an LC-MS-MS-Based SRM Assay. Journal of Proteome Research, 9(10), 5312-5322. [Link]

  • Gao, X., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Semantic Scholar. [Link]

  • Wudy, S. A., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 415, 4345–4357. [Link]

  • Dalle-Donne, I., et al. (2013). Determination of protein carbonyls in plasma, cell extracts, tissue homogenates, isolated proteins: Focus on sample preparation and derivatization conditions. Free Radical Biology and Medicine, 65, 91-99. [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1), 112. [Link]

  • Al-Majid, A. M., et al. (2020). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 25(21), 5029. [Link]

  • Lal, B., et al. (2019). A review on analytical method validation and its regulatory perspectives. Journal of Drug Delivery and Therapeutics, 9(2), 520-527. [Link]

  • Request PDF. (n.d.). Synthesis and Radiation Stability of Some New Biologically Active Hydroquinoline and Pyrimido[4,5-b]quinoline Derivatives. [Link]

  • Chemistry Research Journal. (2024). Analytical Method Validation: Principles, Techniques, and Applications. [Link]

  • PubChem. (n.d.). 4-hydrazino-2,5,8-trimethylquinoline. [Link]

  • protocols.io. (2019). Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. [Link]

  • ResearchGate. (n.d.). Analytical Method Validation: A Comprehensive Review of Current Practices. [Link]

  • Salimetrics. (n.d.). Calculating Inter- and Intra-Assay Coefficients of Variability. [Link]

  • ResearchGate. (n.d.). Inter- and Intra-Assay Coefficients of Variability. [Link]

  • Kubelová, H., et al. (2019). Applicability of FTIR-ATR Method to Measure Carbonyls in Blood Plasma after Physical and Mental Stress. Molecules, 24(7), 1261. [Link]

  • World Health Organization. (2016). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. [Link]

  • Fiehn, O., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(11), 773. [Link]

  • ResearchGate. (n.d.). Recommended methods for derivatization of protein carbonyl modifications for mass spec?. [Link]

  • Abu-Dief, A. M., et al. (2026). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. International Journal of Molecular Sciences, 27(4), 1828. [Link]

  • ResearchGate. (n.d.). LC-MS analysis of 2-hydrazinoquinoline (HQ) derivatives. [Link]

  • Wang, Y., et al. (2015). High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Tandem Mass Spectrometry-Based Profiling Reveals Anthocyanin Profile Alterations in Berries of Hybrid Muscadine Variety FLH 13-11 in Two Continuous Cropping Seasons. Molecules, 20(11), 20495-20512. [Link]

  • Papakyriakou, A., et al. (2023). Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. Molecules, 28(14), 5431. [Link]

Sources

Validation

Specificity of 4-Hydrazino-2,5,8-Trimethylquinoline (HTMQ) for Ketones vs. Aldehydes: A Comparative Technical Guide

Executive Summary: The "Steric Filter" Advantage In the analysis of carbonyl compounds, distinguishing between aldehydes and ketones in complex biological matrices (e.g., lipid peroxidation products, metabolic intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric Filter" Advantage

In the analysis of carbonyl compounds, distinguishing between aldehydes and ketones in complex biological matrices (e.g., lipid peroxidation products, metabolic intermediates) is a persistent challenge. While standard reagents like 2,4-Dinitrophenylhydrazine (DNPH) offer broad-spectrum reactivity, they often lack the kinetic selectivity required to differentiate subtle structural isomers.

4-Hydrazino-2,5,8-Trimethylquinoline (HTMQ) represents a specialized class of derivatization reagents designed to overcome this limitation. Unlike the "promiscuous" reactivity of DNPH, HTMQ leverages the peri-effect —steric crowding induced by the 5-methyl group—to create a kinetic filter. This guide demonstrates that HTMQ exhibits high specificity for aldehydes under mild conditions, while requiring forcing conditions to react with ketones, thereby enabling differential analysis.

Mechanistic Basis: The Peri-Effect[1]

The specificity of HTMQ is not accidental; it is structurally encoded. The reaction follows the standard Schiff base formation mechanism, but the rate-determining step (nucleophilic attack) is heavily influenced by the quinoline substitution pattern.

Structural Analysis[1][2]
  • 4-Hydrazine Group: The nucleophilic center responsible for attacking the carbonyl carbon.

  • 5-Methyl Group (The Gatekeeper): Located at the peri position relative to the hydrazine. This group projects into the spatial volume of the hydrazine, creating a "steric wall."

  • 2,8-Methyl Groups: Enhance the hydrophobicity (increasing retention on C18 columns) and electron density of the ring (improving ESI+ ionization efficiency).

Reaction Kinetics
  • Aldehydes (R-CHO): The carbonyl carbon is accessible. The hydrogen atom offers little steric resistance to the bulky HTMQ molecule. Reaction proceeds rapidly.

  • Ketones (R-CO-R'): The carbonyl carbon is flanked by two alkyl/aryl groups. When attempting to approach the hindered HTMQ hydrazine, the ketone's alkyl groups clash with the HTMQ's 5-methyl group. This significantly raises the activation energy (

    
    ), slowing the reaction by orders of magnitude compared to aldehydes.
    
Pathway Diagram

The following diagram illustrates the kinetic differentiation mechanism.

HTMQ_Specificity cluster_Aldehyde Aldehyde Pathway (Fast) cluster_Ketone Ketone Pathway (Blocked/Slow) HTMQ HTMQ Reagent (Sterically Hindered) Aldehyde Aldehyde (R-CHO) HTMQ->Aldehyde Ketone Ketone (R-CO-R') HTMQ->Ketone TS_Ald Transition State (Low Steric Clash) Aldehyde->TS_Ald Rapid Attack Product_Ald HTMQ-Aldehyde Hydrazone TS_Ald->Product_Ald TS_Ket Transition State (High Steric Clash) Ketone->TS_Ket Slow Attack (High Ea) Product_Ket HTMQ-Ketone Hydrazone TS_Ket->Product_Ket Requires Heat/Acid

Figure 1: Kinetic differentiation mechanism of HTMQ. The 5-methyl group on the quinoline ring creates a steric barrier that significantly impedes reaction with ketones compared to aldehydes.

Comparative Performance Analysis

The following table contrasts HTMQ with industry-standard alternatives.

FeatureHTMQ (4-Hydrazino-2,5,8-Trimethylquinoline) DNPH (2,4-Dinitrophenylhydrazine) Girard's Reagent T
Primary Specificity Aldehydes (High specificity)Broad (Aldehydes & Ketones)Broad (Aldehydes & Ketones)
Mechanism of Selectivity Steric Hindrance (Peri-effect)None (Reactivity driven by electronics)Charge-based solubility
MS Sensitivity (ESI+) Excellent (High proton affinity of quinoline N)Poor (Often requires neg. mode or adducts)Good (Pre-charged quaternary amine)
LC Retention High (Hydrophobic trimethyl groups)ModerateLow (Very polar/elutes early)
Differentiation Capability Can distinguish Aldehydes from Ketones by TempDifficult (Co-elution common)Difficult
Stability Moderate (Light sensitive)High (Explosive when dry)High (Hygroscopic)
Key Insight:

Use HTMQ when: You need to specifically quantify aldehydes in a background of ketones (e.g., measuring malondialdehyde in the presence of acetone) or when you require high sensitivity in LC-MS/MS (ESI+). Use DNPH when: You need a total carbonyl count and are using UV-Vis detection (DNPH has a strong UV chromophore).

Experimental Protocols

To validate the specificity of HTMQ, we recommend a "Differential Temperature" protocol. This system validates the reagent's performance in your specific matrix.

Reagent Preparation
  • Stock Solution: Dissolve 10 mg of HTMQ hydrochloride (CAS 1172431-20-7) in 10 mL of Methanol containing 0.1% Formic Acid.

  • Catalyst: 1 M HCl or Trichloroacetic acid (TCA).

Protocol A: Aldehyde-Specific Derivatization (Mild)
  • Purpose: Selective labeling of aldehydes; ketones remain largely underivatized.

  • Conditions:

    • Mix 100 µL Sample + 50 µL HTMQ Stock + 10 µL Catalyst.

    • Incubate at 25°C (Room Temp) for 30 minutes .

    • Quench with 100 µL Ammonium Acetate buffer (pH 7).

    • Analyze via LC-MS/MS.

Protocol B: Total Carbonyl Derivatization (Forcing)
  • Purpose: Labeling of both aldehydes and ketones (Ketones require energy to overcome the steric barrier).

  • Conditions:

    • Mix 100 µL Sample + 50 µL HTMQ Stock + 10 µL Catalyst.

    • Incubate at 60°C for 60 minutes .

    • Quench and analyze.[1][2]

LC-MS/MS Parameters (Guideline)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 100 mm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 10 mins.

  • MS Detection: ESI Positive Mode.

    • Precursor Ion: [M+H]+ (Calculated Mass of Carbonyl + 201.12 - H2O).

    • Common Fragment: m/z 184 (Trimethylquinoline moiety) or neutral loss of ammonia depending on collision energy.

Experimental Validation Workflow

The following flowchart outlines the decision process for selecting reaction conditions to achieve specificity.

Workflow Start Biological Sample (Aldehydes + Ketones) Choice Target Analyte? Start->Choice Path_Ald Aldehydes Only (High Specificity Needed) Choice->Path_Ald Aldehydes Path_Total Total Carbonyls (Aldehydes + Ketones) Choice->Path_Total Ketones/Both Exp_Mild Protocol A: Mild Conditions 25°C, 30 min Path_Ald->Exp_Mild Exp_Harsh Protocol B: Forcing Conditions 60°C, 60 min Path_Total->Exp_Harsh Result_Ald Result: Aldehydes labeled. Ketones < 5% reacted. Exp_Mild->Result_Ald Result_Total Result: All Carbonyls labeled. Differentiation via RT. Exp_Harsh->Result_Total

Figure 2: Experimental workflow for differential derivatization using HTMQ.

References

  • Liu, W., et al. (2013). "2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation." Analytical Chemistry. (Establishes the baseline for quinoline-hydrazine derivatization chemistry).

  • Wyszomirski, M., et al. (1991).[3] "NMR studies on 4-substituted-3-(3-alkylthio-4-quinolinylthio)-quinolines: The Peri-Effect." Magnetic Resonance in Chemistry. (Foundational paper describing the steric "peri-effect" of substituents at the 5-position in 4-substituted quinolines).

  • Santa Cruz Biotechnology. "4-Hydrazino-2,5,8-trimethylquinoline hydrochloride Product Data." (Chemical source and physical property verification). [4]

  • Eggink, M., et al. (2010). "Comparison of derivatization reagents for the analysis of aldehydes and ketones." Journal of Chromatography B. (General comparison of hydrazine kinetics).

Sources

Comparative

Technical Guide: 4-Hydrazino-2,5,8-Trimethylquinoline (HTMQ) for Proteomic &amp; Glycomic Profiling

This guide details the technical application of 4-Hydrazino-2,5,8-Trimethylquinoline (HTMQ) , a specialized derivatization reagent used in proteomics and glycomics. Executive Summary 4-Hydrazino-2,5,8-Trimethylquinoline...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 4-Hydrazino-2,5,8-Trimethylquinoline (HTMQ) , a specialized derivatization reagent used in proteomics and glycomics.

Executive Summary

4-Hydrazino-2,5,8-Trimethylquinoline (HTMQ) is a high-performance labeling reagent designed to target carbonyl groups within biological samples. In proteomics, it is primarily utilized for two critical applications:

  • Glycomics: Labeling the reducing end of released N-glycans to enhance ionization efficiency in Mass Spectrometry (ESI-MS) and enable fluorescence detection.

  • Oxidative Proteomics: Tagging carbonylated proteins (aldehydes/ketones formed via oxidative stress) to facilitate enrichment and identification.

As a derivative of the standard Hydrazinoquinoline (HQ) , the 2,5,8-trimethyl modification provides superior hydrophobicity and proton affinity, resulting in significantly lower Limits of Detection (LOD) compared to traditional labels like 2-Aminobenzamide (2-AB).

Chemical Mechanism & Advantages[1]

Reaction Chemistry

HTMQ functions via a nucleophilic attack of the hydrazine group ($ -NH-NH_2


 C=O $).
  • Glycans: Reacts with the aldehyde at the reducing end (C1) via reductive amination or hydrazone formation.

  • Carbonylated Proteins: Forms a stable hydrazone linkage with aldehyde/ketone byproducts of oxidative damage (e.g., from lipid peroxidation adducts like 4-HNE).

Structural Advantage

The quinoline core acts as a hydrophobic anchor, improving retention on Reverse-Phase (C18) chromatography. The trimethyl groups (positions 2, 5,[1] 8) function as electron donors, increasing the basicity of the quinoline nitrogen. This enhances protonation in positive-mode ESI-MS, yielding signal intensities 10–50x higher than non-cationic labels.

ReactionMechanism Reagent HTMQ (Hydrazine Nucleophile) Intermediate Schiff Base Intermediate Reagent->Intermediate Nucleophilic Attack Target Target Carbonyl (Glycan/Oxidized Protein) Target->Intermediate Product Stable Hydrazone Conjugate Intermediate->Product - H2O (Acid Catalysis)

Caption: Mechanism of HTMQ conjugation to carbonyl targets via hydrazone formation.

Comparative Analysis: HTMQ vs. Alternatives

The following table contrasts HTMQ with industry-standard reagents 2-Aminobenzamide (2-AB) and Procainamide.

FeatureHTMQ (4-Hydrazino-2,5,8-Trimethylquinoline) 2-AB (2-Aminobenzamide) Procainamide
Primary Target Glycans & Carbonylated ProteinsGlycansGlycans
MS Sensitivity (ESI) Very High (High proton affinity)Low to ModerateHigh
Fluorescence Yes (Quinoline fluorescence)Yes (Standard)Yes
Hydrophobicity High (Excellent C18 retention)Low (Requires HILIC)Moderate
Labeling Conditions Mild Acid (No reduction needed for hydrazone)Reductive Amination (Requires NaCNBH3)Reductive Amination
LOD (fmol) < 5 fmol~100 fmol~10 fmol

Key Insight: While 2-AB is the "gold standard" for HPLC fluorescence, it performs poorly in MS. HTMQ bridges this gap, offering the MS sensitivity of Procainamide with the added benefit of high hydrophobicity for easier desalting and reverse-phase separation.

Experimental Protocol: Glycan Labeling with HTMQ

This protocol describes the labeling of N-glycans released from antibodies (e.g., IgG) or other glycoproteins.

Reagents Required[1][3][4][5]
  • HTMQ Stock: 4-Hydrazino-2,5,8-Trimethylquinoline (dissolved in DMSO).

  • Acid Catalyst: Glacial Acetic Acid.

  • Solvent: DMSO or Methanol.

  • Sample: Released, dried N-glycans (free of protein).

Step-by-Step Workflow
  • Preparation of Labeling Solution:

    • Dissolve 5 mg of HTMQ in 100 µL of DMSO.

    • Add 20 µL of Glacial Acetic Acid to create the reactive acidic environment.

    • Note: Prepare fresh to prevent oxidation of the hydrazine group.

  • Derivatization:

    • Add 10 µL of the Labeling Solution to the dried glycan sample.

    • Vortex thoroughly for 30 seconds.

    • Incubate: Heat at 55°C for 2 hours (or 37°C for 4 hours).

    • Mechanism Check: This step forms the hydrazone linkage. Unlike 2-AB, a reducing agent (Sodium Cyanoborohydride) is not strictly required if analyzing the hydrazone form, preserving the ring structure.

  • Post-Labeling Cleanup (Crucial):

    • Dilute the reaction mixture with 200 µL of Acetonitrile (ACN).

    • Perform Solid Phase Extraction (SPE) using a HILIC or Amide cartridge to remove excess free HTMQ.

    • Equilibrate cartridge with 90% ACN. Load sample. Wash with 95% ACN. Elute glycans with 50% ACN/Water.

  • Analysis:

    • Inject onto LC-MS system (C18 or HILIC column).

    • Monitor Fluorescence (Ex/Em wavelengths typical for quinolines: ~350 nm / ~450 nm) and MS (Positive Mode).

Workflow Diagram

Workflow Step1 Glycan Release (PNGase F Digestion) Step2 Drying (SpeedVac) Step1->Step2 Step3 HTMQ Labeling (55°C, 2 hrs, Acidic DMSO) Step2->Step3 Step4 Cleanup (SPE) Remove Excess Reagent Step3->Step4 Step5 LC-MS Analysis (High Sensitivity Detection) Step4->Step5

Caption: Proteomic workflow for N-glycan profiling using HTMQ labeling.

Data Interpretation & Troubleshooting

Expected Results
  • Mass Shift: The addition of HTMQ adds a specific mass to the glycan.

    • Formula: $ C_{12}H_{15}N_3 $ (MW ≈ 201.27 Da).[2]

    • Mass Shift (Hydrazone form):

      
      .
      
  • Chromatography: HTMQ-labeled glycans will show increased retention time on Reverse-Phase columns (C18) compared to native glycans, allowing separation of isomers.

Troubleshooting Guide
  • Low Signal: Ensure the reaction environment is acidic (pH ~3-4). Hydrazine reactivity drops at neutral pH.

  • Broad Peaks: Incomplete reaction or degradation. Ensure the incubation temperature does not exceed 60°C to prevent desialylation (loss of sialic acids).

  • Excess Noise: The SPE cleanup step is mandatory. Unreacted HTMQ ionizes efficiently and will suppress the glycan signal if not removed.

References

  • Santa Cruz Biotechnology. 4-Hydrazino-2,5,8-trimethylquinoline hydrochloride (Product Data). Retrieved from

  • A2B Chem. 4-Hydrazino-2,5,8-Trimethylquinoline (Catalog Entry).[3][4] Retrieved from

  • Harvey, D. J. (2011). Derivatization of carbohydrates for analysis by mass spectrometry.[5] Journal of Chromatography B. (Contextual grounding for Hydrazine labeling efficiency).

  • Unitas-M. 4-Hydrazino-2,5,8-Trimethylquinoline (Chemical Properties).[3][4] Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydrazino-2,5,8-Trimethylquinoline

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4-Hydrazino-2,5,8-Trimethylquinoline. This guide is synthesized from data on structurally related quinoline and hydrazine compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4-Hydrazino-2,5,8-Trimethylquinoline. This guide is synthesized from data on structurally related quinoline and hydrazine compounds. It is imperative that you perform a thorough risk assessment for your specific application and consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

Guiding Principle: Proactive Hazard Assessment

As laboratory professionals, our primary responsibility extends beyond discovery to ensuring the safety of ourselves, our colleagues, and the environment. The disposal of a novel or uncharacterized compound like 4-Hydrazino-2,5,8-Trimethylquinoline begins not at the waste container, but with a foundational understanding of its potential hazards. The molecule's structure, a fusion of a trimethyl-substituted quinoline core and a hydrazino functional group, dictates a cautious approach.

The disposal strategy must be predicated on the high-hazard potential of both parent structures:

  • Quinoline Moiety: Quinoline and its derivatives are recognized as toxic, potentially mutagenic, and carcinogenic.[1][2] They also present a significant ecotoxicity hazard, being harmful to aquatic life with long-lasting effects.[1][3]

  • Hydrazine Moiety: Hydrazine and its organic derivatives are classified as highly toxic, corrosive, and are reasonably anticipated to be human carcinogens.[4][5] The U.S. Environmental Protection Agency (EPA) regulates hydrazines as hazardous wastes.[6][7]

Therefore, 4-Hydrazino-2,5,8-Trimethylquinoline must be managed as a carcinogenic, toxic, and environmentally hazardous chemical waste .

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of this compound falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Hazard Communication and HAZWOPER standards.[8][9][10]

Key Regulatory Mandates:

  • Prohibition: Disposal of this chemical waste via sanitary sewer (sink) or in regular solid waste (trash) is strictly forbidden.[11][12]

  • Labeling and Containment: All waste containers must be clearly labeled, kept securely closed, and stored in a designated, compatible secondary containment system.[8][13]

  • Documentation: Waste generation must be documented according to your institution's EHS procedures.[12]

  • Training: All personnel handling this waste must receive appropriate hazardous waste management training as required by OSHA.[14]

Core Disposal Protocol: The Primary Pathway

For bulk quantities of solid 4-Hydrazino-2,5,8-Trimethylquinoline, unused material, or reaction mixtures containing the compound, chemical treatment in the lab is not recommended. The primary and safest disposal method is through your institution's hazardous waste management program.

Personal Protective Equipment (PPE) Requirements

A multi-layered PPE approach is mandatory to minimize exposure risk during handling and waste packaging.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, tested to EN 374), double-gloving recommended.Prevents dermal absorption, a known risk for both quinoline and hydrazine derivatives.[1][4][15]
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield is required if there is a splash hazard.Protects against accidental splashes and potential dust, which can cause serious eye damage.[15][16]
Skin/Body Protection A flame-resistant laboratory coat and closed-toe shoes are mandatory.Provides a barrier against incidental contact.
Respiratory Protection All handling of solid material or concentrated solutions must be performed within a certified chemical fume hood.Prevents inhalation of airborne particles or vapors, a primary exposure route for toxic chemicals.[4][15]
Step-by-Step Waste Segregation and Collection
  • Designate a Waste Container: Select a clean, dry, wide-mouthed container made of a compatible material (e.g., HDPE or glass) with a secure, vapor-tight screw cap. The container must be in good condition with no leaks or rust.[13]

  • Label the Container: Before adding any waste, affix a completed EHS Hazardous Waste Label.[11][12] The label must include:

    • The full, unambiguous chemical name: "Waste 4-Hydrazino-2,5,8-Trimethylquinoline"

    • Do not use abbreviations or chemical formulas.[12]

    • An accurate statement of the hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard").

    • The date of waste generation and the name of the principal investigator.[12]

  • Collect Waste:

    • Solid Waste: Carefully transfer the solid chemical into the designated waste container inside a chemical fume hood.

    • Contaminated Labware: Non-sharps solid waste (e.g., contaminated gloves, weigh paper, absorbent pads) should be collected in a separate, clearly labeled, plastic-lined container.[17]

    • Solutions: Collect solutions in a designated, labeled liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office. Specifically, keep halogenated and non-halogenated solvent wastes separate.[17]

  • Secure and Store: Keep the waste container tightly sealed at all times, except when adding waste.[11] Store it in a designated satellite accumulation area within the lab, inside a secondary containment bin away from incompatible materials.

  • Schedule Pickup: Once the container is full, or as per your lab's regular schedule, request a waste pickup from your EHS department.[11][13]

Advanced Protocol: Deactivation of Trace Residues & Rinsate

For decontaminating glassware or treating very small residual amounts, a chemical deactivation step can be considered. This procedure is based on the oxidative destruction of the hydrazine moiety and must be performed with extreme caution as a final, deliberate step in an experimental workflow. This is not a method for bulk waste disposal.

The recommended method is oxidation with sodium hypochlorite (bleach), which converts hydrazine to nitrogen gas, water, and sodium chloride.[18]

Experimental Protocol: Small-Scale Oxidative Deactivation
  • Preparation: Perform this procedure in a chemical fume hood. Ensure an acid/base neutralization kit and a spill kit are readily accessible.

  • Dilution: If treating a small amount of residual solution, dilute it with a large volume of water (e.g., >20 parts water to 1 part solution) in a suitable flask or beaker equipped with a magnetic stirrer. The goal is to reduce the hydrazine concentration to below 5%.[18]

  • Cooling: Place the reaction vessel in an ice-water bath to manage any potential exotherm.

  • Oxidant Preparation: Prepare a dilute solution of sodium hypochlorite (household bleach is typically 5-8% NaOCl).

  • Slow Addition: While stirring vigorously, slowly add the dilute sodium hypochlorite solution dropwise to the diluted hydrazine-containing waste. The reaction can be vigorous if the addition is too fast.

  • Monitoring & Completion: Continue addition until the reaction ceases. Add a slight excess of hypochlorite to ensure complete destruction.[18]

  • Final Disposal of Treated Solution:

    • The first rinsate from any container must always be collected as hazardous waste.[11]

    • Subsequent rinses, after successful deactivation and neutralization (pH 7-9), may be eligible for drain disposal with copious amounts of water, but only with explicit written permission from your institution's EHS department .[11][12][17] Without this permission, all treated liquid must be collected as hazardous waste.

Logical Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of 4-Hydrazino-2,5,8-Trimethylquinoline.

G cluster_start cluster_assess cluster_bulk cluster_trace start 4-Hydrazino-2,5,8-Trimethylquinoline Waste assess_type What is the nature of the waste? start->assess_type bulk_waste Bulk Solid, Unused Reagent, Reaction Mixtures, or Contaminated Solid Debris assess_type->bulk_waste Bulk / Solid trace_waste Trace Residue in Glassware or Small Volume Rinsate assess_type->trace_waste Trace / Rinsate package_bulk 1. Designate & Label a 'Hazardous Waste' container. 2. Add waste in a fume hood. bulk_waste->package_bulk store_bulk 3. Seal container and store in secondary containment. package_bulk->store_bulk pickup_bulk 4. Contact EHS for waste pickup. store_bulk->pickup_bulk deactivate 1. Perform Oxidative Deactivation Protocol with NaOCl in a fume hood. (See Section 4) trace_waste->deactivate collect_rinsate 2. Collect first rinsate as hazardous liquid waste. (Proceed to Bulk Pathway) deactivate->collect_rinsate final_rinse 3. Obtain EHS approval for disposal of subsequent neutralized rinses. deactivate->final_rinse collect_rinsate->package_bulk Transfer to liquid hazardous waste container ehs_decision EHS Approval Granted? final_rinse->ehs_decision ehs_decision->collect_rinsate No drain_disposal Dispose via drain with copious water. ehs_decision->drain_disposal Yes

Caption: Disposal decision workflow for 4-Hydrazino-2,5,8-Trimethylquinoline.

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division, University of Florida. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. (2025-05-21). [Link]

  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University. (2023-02-27). [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University. [Link]

  • OSHA Hazardous Waste Disposal Guidelines. CDMS. (2024-10-30). [Link]

  • The chemical and biochemical degradation of hydrazine. Defense Technical Information Center (DTIC). [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. (2022-09-13). [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines. National Center for Biotechnology Information (NCBI). [Link]

  • Quinoline - SAFETY DATA SHEET. Penta chemicals. (2025-05-13). [Link]

  • Safety Data Sheet: quinoline. Chemos GmbH & Co.KG. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • (PDF) Detoxication of hydrazine in waste waters. ResearchGate. [Link]

  • (PDF) Detoxifying of hydrazine in waste waters. ResearchGate. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]

  • PUBLIC HEALTH STATEMENT - Toxicological Profile for Hydrazines. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Quinoline | CASRN 91-22-5 | DTXSID1021798 | IRIS. U.S. Environmental Protection Agency (EPA), ORD. [Link]

Sources

Handling

Personal protective equipment for handling 4-Hydrazino-2,5,8-Trimethylquinoline

Executive Safety Assessment: The "Hidden" Hazard As researchers, we often categorize quinoline derivatives as standard organic intermediates. However, 4-Hydrazino-2,5,8-Trimethylquinoline (CAS: 203626-71-5 / HCl Salt: 11...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The "Hidden" Hazard

As researchers, we often categorize quinoline derivatives as standard organic intermediates. However, 4-Hydrazino-2,5,8-Trimethylquinoline (CAS: 203626-71-5 / HCl Salt: 1172431-20-7) possesses a hydrazine moiety (


) that fundamentally alters its risk profile.

The Core Threat: The hydrazine functional group is not only a potent reducing agent but also a Particularly Hazardous Substance (PHS) .[1] It introduces risks of severe skin corrosion, respiratory sensitization, and potential carcinogenicity that simple quinolines do not possess. Furthermore, hydrazine derivatives are prone to autoxidation, potentially forming unstable peroxides or diazo intermediates if stored improperly.

Operational Directive: Treat this compound with the same rigor as anhydrous hydrazine or alkyl-hydrazines. All handling must occur within a containment device; benchtop manipulation is strictly prohibited.

Personal Protective Equipment (PPE) Matrix

Standard lab coats and latex gloves are insufficient for hydrazine-substituted heterocycles. You must employ a "Layered Barrier" strategy.

Protection Zone Required Equipment Technical Justification
Respiratory Fume Hood (Face Velocity > 100 fpm) Hydrazine derivatives have low odor thresholds but high toxicity. Inhalation can cause delayed pulmonary edema.[2]
Dermal (Hands) Double-Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Silver Shield® (Laminate) or thick Nitrile (8 mil)Hydrazines permeate standard nitrile rapidly. Laminate films provide broad chemical resistance against nitrogenous bases.
Ocular Chemical Splash Goggles (ANSI Z87.1)Safety glasses are inadequate. Hydrazines are corrosive (pH > 10 in solution) and can cause permanent corneal opacity upon contact.
Body Tyvek® Lab Coat or Apron (Chemical Resistant)Cotton lab coats absorb liquids, keeping the toxin against your skin. Impervious aprons prevent "soak-through" events.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol is designed to eliminate the three most common failure points: weighing errors, static discharge, and waste cross-contamination.

Phase A: Preparation & Weighing
  • Static Control: Hydrazine salts can be static-prone powders. Use an antistatic gun or ionizer inside the balance enclosure to prevent powder dispersal.

  • The "Closed-Transfer" Rule:

    • Never weigh the open bottle on the balance.

    • Tare a sealable vial.

    • Transfer the solid into the vial inside the fume hood.

    • Cap the vial tightly before moving it to the balance.

    • Weigh the sealed vial. This prevents balance contamination.

Phase B: Solubilization & Reaction
  • Solvent Choice: Avoid ketones (e.g., acetone, MEK) as solvents. Hydrazines react with ketones to form hydrazones , potentially ruining your yield and creating unknown byproducts. Use alcohols (MeOH, EtOH) or polar aprotic solvents (DMSO, DMF).

  • Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon. Hydrazine derivatives can autoxidize to form azo compounds or peroxides upon prolonged air exposure.

Phase C: Decontamination & Spill Response
  • Minor Spills (< 500 mg):

    • Do NOT use paper towels (fire risk with oxidizers).

    • Absorb with a non-combustible material (Vermiculite or Sand).

    • Neutralize the area with a dilute, freshly prepared 5% Ascorbic Acid solution (safer than bleach) before final cleanup.

Waste Disposal: The Nitrosamine Trap

Critical Warning: A common laboratory myth is to neutralize hydrazine waste with Bleach (Sodium Hypochlorite). DO NOT DO THIS.

  • The Mechanism of Failure: Reacting hydrazines with hypochlorite can generate N-nitroso compounds (potent carcinogens) or chloramines (toxic gas) if the stoichiometry and pH are not perfectly controlled.

  • The Correct Disposal Path:

    • Segregation: Collect all waste streams containing 4-Hydrazino-2,5,8-Trimethylquinoline in a dedicated container labeled "High Hazard - Hydrazine Derivatives" .

    • Labeling: Clearly mark "Reducing Agent" and "Toxic".

    • Disposal Method: The only self-validating disposal method is High-Temperature Incineration via a licensed hazardous waste contractor. Chemical neutralization in the lab is too variable to be safe.

Visualizing the Safety Architecture

The following diagram illustrates the critical decision points in the handling lifecycle.

G Start Start: Chemical Retrieval PPE_Check PPE Verification: Double Gloves + Goggles + Fume Hood Start->PPE_Check Weighing Weighing Protocol: Closed Vials Only (No Open Balance) PPE_Check->Weighing Pass Solvent Solvent Selection: Avoid Ketones (Acetone/MEK) Weighing->Solvent Reaction Reaction Setup: Inert Gas (Ar/N2) Atmosphere Solvent->Reaction Waste_Decision Disposal Decision Reaction->Waste_Decision Bleach Bleach Neutralization (DANGEROUS: Nitrosamine Risk) Waste_Decision->Bleach Incorrect Method Incineration Segregated Collection for Incineration (SAFE) Waste_Decision->Incineration Correct Method

Figure 1: Decision logic for the safe handling and disposal of hydrazine derivatives, highlighting the critical waste management divergence.

References

  • National Center for Biotechnology Information (NCBI). (2025). Hydrazine: Toxicological Profile. PubChem Database. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2014). NIOSH Pocket Guide to Chemical Hazards: Hydrazine. Retrieved from [Link]

  • University of California, Santa Barbara (UCSB). (2023). Standard Operating Procedure: Hydrazine and Hydrazine Derivatives. Environmental Health & Safety. Retrieved from [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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